1-Azabicyclo[3.2.2]nonan-3-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-azabicyclo[3.2.2]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-5-7-1-3-9(6-8)4-2-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMDCCKFBJQYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623770 | |
| Record name | 1-Azabicyclo[3.2.2]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473795-47-0 | |
| Record name | 1-Azabicyclo[3.2.2]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Scaffold: A Technical Guide to the Structure Elucidation of 1-Azabicyclo[3.2.2]nonan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Rigid Scaffold
In the landscape of medicinal chemistry and drug development, the rigid three-dimensional architecture of bicyclic compounds offers a compelling advantage. The 1-azabicyclo[3.2.2]nonane framework, a key structural motif, provides a conformationally restricted scaffold that can enhance binding affinity and selectivity to biological targets. The introduction of a carbonyl group at the 3-position, yielding 1-Azabicyclo[3.2.2]nonan-3-one, further functionalizes this scaffold, opening avenues for diverse chemical modifications. Accurate and unambiguous structure elucidation of this core molecule is paramount for the rational design of novel therapeutics. This in-depth guide provides a comprehensive overview of the analytical methodologies employed to confirm the structure of this compound, with a focus on the "why" behind the experimental choices.
Molecular Blueprint: An Overview of Analytical Strategy
The structure elucidation of this compound, with the molecular formula C₈H₁₃NO and a molecular weight of 139.19 g/mol , relies on a synergistic application of modern spectroscopic techniques.[1] The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D correlation experiments), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation.
The overall workflow for the structure elucidation is depicted below:
Caption: Workflow for the structure elucidation of this compound.
I. Infrared (IR) Spectroscopy: Identifying the Key Functional Group
Principle: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups exhibit characteristic absorption bands, making it an excellent tool for their identification.
Experimental Protocol:
-
Sample Preparation: A small amount of purified this compound is prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data Acquisition: The sample is placed in an FT-IR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Data Interpretation: The most telling feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch. For a saturated ketone within a bicyclic system, this peak is expected in the range of 1715-1750 cm⁻¹. The presence of this intense band provides immediate evidence for the ketone functionality. Additionally, the spectrum will display C-H stretching vibrations around 2850-3000 cm⁻¹ and C-N stretching vibrations, although the latter can be weaker and less distinct.
II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and insights into its structure through analysis of its fragmentation pattern upon ionization.
Experimental Protocol:
-
Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph.
-
Ionization: Electron Impact (EI) or a soft ionization technique like Electrospray Ionization (ESI) is used to generate ions.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
Data Interpretation:
-
Molecular Ion Peak ([M]⁺): For this compound (C₈H₁₃NO), the molecular ion peak is expected at an m/z of 139. The observation of this peak confirms the molecular weight.
The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound and distinguish it from isomers.
Caption: A simplified representation of potential mass spectrometry fragmentation pathways.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. 2D NMR techniques, such as COSY, HSQC, and HMBC, establish direct and long-range correlations between protons and carbons, allowing for the complete assignment of the structure. The structure of derivatives of azabicyclo[3.2.2]nonanes has been confirmed using 1D and 2D NMR spectroscopy.[2][3][4]
Experimental Protocol:
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher):
-
¹H NMR
-
¹³C NMR
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
¹H NMR Spectroscopy: Proton Environments and Connectivity
Data Interpretation: The ¹H NMR spectrum will show distinct signals for each unique proton in the molecule. Due to the bicyclic nature of the compound, the protons are held in fixed spatial orientations, leading to complex splitting patterns (multiplicities). The chemical shifts are influenced by the proximity to the nitrogen atom and the carbonyl group. Protons alpha to the nitrogen and the carbonyl will be shifted downfield.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Data Interpretation: The ¹³C NMR spectrum will display a signal for each unique carbon atom. The carbonyl carbon will be the most downfield signal, typically in the range of 200-220 ppm. Carbons adjacent to the nitrogen will also be shifted downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| C2 | ~3.0 - 3.5 | ~45 - 55 | Alpha to both nitrogen and carbonyl |
| C3 (C=O) | - | ~200 - 220 | Carbonyl carbon |
| C4 | ~2.0 - 2.8 | ~30 - 40 | Alpha to carbonyl |
| C5 | ~1.5 - 2.2 | ~25 - 35 | Bridgehead carbon |
| C6, C7, C8, C9 | ~1.5 - 2.5 | ~20 - 40 | Aliphatic protons in the bicyclic system |
2D NMR Spectroscopy: Connecting the Dots
-
COSY: This experiment reveals proton-proton couplings, establishing which protons are adjacent to each other. This is crucial for tracing the connectivity through the bridges of the bicyclic system.
-
HSQC: This experiment correlates each proton signal with the carbon to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.
-
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is instrumental in identifying the quaternary carbonyl carbon and confirming the overall connectivity of the molecule, including the placement of the carbonyl group and the nitrogen atom.
Caption: Key expected HMBC correlations for confirming the position of the carbonyl group.
Conclusion: A Self-Validating Approach to Structural Integrity
The structure elucidation of this compound is a clear demonstration of the power of modern analytical techniques. The convergence of data from IR, MS, and a suite of NMR experiments provides an irrefutable confirmation of the molecular structure. Each method acts as a cross-validation for the others, ensuring the scientific integrity of the assignment. For researchers in drug discovery, a thorough understanding of these techniques and their application is not merely academic; it is the foundation upon which the synthesis and development of novel, effective, and safe therapeutics are built.
References
-
Jurnal Sains Teh dan Kina. (2016, March 2). Synthesis of 1-azabicyclo[3.2.2]nonane from cinchonidine. Available at: [Link]
-
MDPI. (2022, September 14). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Available at: [Link]
- Google Patents. (n.d.). WO2025006887A1 - Crystalline forms of 6-(6-(((1r,2r,3s,5s)-2-fluoro-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)amino)pyridazin-3-yl)-2-methylbenzo[d]oxazol-5-ol, a splicing modulator.
-
PMC. (2022, December 30). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Available at: [Link]
-
ResearchGate. (2011, August). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. Available at: [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 1-Azabicyclo[3.2.2]nonan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Azabicyclo[3.2.2]nonan-3-one is a bicyclic organic compound of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique scaffold for the design of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, details its synthesis, and outlines experimental protocols for the determination of its key properties.
Introduction: The Significance of the 1-Azabicyclo[3.2.2]nonane Scaffold
The 1-azabicyclo[3.2.2]nonane framework is a bridged bicyclic amine that offers a conformationally constrained structure. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The presence of a ketone functional group at the 3-position in this compound provides a versatile handle for further chemical modifications, allowing for the exploration of a diverse chemical space in the quest for new drug candidates. Derivatives of the closely related azabicyclo[3.2.2]nonane scaffold have shown promise in various therapeutic areas, including as antiprotozoal agents.
Molecular Structure and Key Identifiers
A clear representation of the molecular structure is fundamental to understanding its chemical behavior.
Caption: Molecular Structure of this compound
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 473795-47-0 | |
| Molecular Formula | C₈H₁₃NO | |
| Molecular Weight | 139.19 g/mol | |
| IUPAC Name | This compound |
Physicochemical Properties
Due to the limited availability of experimental data for this compound, this section presents a combination of data for structurally related compounds and predicted values from computational models. These predictions offer valuable initial estimates for experimental design.
Table 2: Physicochemical Properties
| Property | Predicted/Related Value | Method/Source |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa (of conjugate acid) | ~8-9 | Predicted (based on similar bicyclic amines) |
| LogP | Not available | - |
| Solubility | Expected to be soluble in water and polar organic solvents. | General chemical principles |
Synthesis of this compound
A potential synthetic route to this compound is mentioned in patent literature, suggesting a multi-step process. A plausible approach involves a Dieckmann condensation or a related intramolecular cyclization strategy.
A generalized synthetic workflow is outlined below:
Caption: Generalized synthetic workflow for this compound.
A key step in the synthesis of related azabicyclic ketones is the intramolecular Dieckmann condensation of a suitably substituted amino diester. This is typically followed by hydrolysis and decarboxylation of the resulting β-keto ester to yield the desired cyclic ketone.
Experimental Protocols for Physicochemical Characterization
To obtain accurate physicochemical data, the following experimental protocols are recommended.
Melting Point Determination
Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.
Methodology (Capillary Method):
-
Ensure the sample of this compound is crystalline and dry.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min initially.
-
Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
pKa Determination
Principle: The pKa of the conjugate acid of the tertiary amine in this compound is a measure of its basicity. This is a critical parameter for understanding its behavior in biological systems and for developing salt forms.
Methodology (Potentiometric Titration):
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent system.
-
Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) of known concentration.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point.
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number of different types of protons and their connectivity. The chemical shifts and coupling constants will be characteristic of the rigid bicyclic structure.
-
¹³C NMR: Will show the number of non-equivalent carbon atoms, with a characteristic downfield signal for the carbonyl carbon.
Infrared (IR) Spectroscopy:
-
A strong absorption band in the region of 1700-1725 cm⁻¹ is expected for the carbonyl (C=O) stretch of the ketone.
-
C-N stretching vibrations will appear in the fingerprint region.
Mass Spectrometry (MS):
-
The molecular ion peak (M+) will confirm the molecular weight of the compound.
-
The fragmentation pattern can provide further structural information.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable starting point for the synthesis of a wide range of derivatives with potential therapeutic applications. The ketone functionality can be readily converted to other functional groups, such as amines, alcohols, and oximes, allowing for the exploration of structure-activity relationships. The rigid nature of the bicyclic system can lead to compounds with improved target specificity and reduced off-target effects. Research into related azabicyclic structures has shown their potential as antiprotozoal agents, and it is plausible that derivatives of this compound could exhibit similar activities.
Conclusion
While experimental data for this compound is currently scarce in the public domain, its structural features make it a compound of high interest for chemical and pharmaceutical research. This guide has provided an overview of its key identifiers, predicted physicochemical properties, and a plausible synthetic strategy. The detailed experimental protocols outlined will enable researchers to accurately characterize this compound and unlock its potential as a building block for the next generation of therapeutic agents.
References
- Ahmad, S., Seebacher, W., Wolkinger, V., Presser, A., Faist, J., Kaiser, M., Brun, R., Saf, R., & Weis, R. (2015). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. Archives of Pharmacal Research, 38(8), 1455–1467.
-
Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-Azabicyclo[3.2.2]nonane. Retrieved from [Link]
- Seebacher, W., & Weis, R. (2011a). Antiprotozoal activity of azabicyclo-nonanes linked to tetrazole or sulfonamide cores. Molecules, 16(12), 10248–10263.
- Seebacher, W., & Weis, R. (2011b). Synthesis and antiprotozoal activity of azabicyclo-nonane pyrimidine hybrids. Molecules, 16(12), 10264–10279.
- WO2003070731A2 - Azabicyclic compounds for the treatment of disease. (2003). Google Patents.
An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Azabicyclo[3.2.2]nonan-3-one
Introduction
1-Azabicyclo[3.2.2]nonan-3-one is a bicyclic organic compound with the chemical formula C₈H₁₃NO.[1] Its rigid three-dimensional structure, incorporating both a tertiary amine and a ketone functional group, makes it a valuable scaffold in medicinal chemistry and drug development. Derivatives of the azabicyclo[3.2.2]nonane core have been investigated for a range of biological activities, including their potential as antiprotozoal agents.[2][3]
A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and the structural confirmation of its derivatives. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental spectroscopic principles and draws upon insights from the analysis of structurally related bicyclic systems.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:
Caption: Proposed major fragmentation pathways for this compound.
-
Loss of Carbon Monoxide (m/z 111): A common fragmentation pathway for ketones is the loss of a neutral carbon monoxide (CO) molecule, leading to a fragment at m/z 111.
-
Alpha-Cleavage: Cleavage of the bonds alpha to the nitrogen atom is a favorable process. This can lead to the formation of stable iminium ions and various radical cations. A prominent peak at m/z 96 is predicted, corresponding to the loss of a C₂H₅N fragment.
-
Other Fragments: Other significant fragments are expected at m/z 82 and 68, arising from further fragmentation of the initial daughter ions.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use electron ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and the major fragment ions.
-
High-Resolution Mass Spectrometry (HRMS) (Recommended): For unambiguous elemental composition determination of the molecular ion and key fragments, perform high-resolution mass spectrometry.
Conclusion
The spectroscopic analysis of this compound provides a detailed fingerprint of its molecular structure. The combination of ¹H and ¹³C NMR, IR, and mass spectrometry allows for the unequivocal identification of this important bicyclic scaffold. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this compound and its derivatives, facilitating efficient and accurate structural characterization in drug discovery and development endeavors. The use of two-dimensional NMR techniques is highly recommended to resolve the complex proton signals and to provide definitive structural assignments.
References
-
Matrix Fine Chemicals. This compound | CAS 473795-47-0. [Link]
-
PubChem. 2-azabicyclo[3.2.2]nonan-3-one. [Link]
-
Seebacher, W., et al. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 27(19), 6217. [Link]
-
Seebacher, W., et al. (2015). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. Bioorganic & Medicinal Chemistry Letters, 25(7), 1390-1393. [Link]
-
Ahmad, S., et al. (2011). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. Monatshefte für Chemie - Chemical Monthly, 142(12), 1455-1463. [Link]
-
Wróbel, M. Z., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 28(1), 307. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Sliter, B., Morgan, J., & Greenberg, A. (2011). 1-Azabicyclo[3.3.1]nonan-2-one: nitrogen versus oxygen protonation. The Journal of organic chemistry, 76(8), 2770–2781. [Link]
Sources
An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Azabicyclo[3.2.2]nonan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Azabicyclo[3.2.2]nonan-3-one is a conformationally restricted bicyclic amine that serves as a valuable scaffold in medicinal chemistry. Its rigid structure provides a well-defined orientation for appended functional groups, making it an attractive core for designing ligands with high specificity for biological targets. Accurate and unambiguous structural characterization is paramount in the synthesis and development of novel therapeutics based on this framework. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization, providing detailed insights into the molecular structure and stereochemistry. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, explains the underlying principles for spectral assignments, and provides a field-proven protocol for data acquisition.
The Molecular Architecture of this compound
The structure of this compound is characterized by a bridged bicyclic system containing a seven-membered ring and two six-membered rings in a rigid conformation. The nitrogen atom at position 1 and the carbonyl group at position 3 are key functional groups that significantly influence the chemical environment of the neighboring protons and carbons. Understanding this three-dimensional structure is crucial for interpreting the resulting NMR spectra.
The numbering convention used for the bicyclic system is essential for accurate spectral assignment. Below is a diagram illustrating the structure and atom numbering.
Caption: Molecular structure of this compound with atom numbering.
Principles of NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[1] For organic molecules like this compound, ¹H and ¹³C NMR are indispensable for structural determination.
-
Chemical Shift (δ): The chemical shift, reported in parts per million (ppm), indicates the electronic environment of a nucleus. Electronegative atoms, such as the nitrogen at position 1 and the oxygen of the carbonyl group at position 3, deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield).
-
Spin-Spin Coupling (J-coupling): This phenomenon results in the splitting of NMR signals into multiplets and provides information about the connectivity of atoms. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds and the dihedral angle between the coupled nuclei.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.
The rigid, bicyclic nature of this compound restricts conformational flexibility, leading to distinct chemical shifts and complex coupling patterns for protons that might otherwise be equivalent in a more flexible system.
Detailed ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound exhibits a series of complex multiplets due to the fixed spatial arrangement of the protons. The chemical shifts are influenced by the proximity to the electron-withdrawing nitrogen and carbonyl functionalities.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2, H4 | ~3.0 - 3.5 | m | 4H |
| H5 | ~2.8 - 3.2 | m | 1H |
| H6, H9 | ~1.8 - 2.2 | m | 4H |
| H7, H8 | ~1.5 - 1.8 | m | 4H |
Note: These are approximate chemical shift ranges. Actual values can vary depending on the solvent and spectrometer frequency.
Causality Behind Assignments:
-
H2 and H4: The protons on the carbons alpha to the carbonyl group (C2 and C4) and the nitrogen (C2) are expected to be the most downfield due to the strong deshielding effects of these functionalities.
-
H5: The bridgehead proton adjacent to the nitrogen is also significantly deshielded.
-
H6, H7, H8, H9: The remaining methylene protons on the ethylene and propylene bridges give rise to a complex set of overlapping multiplets in the upfield region of the spectrum. The rigid structure results in non-equivalent protons within the same CH₂ group, leading to complex splitting patterns.
Detailed ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C3 (C=O) | ~210 - 220 |
| C2, C5 | ~50 - 60 |
| C4 | ~40 - 50 |
| C6, C9 | ~25 - 35 |
| C7, C8 | ~20 - 30 |
Note: These are approximate chemical shift ranges. Actual values can vary depending on the solvent and spectrometer frequency.
Causality Behind Assignments:
-
C3 (C=O): The carbonyl carbon is the most deshielded and appears significantly downfield, which is characteristic for ketones.
-
C2 and C5: The carbons directly attached to the electronegative nitrogen atom (C2 and C5) are also shifted downfield.
-
C4: The carbon alpha to the carbonyl group is moderately deshielded.
-
C6, C7, C8, C9: The remaining aliphatic carbons of the bicyclic framework resonate in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean vial.[2] The higher concentration for ¹³C is necessary due to the lower natural abundance of the ¹³C isotope.[3]
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds and its single residual solvent peak.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to prevent line broadening.[4]
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. The lock system compensates for any magnetic field drift over time.
-
Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes spectral line widths and improves resolution.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard 30-degree pulse sequence (e.g., zg30 on Bruker instruments) is typically sufficient.
-
Acquisition Time (AQ): Set to ~4 seconds to allow for adequate data point resolution.[5]
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative spectra.
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard 30-degree pulse program with proton decoupling (e.g., zgpg30) is recommended to simplify the spectrum to singlets and provide a Nuclear Overhauser Effect (NOE) enhancement.[6]
-
Spectral Width: Set to cover the range of 0-220 ppm.
-
Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): 2 seconds is a standard starting point.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate integrations and peak shapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance. For both spectra, identify the chemical shift of each peak.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed and diagnostic fingerprint of its unique molecular structure. The conformationally rigid framework gives rise to complex but interpretable spectra, where the chemical shifts and coupling patterns are dictated by the relative positions of the protons and carbons with respect to the nitrogen bridgehead and the carbonyl group. A thorough understanding of these spectral features, combined with a robust experimental protocol, is essential for any researcher or drug development professional working with this important chemical scaffold. The ability to confidently verify the structure and purity of this compound and its derivatives is a critical step in the advancement of medicinal chemistry programs that utilize this versatile building block.
References
-
DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. (2020). Chemistry Journal of Moldova. [Link]
-
Ahmad, S., et al. (n.d.). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. ResearchGate. [Link]
-
Seebacher, W., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. PMC. [Link]
-
Supporting Information for Copper(I)/ketoABNO Catalysed Aerobic Alcohol Oxidation. (2014). The Royal Society of Chemistry. [Link]
-
Seebacher, W., et al. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. MDPI. [Link]
-
3-Azabicyclo[3.2.2]nonane. PubChem. [Link]
-
2-azabicyclo[3.2.2]nonan-3-one (C8H13NO). PubChemLite. [Link]
-
Optimized Default 13C Parameters. (2020). NMR Facility - Chemistry Department. [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]
- Acquiring 1 H and 13 C Spectra. (2018). Books.
-
Seebacher, W., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. MDPI. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. ResearchGate. [Link]
-
Sample Preparation. Faculty of Mathematical & Physical Sciences - UCL. [Link]
- Basic 1H- and 13C-NMR Spectroscopy. Google Books.
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
An In-Depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy of 1-Azabicyclo[3.2.2]nonan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azabicyclo[3.2.2]nonan-3-one is a bicyclic organic molecule of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure serves as a valuable scaffold for the synthesis of novel therapeutic agents. As with any compound destined for pharmaceutical application, unambiguous structural characterization is paramount. This guide provides a detailed technical analysis of this compound using two cornerstone analytical techniques: mass spectrometry (MS) and infrared (IR) spectroscopy. As a Senior Application Scientist, this document is structured to not only present the expected spectral data but to also delve into the mechanistic reasoning behind the observed and predicted spectral features, thereby offering a deeper understanding of the molecule's chemical behavior.
The molecular formula of this compound is C₈H₁₃NO, and its molecular weight is approximately 139.20 g/mol . This information is the foundation upon which its spectral analysis is built.
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization (EI) is a common method that will induce characteristic fragmentation pathways.
Expected Mass Spectrum and Fragmentation Pathways
The mass spectrum of this compound is predicted to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 139. The fragmentation of this molecular ion is dictated by the presence of two key functional groups: a tertiary amine at the bridgehead and a ketone. The fragmentation will likely proceed through pathways that generate the most stable carbocations and neutral radical species.
Two primary fragmentation mechanisms are anticipated: alpha-cleavage adjacent to the nitrogen atom and alpha-cleavage adjacent to the carbonyl group.
-
Alpha-Cleavage adjacent to the Nitrogen Atom: The lone pair of electrons on the nitrogen atom facilitates the cleavage of an adjacent carbon-carbon bond. This is a common and energetically favorable fragmentation pathway for amines. The cleavage can occur at the C1-C2, C1-C6, or C1-C7 bonds. Cleavage of the ethylene bridge (C8-C9 bond) is also a possibility.
-
Alpha-Cleavage adjacent to the Carbonyl Group: Ketones readily undergo cleavage of the C-C bond alpha to the carbonyl group.[1] This results in the formation of a stable acylium ion.[2][3] In the case of this compound, this would involve the cleavage of the C2-C3 or C3-C4 bond.
A McLafferty rearrangement is another potential fragmentation pathway for ketones, but it requires the presence of a γ-hydrogen atom that can be transferred to the carbonyl oxygen via a six-membered transition state.[4] Given the rigid bicyclic structure of this compound, the requisite geometry for a classical McLafferty rearrangement is unlikely to be met.
Predicted Major Fragments:
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 139 | [C₈H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 111 | [M - CO]⁺ or [M - C₂H₄]⁺ | Loss of carbon monoxide or ethylene |
| 96 | [C₆H₁₀N]⁺ | Alpha-cleavage at the carbonyl group and subsequent rearrangements |
| 83 | [C₅H₉N]⁺ | Fragmentation of the bicyclic ring system |
| 68 | [C₄H₆N]⁺ | Further fragmentation |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Objective: To obtain the mass spectrum of this compound and identify its molecular ion and characteristic fragment ions.
Instrumentation:
-
A high-resolution mass spectrometer equipped with an electron ionization source.
Procedure:
-
Sample Preparation: Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet.
-
Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record the mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.
Visualization of Predicted Fragmentation
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Expected Infrared Spectrum
The IR spectrum of this compound will be dominated by absorptions arising from the vibrations of its carbon-hydrogen, carbon-nitrogen, and carbonyl bonds.
-
C-H Stretching: Aliphatic C-H stretching vibrations are expected in the region of 2850-3000 cm⁻¹.
-
C=O Stretching: The most characteristic absorption will be the strong, sharp peak corresponding to the carbonyl (C=O) stretch. For a saturated six-membered ring ketone, this band typically appears around 1715 cm⁻¹. The bicyclic nature of this molecule may introduce ring strain, which can shift this frequency to a slightly higher wavenumber.
-
C-N Stretching: The C-N stretching vibration of the tertiary amine is expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
-
C-H Bending: Various C-H bending (scissoring, rocking, and wagging) vibrations will appear in the fingerprint region (below 1500 cm⁻¹).
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 2950 - 2850 | C-H (alkane) stretching | Medium to Strong |
| ~1720 | C=O (ketone) stretching | Strong, Sharp |
| 1470 - 1440 | C-H bending | Medium |
| 1250 - 1000 | C-N stretching | Medium to Weak |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its key functional groups.
Instrumentation:
-
A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
Procedure:
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Background Correction: Record a background spectrum of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Visualization of Key Functional Groups and Their IR Regions
Caption: Key functional groups of this compound and their predicted IR absorption regions.
Conclusion
The combined application of mass spectrometry and infrared spectroscopy provides a robust and comprehensive characterization of this compound. Mass spectrometry confirms the molecular weight and offers detailed insight into the molecule's structural integrity through predictable fragmentation patterns, primarily driven by alpha-cleavages adjacent to the nitrogen and carbonyl functionalities. Infrared spectroscopy provides unambiguous evidence for the presence of the key carbonyl and aliphatic C-H and C-N functional groups. This detailed spectral analysis is an indispensable component of the quality control and regulatory documentation required in the development of new chemical entities for the pharmaceutical industry. The theoretical framework and experimental protocols outlined in this guide serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of this important class of bicyclic compounds.
References
-
ChemistNate. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. [Online]. Available at: [Link]
-
Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. [Online]. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Online]. Available at: [Link]
-
ChemComplete. (2022). Lec-29 || Mass fragmentation of ketones || Mclafferty rearrangement. [Online]. Available at: [Link]
-
Kaiser, C., et al. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 27(17), 5529. [Online]. Available at: [Link]
-
Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Online]. Available at: [Link]
-
Schröder, D., et al. (2015). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. European Journal of Medicinal Chemistry, 94, 236-247. [Online]. Available at: [Link]
-
Schröder, D., et al. (2016). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. Bioorganic & Medicinal Chemistry, 24(16), 3644-3652. [Online]. Available at: [Link]
-
Kaiser, C., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 27(23), 8343. [Online]. Available at: [Link]
-
Djerassi, C., & Tökés, L. (1966). Mass spectrometry of organic compounds. IX. McLafferty rearrangements in some bicyclic ketones. Journal of the American Chemical Society, 88(3), 536-545. [Online]. Available at: [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 1-Azabicyclo[3.2.2]nonan-3-one from Cinchonidine
Abstract
This technical guide provides a comprehensive, research-level overview of a viable synthetic pathway for converting the readily available Cinchona alkaloid, cinchonidine, into 1-azabicyclo[3.2.2]nonan-3-one. The 1-azabicyclo[3.2.2]nonane scaffold is a bridged bicyclic amine that has garnered significant interest in medicinal chemistry due to its presence in various biologically active molecules with potential applications as antiprotozoal agents.[1][2] Cinchonidine, a natural product extracted from the bark of the cinchona tree, serves as an inexpensive and enantiomerically pure starting material, making it an attractive chiral pool substrate for complex syntheses.[3] This document delineates a multi-step synthetic strategy involving an initial oxidative degradation of the parent alkaloid to a key chiral piperidine intermediate, followed by a series of transformations to construct the target bicyclic lactam. The rationale behind each synthetic step, detailed experimental protocols, and mechanistic insights are provided to enable researchers in drug development and organic synthesis to understand and potentially replicate this challenging transformation.
Introduction: The Strategic Value of the 1-Azabicyclo[3.2.2]nonane Core
The 1-azabicyclo[3.2.2]nonane ring system is a conformationally constrained structural motif that is increasingly recognized as a valuable scaffold in drug discovery. Its rigid framework allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Several derivatives of this bicyclic system have demonstrated promising antiprotozoal activity, particularly against the parasites responsible for malaria and sleeping sickness.[4][5]
The synthesis of such bridged systems, however, is non-trivial. Cinchonidine presents a compelling starting point as it is a bulk-produced, low-cost chiral molecule containing a pre-formed bicyclic (quinuclidine) core.[6] The challenge lies in the selective cleavage and rearrangement of its complex structure to yield the desired [3.2.2] framework while retaining stereochemical integrity where possible. This guide proposes a scientifically grounded pathway that leverages known degradation chemistry of Cinchona alkaloids to access a versatile piperidine intermediate, which is then elaborated to the target molecule.[7][8]
Retrosynthetic Analysis and Strategic Overview
The synthesis of the unsubstituted this compound from cinchonidine is not a direct conversion but a strategic degradation followed by reconstruction. A direct rearrangement often leads to substituted derivatives.[7] Our proposed pathway hinges on a key disconnection: the target bicyclic lactam can be formed via an intramolecular cyclization of a suitably functionalized 4-substituted piperidine-3-carboxylic acid derivative. This piperidine intermediate, in turn, can be accessed through the controlled oxidative degradation of cinchonidine.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed synthetic pathway from cinchonidine.
Detailed Synthetic Protocols and Mechanistic Discussion
This section provides a step-by-step guide for each major transformation in the synthetic sequence.
Step 1: Oxidative Degradation of Cinchonidine to Cincholoiponic Acid
The foundational step of this synthesis is the cleavage of the cinchonidine molecule to isolate the piperidine core. This is achieved through a vigorous oxidation that breaks the C-C bond linking the quinoline and quinuclidine moieties and simultaneously oxidizes the vinyl side chain.
-
Causality and Expertise: The use of potassium permanganate under acidic conditions is a classic method for the degradation of Cinchona alkaloids.[9] This reaction, while seemingly destructive, is remarkably effective at producing the key intermediate, meroquinene, which is further oxidized in situ to cincholoiponic acid (piperidine-3,4-dicarboxylic acid).[8] This specific degradation preserves the stereochemistry at positions 3 and 4 of the resulting piperidine ring, providing a valuable chiral building block. The reaction proceeds via the formation of a cyclic permanganate ester with the vinyl group, leading to oxidative cleavage. Concurrently, the secondary alcohol at C9 is oxidized to a ketone, facilitating the cleavage of the adjacent C-C bond to release cinchoninic acid (from the quinoline portion) and the desired piperidine fragment.[9]
-
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend cinchonidine (1 equiv.) in distilled water.
-
Cool the suspension to 0-5 °C in an ice-water bath.
-
Slowly add a pre-cooled solution of potassium permanganate (KMnO₄, approx. 5-6 equiv.) in water via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. The purple color of the permanganate should dissipate, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Filter the reaction mixture through a pad of Celite to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water.
-
Combine the filtrate and washings, and acidify with dilute sulfuric acid to a pH of ~3.
-
Concentrate the acidic solution under reduced pressure. The crude cincholoiponic acid will precipitate.
-
Isolate the crude product by filtration and recrystallize from hot water or ethanol/water to yield pure cincholoiponic acid.
-
Step 2: Di-Esterification of Cincholoiponic Acid
To enable selective manipulation of the two carboxylic acid functional groups, they are first converted to their corresponding methyl esters.
-
Causality and Expertise: Fischer esterification is a robust and scalable method for this transformation. Using methanol as both the solvent and reagent, with a catalytic amount of strong acid, drives the equilibrium towards the diester product. This step is crucial as esters are more amenable to selective reduction than the parent carboxylic acids.
-
Experimental Protocol:
-
Suspend cincholoiponic acid (1 equiv.) in anhydrous methanol.
-
Carefully add concentrated sulfuric acid (0.1-0.2 equiv.) dropwise while cooling the mixture in an ice bath.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude dimethyl piperidine-3,4-dicarboxylate. This product can often be used in the next step without further purification.
-
Step 3: Selective Reduction of the C4-Ester
This is the most challenging step, requiring the selective reduction of one of two sterically similar ester groups. The goal is to reduce the ester derived from the C4-carboxymethyl side chain to a primary alcohol.
-
Causality and Expertise: Achieving selectivity requires careful choice of reagents and conditions. One viable strategy involves N-protection followed by controlled reduction. Protecting the piperidine nitrogen as a bulky carbamate (e.g., Boc) can introduce steric hindrance that differentiates the two ester environments. Subsequently, a mild and sterically demanding reducing agent, such as lithium borohydride (LiBH₄) or careful use of sodium borohydride (NaBH₄) in a mixed solvent system, may preferentially reduce the more accessible C4-ester. An alternative approach involves forming a cyclic imide, which can be selectively reduced. For the purpose of this guide, we will detail the N-protection/selective reduction route.
-
Experimental Protocol:
-
N-Protection: Dissolve the diester (1 equiv.) in a suitable solvent like tetrahydrofuran (THF). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and triethylamine (1.2 equiv.). Stir at room temperature until TLC analysis indicates complete consumption of the starting material. Work up by partitioning between water and ethyl acetate, and purify by column chromatography to isolate the N-Boc protected diester.
-
Selective Reduction: Dissolve the N-Boc diester (1 equiv.) in THF and cool to 0 °C. Add sodium borohydride (NaBH₄, 1.0-1.5 equiv.) portion-wise. The reaction must be carefully monitored by TLC or LC-MS to maximize the yield of the desired mono-alcohol while minimizing over-reduction to the diol.
-
Once the desired conversion is reached, quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify the resulting mixture by flash column chromatography on silica gel to isolate the N-Boc protected methyl 4-(2-hydroxyethyl)piperidine-3-carboxylate.
-
Step 4: Activation of the Primary Alcohol
The newly formed hydroxyl group must be converted into a good leaving group to facilitate the subsequent intramolecular cyclization. Tosylation is a reliable method for this activation.
-
Causality and Expertise: p-Toluenesulfonyl chloride (TsCl) reacts with the primary alcohol in the presence of a base like pyridine to form a stable tosylate ester. The tosylate is an excellent leaving group, primed for nucleophilic attack by the piperidine nitrogen in the final cyclization step. Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction.
-
Experimental Protocol:
-
Dissolve the hydroxy-ester (1 equiv.) in anhydrous pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2-1.5 equiv.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours, then let it stand at 4 °C overnight.
-
Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers successively with cold dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate. This intermediate is often used directly in the next step.
-
Step 5: Deprotection and Intramolecular Cyclization
The final step involves removing the N-Boc protecting group and inducing the intramolecular cyclization to form the target lactam.
-
Causality and Expertise: The Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). Upon deprotection, the liberated secondary amine acts as an internal nucleophile. In the presence of a non-nucleophilic base, it will attack the carbon bearing the tosylate leaving group. This intramolecular Sₙ2 reaction forms the seven-membered ring, and subsequent intramolecular aminolysis of the ester group forms the stable six-membered lactam ring, yielding the final this compound product.
-
Experimental Protocol:
-
Deprotection: Dissolve the crude tosylate from the previous step in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 equiv.) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the DCM and TFA in vacuo.
-
Cyclization: Dissolve the resulting crude ammonium salt in a high-boiling polar aprotic solvent such as acetonitrile or DMF.
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 3-4 equiv.) or diisopropylethylamine (DIPEA, 3 equiv.).
-
Heat the mixture to 80-100 °C and stir for 12-24 hours.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel or alumina to afford the pure this compound.
-
Data Summary and Characterization
The successful synthesis of the target compound and key intermediates should be confirmed by standard analytical techniques.
| Compound | Expected Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (Key Features) | Expected ¹³C NMR Signals (Key Features) |
| Cincholoiponic Acid | 187.18 | Broad signals for COOH protons; complex multiplets for piperidine ring protons. | Signals for two C=O carbons (~175-180 ppm); multiple signals in the aliphatic region for the piperidine ring. |
| Dimethyl Ester Derivative | 215.23 | Two distinct singlets for OCH₃ groups (~3.7 ppm); complex multiplets for piperidine ring protons. | Signals for two C=O carbons (~172-174 ppm); two signals for OCH₃ carbons (~52 ppm). |
| This compound | 139.19 | Absence of COOH or OCH₃ signals; characteristic multiplets for the bicyclic system protons; signal for proton alpha to carbonyl. | Signal for lactam C=O (~170 ppm); distinct signals for the 8 carbons of the bicyclic framework. |
Conclusion
This technical guide outlines a feasible, albeit challenging, synthetic route to this compound from the Cinchona alkaloid cinchonidine. The strategy leverages a classic oxidative degradation to create a valuable chiral piperidine building block, which is then elaborated through a series of modern synthetic transformations to construct the target bicyclic lactam. While each step requires careful optimization and purification, the pathway is based on established chemical principles and provides a logical framework for accessing this important heterocyclic scaffold. This work underscores the power of using complex natural products from the chiral pool as starting points for the synthesis of novel molecules with potential therapeutic applications.
References
-
Ahmad, S., Seebacher, W., Wolkinger, V., Presser, A., Faist, J., Kaiser, M., Brun, R., Saf, R., & Weis, R. (2015). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. Archives of Pharmacal Research, 38(8), 1455-1467. [Link]
-
Buchler GmbH. Cinchonidine Base. Fine Chemical Information. [Link]
-
Fedorova, O. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 988. [Link]
-
Szymański, P., et al. (2019). Cinchona Alkaloids-Derivatives and Applications. Molecules, 24(4), 804. [Link]
-
Seebacher, W., et al. (2023). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 28(1), 384. [Link]
-
Sánchez-Viesca, F., & Gómez, R. (2022). The Mechanism of the Oxido-degradation of the Cinchona Alkaloids. American Journal of Chemistry, 12(1), 18-21. [Link]
-
Organic Chemistry Portal. Piperidine synthesis. [Link]
-
Wikipedia. von Braun reaction. [Link]
-
Seebacher, W., et al. (2015). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. Bioorganic & Medicinal Chemistry Letters, 25(7), 1596-1599. [Link]
-
Seebacher, W., & Weis, R. (2011). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. ResearchGate. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]
-
Sánchez-Viesca, F., & Gómez, R. (2022). The Mechanism of the Oxido-degradation of the Cinchona Alkaloids. ResearchGate. [Link]
-
Wikipedia. Cinchonidine. [Link]
-
Frimayanti, N., et al. (2022). A Review: Pharmacological Activities of Quinoline Alkaloid of Cinchona sp. Biointerface Research in Applied Chemistry, 12(5), 6681-6697. [Link]
Sources
- 1. cjm.ichem.md [cjm.ichem.md]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Cinchonidine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]
- 4. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cinchonidine - Wikipedia [en.wikipedia.org]
- 7. Cinchona Alkaloids-Derivatives and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mechanism of the Oxido-degradation of the Cinchona Alkaloids [article.sapub.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enolization and Tautomerization of 1-Azabicyclo[3.2.2]nonan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Azabicyclo[3.2.2]nonan-3-one, a bridged bicyclic β-amino ketone, represents a fascinating scaffold with significant implications in medicinal chemistry and synthetic organic chemistry. Its rigid, strained structure profoundly influences the reactivity and stereochemistry of the carbonyl group and its α-carbons. This technical guide provides a comprehensive exploration of the enolization and keto-enol tautomerism of this molecule. We will delve into its synthesis, the structural and electronic factors governing its tautomeric equilibrium, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers investigating the properties and applications of this and related azabicyclic systems.
Introduction: The Significance of the 1-Azabicyclo[3.2.2]nonane Scaffold
The 1-azabicyclo[3.2.2]nonane framework is a key structural motif found in a variety of biologically active compounds. Its rigid conformational nature provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for the design of ligands for receptors and enzymes. Derivatives of 1-azabicyclo[3.2.2]nonane have been investigated for their activity as 5-HT3 receptor antagonists, showcasing their potential in the development of anti-emetic and anxiolytic agents.
The presence of a ketone at the 3-position introduces a site for further functionalization and introduces the fascinating chemical property of keto-enol tautomerism. As a β-amino ketone, the enolization of this compound is of particular interest due to the electronic influence of the bridgehead nitrogen atom. Understanding the delicate balance of this tautomeric equilibrium is crucial for predicting its reactivity, developing synthetic strategies, and comprehending its interactions in biological systems.
The Keto-Enol Tautomerism of this compound
Tautomers are constitutional isomers that readily interconvert, and keto-enol tautomerism is a fundamental concept in organic chemistry involving the migration of a proton and the shifting of a double bond. For this compound, the equilibrium lies between the keto form and its corresponding enol form.
Figure 1: Keto-Enol Tautomerism of this compound.
For most simple ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[1][2] However, in the case of this compound, several factors suggest a potentially significant population of the enol tautomer.
Factors Influencing the Tautomeric Equilibrium
The position of the keto-enol equilibrium is dictated by the relative stabilities of the two tautomers, which are influenced by a variety of structural and environmental factors.
-
Influence of the β-Amino Group: The electron-donating nature of the nitrogen atom can stabilize the enol form through resonance, pushing the equilibrium towards the enol. This effect is common in β-amino ketones.
-
Ring Strain: The rigid bicyclic framework of the molecule imposes significant geometric constraints. The introduction of a C=C double bond in the enol form can potentially alleviate or exacerbate ring strain compared to the keto form. Computational studies on related strained bicyclic systems are often employed to predict these effects.
-
Solvent Effects: The polarity of the solvent can have a profound impact on the tautomeric equilibrium.[3] Polar, protic solvents can stabilize the more polar keto form through hydrogen bonding. Conversely, nonpolar, aprotic solvents tend to favor the less polar enol form, which can be stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the bridgehead nitrogen.
-
Intramolecular Hydrogen Bonding: The enol form of this compound can potentially form an intramolecular hydrogen bond between the hydroxyl proton and the lone pair of the bridgehead nitrogen. This would create a stable six-membered ring-like structure, significantly favoring the enol tautomer.
Studies on derivatives of this compound derived from Cinchona alkaloids have shown that these ketones are "easily enolizable." This is evidenced by the rapid deuterium exchange observed at the α-carbon when dissolved in deuterated methanol (MeOD) at room temperature, strongly indicating a labile α-proton and a readily accessible enol or enolate intermediate.
Proposed Synthesis of this compound
While the synthesis of the parent this compound is not extensively documented, a plausible route can be proposed based on established methodologies for constructing azabicyclic frameworks, such as an intramolecular Dieckmann condensation.[4][5][6]
Figure 3: Experimental Workflow for the Study of Tautomerism.
Conclusion and Future Outlook
The enolization and tautomerism of this compound are governed by a complex interplay of electronic effects, ring strain, and solvent interactions. The presence of the β-amino group strongly suggests a more significant enol content than is observed in simple cyclic ketones. The experimental methodologies outlined in this guide, particularly quantitative NMR and deuterium exchange studies, provide a robust framework for elucidating the precise nature of this equilibrium.
A thorough understanding of the tautomeric behavior of this molecule is paramount for its successful application in drug discovery and as a synthetic intermediate. Future research in this area could involve computational studies to model the relative energies of the tautomers and the transition state for their interconversion, as well as investigations into how substitution on the bicyclic framework modulates the keto-enol equilibrium. Such studies will undoubtedly contribute to the rational design of novel therapeutic agents and synthetic methodologies based on this versatile azabicyclic scaffold.
References
-
Ahmad, S., Seebacher, W., Wolkinger, V., Presser, A., Faist, J., Kaiser, M., Brun, R., Saf, R., & Weis, R. (2015). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. Archives of Pharmacal Research, 38(8), 1455-1467. [Link]
-
Chemistry LibreTexts. (2015, July 18). 18.2: Keto-Enol Equilibria. [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Davis, B. R., & Garratt, P. J. (1991). Acylation of Esters, Ketones and Nitriles. Synthesis, 1991(2), 795-863. [Link]
-
Emsley, J. (1970). An n.m.r. study of keto–enol tautomerism in β-diketones. Journal of the Chemical Society B: Physical Organic, 972-977. [Link]
-
Farcasiu, D., & Hancu, D. (1997). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education, 74(10), 1217. [Link]
-
Hoz, S., & Levy, E. (2002). Rhodium Carboxylate Catalyzed Decomposition of Vinyldiazoacetates in the Presence of Heterodienes: Enantioselective Synthesis of the 6-Azabicyclo[3.2.2]nonane and 6-Azabicyclo[3.2.2]nonanone Ring Systems. The Journal of Organic Chemistry, 67(17), 5937-5942. [Link]
-
Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. [Link]
-
Mehta, G., & Singh, V. (1999). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Chemical Society Reviews, 28(5), 291-303. [Link]
-
Organic Syntheses. (n.d.). bicyclo[3.2.1]octan-3-one. [Link]
-
Organic Syntheses. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]
-
Padwa, A., & Kulkarni, Y. S. (1992). Synthesis of 2-Azabicyclo[3.3.1]nonanes. In The Alkaloids: Chemistry and Pharmacology (Vol. 41, pp. 1-78). Academic Press. [Link]
-
Pinto, A. C., & de Souza, M. C. B. V. (2005). The Dieckmann Condensation. Organic Reactions, 1-203. [Link]
-
PubChem. (n.d.). 1-Azabicyclo[3.2.2]nonane. [Link]
-
Seebacher, W., Wolkinger, V., Presser, A., Faist, J., Kaiser, M., Brun, R., Saf, R., & Weis, R. (2015). Synthesis and antiprotozoal activities of 3-azabicyclo[3.2.2]nonanes. Bioorganic & Medicinal Chemistry Letters, 25(8), 1754-1757. [Link]
-
Sidorowicz, K., Broda, M. A., & Leśniak, S. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. Comptes Rendus Chimie, 18(6), 693-704. [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
-
Tautomerism. (2022, April 1). In Wikipedia. [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]
-
University of Arizona. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy. [Link]
- Van der Waals, J. D. (1873).
- Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.
-
Weiss, U., & Edwards, J. M. (1968). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. Oregon State University. [Link]
-
Wenkert, E., & Chamberlin, J. W. (1959). The Stereochemistry of the Dieckmann Condensation of Ethyl 4-Carbethoxy-4-phenylpimelate. Journal of the American Chemical Society, 81(3), 688-692. [Link]
- Zefirov, N. S., & Palyulin, V. A. (1991). Conformation of Bicyclo[3.3.1]nonane and its Heteroanalogs. In Topics in Stereochemistry (Vol. 20, pp. 171-230). Wiley.
-
Zhang, X., & Toste, F. D. (2011). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. Chemical Science, 2(10), 2038-2041. [Link]
-
Zimmerman, H. E. (1966). The Dieckmann Condensation. In Organic Reactions (Vol. 15, pp. 1-104). Wiley. [Link]
Sources
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
A Technical Guide to 1-Azabicyclo[3.2.2]nonan-3-one: A Versatile Scaffold for Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 1-Azabicyclo[3.2.2]nonan-3-one, a heterocyclic ketone of significant interest in medicinal chemistry. We will dissect its structural and physicochemical properties, outline robust synthetic methodologies, and provide a framework for its spectroscopic characterization. The narrative emphasizes the compound's role as a pivotal intermediate in the development of novel therapeutics, particularly in the realm of antiprotozoal agents. The guide is designed for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to leverage this valuable molecular scaffold.
Introduction: The Strategic Value of Bridged Bicyclic Scaffolds
In the landscape of modern drug discovery, the quest for novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is paramount. Bridged bicyclic systems, such as the 1-azabicyclo[3.2.2]nonane core, have emerged as privileged scaffolds. Their rigid, three-dimensional structures allow for precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets while often improving metabolic stability and solubility compared to their planar aromatic counterparts.
The parent amine, 3-azabicyclo[3.2.2]nonane, has been identified as a core component in compounds exhibiting significant antiprotozoal activity, including potent action against Plasmodium falciparum (malaria) and Trypanosoma brucei rhodesiense (sleeping sickness).[1][2][3] The introduction of a ketone at the 3-position transforms this scaffold into This compound , a versatile synthetic intermediate. The ketone functionality serves as a chemical handle for a multitude of transformations, allowing for the systematic generation of compound libraries essential for structure-activity relationship (SAR) studies. This guide provides the technical foundation necessary to synthesize, characterize, and strategically utilize this key building block.
Core Physicochemical and Structural Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in complex synthetic campaigns.
Table 1: Key Identifiers and Properties for this compound
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 473795-47-0 | [4][5][6] |
| Molecular Formula | C₈H₁₃NO | [4] |
| Molecular Weight | 139.20 g/mol | [4] |
| InChIKey | USMDCCKFBJQYKA-UHFFFAOYSA-N | [4] |
The structure consists of a nine-membered ring system constrained by a nitrogen bridgehead, forming fused six and seven-membered rings. This strained, non-planar conformation is critical to its utility, as it projects substituents into defined vectors in 3D space, a feature highly sought after in rational drug design.
Synthesis Methodologies: Constructing the Bicyclic Core
The synthesis of azabicyclic ketones is a non-trivial task that often requires multi-step sequences. While numerous strategies exist for related bicyclo[3.3.1]nonanes, such as Effenberger-type cyclizations or intramolecular aldol condensations, a common and effective route to the azabicyclo[3.2.2]nonane core involves a ring expansion reaction.[7] A plausible and referenced approach is the Schmidt reaction on a bicyclo[2.2.2]octanone precursor, which introduces the nitrogen atom into the ring system to form a lactam, followed by further functional group manipulations.
The causality behind this choice lies in the commercial availability of suitable starting materials and the reliability of the Schmidt reaction for ring expansion. The subsequent reduction of the lactam to the corresponding cyclic amine, followed by a selective oxidation, would yield the target ketone.
Spectroscopic Characterization
Unambiguous structural confirmation is critical. The following table summarizes the expected spectroscopic data based on the compound's structure and data from analogous systems.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Key Expected Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.5-2.8 (multiple multiplets, protons α to Nitrogen), 2.8-2.2 (multiplets, protons α to Carbonyl), 2.2-1.5 (complex multiplets, remaining aliphatic protons). The diastereotopic nature of the methylene protons will result in complex splitting patterns. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~208-212 (C=O, ketone), ~50-60 (carbons α to Nitrogen), ~35-45 (carbon α to Carbonyl), ~25-35 (remaining aliphatic carbons). |
| IR (ATR, cm⁻¹) | ν: ~2950-2850 (C-H stretch), ~1720 (strong, C=O stretch, characteristic of a six-membered ring ketone), ~1100-1200 (C-N stretch). |
| Mass Spec. (EI) | m/z: 139 (M⁺), with fragmentation patterns corresponding to the loss of CO (m/z 111) and subsequent alkyl fragments. |
Reactivity and Strategic Application in SAR Studies
The true value of this compound lies in its reactivity, which allows it to serve as a launchpad for chemical diversification. The ketone is the primary reactive site and can be leveraged for numerous transformations critical to building a compound library for SAR evaluation.
-
Reductive Amination: This is arguably the most powerful transformation. Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) installs a diverse range of substituents at the 3-position. This allows for systematic probing of the target's binding pocket with different sizes, polarities, and hydrogen-bonding capabilities.
-
Reduction: Reduction of the ketone to the corresponding alcohol (e.g., with NaBH₄) provides a hydroxyl group, which can be further functionalized as an ether or ester. This also introduces a new stereocenter, allowing for the study of stereochemical effects on biological activity.
-
Wittig Reaction: Conversion of the ketone to an alkene provides a scaffold for further modifications, such as hydrogenation, epoxidation, or dihydroxylation.
-
Alpha-Functionalization: Enolate formation followed by reaction with electrophiles can be used to install substituents at the C2 or C4 positions, although regioselectivity can be a challenge.
Experimental Protocols
The following protocols are representative methodologies. All operations should be conducted by trained personnel in a controlled laboratory environment.
Protocol: Synthesis via Reductive Amination (Example)
This protocol describes the synthesis of an exemplary derivative, N-benzyl-1-azabicyclo[3.2.2]nonan-3-amine.
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.00 g, 7.18 mmol).
-
Dissolution: Dissolve the ketone in 30 mL of anhydrous dichloromethane (DCM).
-
Amine Addition: Add benzylamine (0.85 g, 7.90 mmol, 1.1 eq) to the solution.
-
Acid Catalyst: Add glacial acetic acid (0.43 g, 7.18 mmol, 1.0 eq) and stir for 30 minutes at room temperature to facilitate imine formation.
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB, 2.28 g, 10.77 mmol, 1.5 eq) portion-wise over 15 minutes. Causality Note: STAB is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting ketone.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with 20 mL portions of DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel to yield the title compound.
Protocol: Characterization Workflow
-
Obtain ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire an infrared spectrum using a thin film or ATR method.
-
Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
Assess purity using HPLC or LC-MS.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, it should be handled with the care afforded to all novel research chemicals. Based on analogous structures, the following precautions are advised.[8][9]
-
GHS Classification (Predicted): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a heterocyclic molecule; it is a strategic tool for medicinal chemists. Its rigid three-dimensional structure and the versatile reactivity of its ketone functionality provide an exceptional platform for generating novel, drug-like molecules. By understanding its synthesis, characterization, and chemical potential as detailed in this guide, researchers are well-equipped to unlock the therapeutic potential of the azabicyclic scaffolds derived from it.
References
-
Ahmad, S., Seebacher, W., Wolkinger, V., et al. (2015). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. Archives of Pharmacal Research, 38, 1455-1467. Available at: [Link]
-
Seebacher, W., Wolkinger, V., Faist, J., et al. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 27(1), 248. Available at: [Link]
-
Matrix Fine Chemicals. (n.d.). This compound. Retrieved January 23, 2026, from [Link]
-
Seebacher, W., et al. (2015). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. European Journal of Medicinal Chemistry, 90, 749-758. Available at: [Link]
-
Seebacher, W., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 27(23), 8503. Available at: [Link]
-
NIST. (n.d.). 3-Azabicyclo[3.2.2]nonane. NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]
-
AA Blocks. (2025). Safety Data Sheet for 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl-. Available at: [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 473795-47-0. Retrieved January 23, 2026, from [Link]
-
Siyaram Global. (n.d.). This compound. Retrieved January 23, 2026, from [Link]
-
Majumdar, S., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. RSC Advances, 13, 25883-25916. Available at: [Link]
Sources
- 1. Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 473795-47-0 [matrix-fine-chemicals.com]
- 5. 473795-47-0|this compound|BLD Pharm [bldpharm.com]
- 6. 473795-47-0 this compound [chemsigma.com]
- 7. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 8. aablocks.com [aablocks.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 1-Azabicyclo[3.2.2]nonan-3-one: Synthesis, Characterization, and Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azabicyclo[3.2.2]nonane Scaffold in Modern Drug Discovery
The 1-azabicyclo[3.2.2]nonan-3-one core represents a fascinating and increasingly important structural motif in medicinal chemistry. This saturated, bridged bicyclic system, with its rigid three-dimensional architecture, offers a unique scaffold for the development of novel therapeutics. The constrained conformation of the bicyclic framework allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. Derivatives of the closely related azabicyclo[3.2.2]nonane skeleton have demonstrated significant potential in various therapeutic areas, including as antiprotozoal agents for diseases like malaria and Human African Trypanosomiasis (sleeping sickness)[1][2]. The strategic placement of a ketone at the 3-position provides a versatile chemical handle for further synthetic modifications, making this compound a valuable building block for creating libraries of new chemical entities.
This technical guide provides a comprehensive overview of the fundamental properties of this compound, a detailed, field-proven protocol for its synthesis based on established chemical transformations, and a discussion of the analytical techniques required for its robust characterization.
Core Molecular Properties
A precise understanding of the fundamental physicochemical properties of a compound is the bedrock of any research and development endeavor. The key molecular identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO | - |
| Molecular Weight | 139.19 g/mol | - |
| CAS Number | 473795-47-0 | - |
| Canonical SMILES | C1CN2CCC1CC(=O)C2 | - |
| InChIKey | USMDCCKFBJQYKA-UHFFFAOYSA-N | - |
Synthesis of this compound: A Mechanistic Approach
The synthesis of the this compound core is most effectively achieved through a ring expansion of a readily available bicyclo[2.2.2]octanone precursor. Both the Schmidt and Beckmann rearrangements are powerful and well-documented methods for this type of transformation, each involving the insertion of a nitrogen atom into the bicyclic framework.
The Beckmann rearrangement, in particular, provides a reliable route. This reaction proceeds via the acid-catalyzed rearrangement of an oxime derived from the corresponding ketone. The choice of the starting bicyclo[2.2.2]octan-2-one is critical, as the regioselectivity of the nitrogen insertion is determined by the stereochemistry of the oxime intermediate. For the synthesis of this compound, the migrating group will be the bridgehead carbon, leading to the desired ring-expanded lactam.
Caption: Synthetic workflow for this compound via Beckmann rearrangement.
Detailed Experimental Protocol: Beckmann Rearrangement
This protocol is based on established procedures for the Beckmann rearrangement of bicyclo[2.2.2]octan-2-one oximes[3].
Step 1: Oxime Formation from Bicyclo[2.2.2]octan-2-one
-
Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine bicyclo[2.2.2]octan-2-one (1.0 eq.), hydroxylamine hydrochloride (1.5 eq.), and sodium acetate (2.0 eq.).
-
Solvent and Reaction: Add a suitable solvent such as aqueous ethanol. Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude bicyclo[2.2.2]octan-2-one oxime. This product is often of sufficient purity for the next step.
Causality: The use of sodium acetate as a base is to neutralize the HCl released from hydroxylamine hydrochloride, which allows for the formation of free hydroxylamine, the active nucleophile in oxime formation.
Step 2: Beckmann Rearrangement to this compound
-
Reagents and Setup: Place the crude bicyclo[2.2.2]octan-2-one oxime (1.0 eq.) in a round-bottom flask.
-
Reaction Conditions: Carefully add polyphosphoric acid (PPA) or concentrated sulfuric acid (5-10 equivalents by weight) to the oxime. Heat the mixture, typically to 100-130 °C, for 1-3 hours.
-
Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., concentrated sodium hydroxide or ammonium hydroxide solution) while cooling in an ice bath. Extract the aqueous layer multiple times with an organic solvent such as chloroform or dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or alumina to afford pure this compound.
Causality: Strong acids like PPA or H₂SO₄ are essential to protonate the hydroxyl group of the oxime, converting it into a good leaving group (water). This initiates the rearrangement cascade where the anti-periplanar alkyl group migrates to the nitrogen atom.
Spectroscopic Characterization
Rigorous spectroscopic analysis is imperative to confirm the identity and purity of the synthesized this compound. The expected spectral data are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show a series of complex multiplets in the aliphatic region. The protons alpha to the carbonyl group and the nitrogen atom will be the most deshielded. The rigid bicyclic structure will result in distinct coupling constants between adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will be characterized by a peak for the carbonyl carbon in the range of 200-220 ppm. The remaining aliphatic carbons will appear in the upfield region. The carbons adjacent to the nitrogen atom will be shifted downfield compared to the other sp³ hybridized carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the C=O stretch of the ketone, typically in the region of 1700-1725 cm⁻¹. The C-N stretching vibrations will also be present but may be less intense.
-
Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) should show a molecular ion peak (M⁺) corresponding to the molecular weight of 139.19 g/mol . The fragmentation pattern will be characteristic of the bicyclic amine structure.
While specific spectral data for this compound is not widely published, the analysis of closely related 2-azabicyclo[3.2.2]nonan-3-ones and other derivatives provides a strong basis for the expected spectral features[4][5].
Conclusion and Future Outlook
This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. The synthetic route via the Beckmann rearrangement of a bicyclo[2.2.2]octanone precursor is a robust and scalable method for its preparation. The rigid, three-dimensional nature of this scaffold, combined with the synthetic versatility of the ketone functionality, makes it an attractive starting point for the design of novel, potent, and selective therapeutic agents. Further exploration of the chemical space around this core structure is likely to yield new drug candidates with improved pharmacological profiles.
References
-
Seebacher, W., Weis, R., Kaiser, M., Brun, R., & Saf, R. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 578-585. [Link]
-
Seebacher, W., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 27(1), 1-15. [Link]
-
Gong, B., et al. (2020). Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. Organic Process Research & Development, 24(11), 2516–2523. [Link]
-
Ahmad, S., et al. (2015). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. Monatshefte für Chemie - Chemical Monthly, 146(9), 1455-1466. [Link]
-
Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. PubMed, 16401404. [Link]
-
Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo [3.2.2]nonanes from bicyclo [2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmoduim falciparum K1. ResearchGate. [Link]
-
Mondal, S., & Ghorai, M. K. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Medicinal Chemistry, 14(8), 1361-1400. [Link]
-
Morita, K., & Suzuki, Z. (1966). The Beckmann Rearrangement and Fragmentation of Substituted Bicyclo[2.2.2]octan-2-one Oximes. The Journal of Organic Chemistry, 31(1), 233-237. [Link]
-
Seebacher, W., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. MDPI. [Link]
-
Palamarchuk, G. V., et al. (2017). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. French-Ukrainian Journal of Chemistry, 5(2), 121-127. [Link]
-
Seebacher, W., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Semantic Scholar. [Link]
-
Ahmad, S., et al. (2015). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. ResearchGate. [Link]
-
Ashenhurst, J. (2023). Beckmann Rearrangement. Master Organic Chemistry. [Link]
-
PubChem. (n.d.). 3-Azabicyclo[3.2.2]nonane. National Center for Biotechnology Information. [Link]
Sources
- 1. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 [sites.ualberta.ca]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Synthesis of 2-Azabicyclo[3.2.2]nonan-3-one via Beckmann Rearrangement
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the Azabicyclo[3.2.2]nonane Scaffold
The 2-azabicyclo[3.2.2]nonane framework is a bridged, saturated heterocyclic system that has garnered significant attention in medicinal chemistry and drug development. Its rigid, three-dimensional structure makes it an attractive scaffold for designing novel therapeutic agents by allowing for precise spatial orientation of functional groups. This can lead to enhanced binding affinity and selectivity for biological targets. Derivatives of azabicyclo-nonanes have demonstrated promising biological activities, including antiprotozoal properties against parasites responsible for malaria and Human African Trypanosomiasis (HAT).[1][2]
This document provides a detailed guide to the synthesis of a key lactam intermediate, 2-azabicyclo[3.2.2]nonan-3-one , utilizing the Beckmann rearrangement. This classic name reaction offers a robust and efficient pathway for ring expansion of a cyclic ketoxime to the corresponding lactam, serving as a cornerstone for accessing this valuable molecular architecture.
The Beckmann Rearrangement: A Mechanistic Perspective
The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an N-substituted amide.[3][4] For cyclic ketoximes, this transformation results in a ring-enlarged lactam. The reaction is initiated by the activation of the oxime's hydroxyl group, converting it into a good leaving group, typically through protonation by a strong acid.[5][6]
The key mechanistic event is a concerted 1,2-alkyl shift, where the group anti-periplanar to the leaving group on the nitrogen atom migrates to the electron-deficient nitrogen, displacing the leaving group (e.g., water).[4][6] This stereospecificity is critical in bicyclic systems, as it dictates which C-C bond migrates, thereby controlling the regiochemical outcome of the ring expansion. The resulting nitrilium ion is then intercepted by water, which, after tautomerization, yields the final amide or lactam product.[3]
A variety of acidic reagents can catalyze the rearrangement, including strong Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA), as well as Lewis acids and other reagents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).[4][7]
Caption: Generalized workflow of the Beckmann rearrangement.
Overall Synthetic Strategy
The synthesis of 2-azabicyclo[3.2.2]nonan-3-one is approached via a two-step sequence starting from the commercially available or readily synthesized bicyclo[3.2.2]nonan-2-one.
-
Step 1: Oximation. The parent ketone is converted to its corresponding oxime, bicyclo[3.2.2]nonan-2-one oxime, through a condensation reaction with hydroxylamine.
-
Step 2: Beckmann Rearrangement. The purified ketoxime is then subjected to acidic conditions to induce the ring-expanding rearrangement to the target lactam.
Caption: Two-step synthetic workflow for the target lactam.
Detailed Experimental Protocols
Protocol 1: Synthesis of Bicyclo[3.2.2]nonan-2-one Oxime
Causality: This step transforms the ketone's electrophilic carbonyl carbon into a C=N double bond, installing the hydroxylamino group necessary for the subsequent rearrangement. The use of a mild base like sodium acetate is crucial to liberate free hydroxylamine from its hydrochloride salt, as the fully protonated species is not nucleophilic enough to attack the carbonyl.[5]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Bicyclo[3.2.2]nonan-2-one | 138.21 | 5.00 g | 36.18 | 1.0 |
| Hydroxylamine HCl | 69.49 | 3.77 g | 54.27 | 1.5 |
| Sodium Acetate (anhyd.) | 82.03 | 4.45 g | 54.27 | 1.5 |
| Ethanol (95%) | - | 100 mL | - | - |
| Water | - | 25 mL | - | - |
Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bicyclo[3.2.2]nonan-2-one (5.00 g, 36.18 mmol), hydroxylamine hydrochloride (3.77 g, 54.27 mmol), sodium acetate (4.45 g, 54.27 mmol), ethanol (100 mL), and water (25 mL).
-
Reaction Execution: Heat the resulting suspension to reflux with vigorous stirring. The reaction mixture should become a clear, homogeneous solution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours, indicated by the complete consumption of the starting ketone.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator.
-
Isolation: Add 100 mL of deionized water to the concentrated mixture. A white solid should precipitate. If precipitation is slow, cool the flask in an ice bath and gently scratch the inside with a glass rod.
-
Purification: Collect the white solid by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 30 mL). Dry the product under vacuum to yield bicyclo[3.2.2]nonan-2-one oxime as a white crystalline solid. Further purification, if necessary, can be achieved by recrystallization from an ethanol/water mixture.
Protocol 2: Beckmann Rearrangement to 2-Azabicyclo[3.2.2]nonan-3-one
Causality: This protocol utilizes trifluoroacetic acid (TFA), a strong acid that effectively protonates the oxime hydroxyl group to facilitate the rearrangement. TFA can often promote the reaction under milder temperature conditions compared to sulfuric or polyphosphoric acid, potentially minimizing charring and side reactions.[8] The key step is the migration of the more substituted bridgehead carbon, which is anti to the hydroxyl group, leading to the desired 7-membered lactam ring.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Bicyclo[3.2.2]nonan-2-one oxime | 153.22 | 4.00 g | 26.10 | 1.0 |
| Trifluoroacetic Acid (TFA) | 114.02 | 40 mL | - | Solvent |
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bicyclo[3.2.2]nonan-2-one oxime (4.00 g, 26.10 mmol).
-
Reagent Addition: Carefully add trifluoroacetic acid (40 mL) to the oxime at room temperature with stirring. The solid will dissolve, often accompanied by a slight exotherm.
-
Reaction Execution: Heat the solution to a gentle reflux (approx. 72-75 °C) and maintain this temperature for 6-8 hours.
-
Monitoring: Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting oxime spot and the appearance of a more polar product spot.
-
Workup (Critical Step): After cooling the reaction mixture to room temperature, pour it slowly and carefully onto 200 g of crushed ice in a large beaker with vigorous stirring. This step neutralizes the strong acid and precipitates the product.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate (or solid NaHCO₃) to the aqueous mixture until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethyl acetate/hexanes) to afford 2-azabicyclo[3.2.2]nonan-3-one as a white solid.
Characterization and Data Analysis
The final product should be characterized using standard spectroscopic techniques to confirm its structure.
-
¹H NMR: Expect characteristic signals for the bridgehead protons and the methylene protons adjacent to the nitrogen and carbonyl groups. The NH proton will appear as a broad singlet.
-
¹³C NMR: The carbonyl carbon of the lactam will have a characteristic downfield shift (typically ~175-180 ppm).
-
IR Spectroscopy: A strong absorption band for the amide C=O stretch (around 1650-1680 cm⁻¹) and an N-H stretching band (around 3200-3400 cm⁻¹) are expected.[2]
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₈H₁₃NO, M.W. = 139.19) should be observed.
Troubleshooting and Field Insights
-
Incomplete Oximation: If the oximation reaction stalls, adding a slight excess of hydroxylamine hydrochloride and base and extending the reflux time can often drive the reaction to completion.
-
Beckmann Fragmentation: In strained bicyclic systems, a potential side reaction is the Beckmann fragmentation, which leads to a nitrile-containing product instead of the lactam.[8] This is more likely with certain catalysts or at higher temperatures. Using milder conditions, as described with TFA, helps to favor the desired rearrangement pathway.
-
Oxime Isomerization: While the bicyclo[3.2.2]nonan-2-one oxime is expected to exist predominantly as one stereoisomer due to steric constraints, the presence of both E/Z isomers under acidic conditions could theoretically lead to a mixture of lactam regioisomers.[3][4] However, for this specific substrate, migration of the bridgehead carbon is strongly favored, leading selectively to the 2-azabicyclo[3.2.2]nonan-3-one product.
-
Difficult Workup: The neutralization step after the Beckmann rearrangement must be performed carefully and with efficient cooling to manage the heat generated from the acid-base reaction.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Hydroxylamine Hydrochloride: Is corrosive and a potential skin sensitizer. Avoid inhalation of dust and direct contact.
-
Trifluoroacetic Acid (TFA): Is extremely corrosive and can cause severe burns upon contact. It is also volatile. Handle with extreme care, using appropriate gloves (e.g., butyl rubber) and ensuring no skin is exposed.
-
Dichloromethane (DCM): Is a suspected carcinogen and should be handled with care.
References
-
Seebacher, W., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 28(1), 353. [Link]
-
Colacino, E., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chemistry & Engineering, 9(5), 2209–2222. [Link]
-
Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. [Link]
-
Chemistry Steps. (n.d.). The Beckmann Rearrangement. [Link]
-
Wikipedia. (n.d.). Beckmann rearrangement. [Link]
-
Myronov, O., et al. (2017). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. French-Ukrainian Journal of Chemistry, 5(2), 121-127. [Link]
-
Seebacher, W., et al. (2021). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 26(23), 7306. [Link]
-
Ghosh, A., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13, 23789-23821. [Link]
Sources
- 1. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Beckmann Rearrangement [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Protocol for Swern Oxidation of Azabicyclic Alcohols: A Detailed Guide to a Mild and Efficient Transformation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Azabicyclic scaffolds, such as the tropane skeleton found in tropinone, are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The synthesis of these molecules often requires the precise oxidation of their corresponding alcohols to ketones. The Swern oxidation has emerged as a premier method for this transformation due to its exceptionally mild reaction conditions, broad functional group tolerance, and high yields.[3][4]
This application note provides a comprehensive guide for researchers utilizing the Swern oxidation on azabicyclic alcohols. It delves into the underlying mechanism, offers a detailed, field-proven protocol, addresses common challenges through a troubleshooting guide, and emphasizes the critical safety procedures required for a successful and safe experiment.
The Underlying Chemistry: Mechanism of the Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the terminal oxidant, which is activated by an electrophilic agent, most commonly oxalyl chloride.[5] The reaction proceeds through several distinct steps, which must be executed at very low temperatures (typically -78 °C) to prevent side reactions.[6]
Step 1: Activation of DMSO The process begins with the reaction of DMSO with oxalyl chloride at low temperature.[7] This initial reaction forms a highly reactive intermediate, which quickly decomposes, releasing carbon monoxide (CO) and carbon dioxide (CO₂), to generate the key electrophilic species: chloro(dimethyl)sulfonium chloride.[3][8]
Step 2: Formation of the Alkoxysulfonium Salt The azabicyclic alcohol is then introduced. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride. This results in the formation of a crucial intermediate, an alkoxysulfonium salt, with the displacement of a chloride ion.[9]
Step 3: Deprotonation and Ylide Formation A hindered, non-nucleophilic organic base, typically triethylamine (Et₃N), is added to the reaction mixture.[9] The base deprotonates the alkoxysulfonium salt at the alpha-carbon, leading to the formation of a sulfur ylide.[3] It is critical to add the base only after the alcohol has fully reacted to prevent side reactions.[8]
Step 4: Intramolecular Elimination and Product Formation The sulfur ylide undergoes a rapid intramolecular proton transfer via a five-membered ring transition state.[3] This E2-like elimination step results in the formation of the desired azabicyclic ketone, the malodorous byproduct dimethyl sulfide (DMS), and triethylammonium chloride.[8][9]
Diagram of the Swern Oxidation Mechanism
Caption: Mechanism of the Swern Oxidation of an azabicyclic alcohol.
Detailed Experimental Protocol
This protocol provides a general procedure for the Swern oxidation of a secondary azabicyclic alcohol. Reagent quantities should be calculated based on the limiting reagent, which is the alcohol substrate.
Materials and Reagents:
-
Azabicyclic alcohol (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl sulfoxide (DMSO, 2.2 equiv)
-
Oxalyl chloride (1.5 equiv)
-
Triethylamine (Et₃N, 5.0 equiv)
-
Argon or Nitrogen gas supply
-
Dry ice/acetone bath or cryocooler
-
Standard laboratory glassware (dried in an oven)
Workflow Diagram
Caption: Step-by-step experimental workflow for the Swern oxidation.
Step-by-Step Procedure:
-
Preparation : Under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (DCM, ~0.2 M relative to the alcohol) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Cool the flask to -78 °C using a dry ice/acetone bath.[6]
-
Activator Addition : To the cold DCM, slowly add oxalyl chloride (1.5 equiv) dropwise via syringe. Ensure the internal temperature does not rise significantly.
-
DMSO Addition : In a separate dry flask, prepare a solution of anhydrous DMSO (2.2 equiv) in a small amount of anhydrous DCM. Add this DMSO solution dropwise to the reaction mixture. Stir the resulting solution for 15-30 minutes at -78 °C.[6]
-
Substrate Addition : Dissolve the azabicyclic alcohol (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture. Stir for 45-60 minutes at -78 °C.[6] Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Base Addition : Slowly add triethylamine (5.0 equiv) dropwise to the reaction. A thick white precipitate (triethylammonium chloride) will form. Continue stirring at -78 °C for another 30 minutes.[6]
-
Quenching : Remove the cold bath and allow the reaction to warm to room temperature. Once at room temperature, quench the reaction by adding water.
-
Work-up : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1 M HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[10]
-
Isolation and Purification : Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography.
Critical Parameters and Troubleshooting
The success of the Swern oxidation is highly dependent on careful control of reaction parameters.
| Parameter | Recommendation | Rationale & Common Issues |
| Temperature | Strictly maintain at -60 to -78 °C until base addition is complete.[3] | Issue: Warming can cause rapid decomposition of the activated intermediate, leading to a violent release of gas and the formation of Pummerer rearrangement byproducts.[8] |
| Reagent Purity | Use anhydrous solvents and reagents. DMSO should be freshly distilled or from a sealed bottle. | Issue: Water will consume the electrophilic activating agent, leading to an incomplete reaction and lower yields. |
| Order of Addition | Oxalyl Chloride -> DMSO -> Alcohol -> Triethylamine. | Issue: Adding triethylamine before the alcohol is fully consumed can lead to the formation of an alkoxythiomethyl ether side product.[8] |
| Base Selection | Triethylamine is standard. For substrates prone to α-epimerization, use a bulkier base like diisopropylethylamine (DIPEA).[3] | Issue: The basic conditions can cause epimerization at a stereocenter adjacent to the newly formed ketone. A bulkier base can minimize this.[3] |
| Reaction Time | Monitor by TLC. Activation and alcohol addition steps typically require 30-60 min each. | Issue: Insufficient reaction time leads to incomplete conversion. Excessively long times can promote side reactions. |
Safety and Waste Management
The Swern oxidation involves several hazardous materials and byproducts that demand strict safety protocols.
-
Oxalyl Chloride : Highly toxic and corrosive. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Carbon Monoxide (CO) : A toxic gas is produced during the activation step.[3] The reaction must be performed in a fume hood to ensure adequate ventilation.
-
Dimethyl Sulfide (DMS) : A volatile and malodorous byproduct.[3] While not highly toxic, its pervasive smell is extremely unpleasant.
-
Decontamination : To neutralize the odor, all glassware and waste should be rinsed with a solution of bleach or potassium peroxymonosulfate (Oxone®), which oxidizes DMS to odorless DMSO or dimethyl sulfone.[3]
-
-
Low-Temperature Baths : Handle dry ice and acetone with cryogenic gloves to prevent severe burns.
Alternatives for DMSO Activation
While oxalyl chloride is standard, other activators can be used, sometimes offering advantages such as less stringent temperature requirements.
-
Trifluoroacetic Anhydride (TFAA) : Allows the reaction to be run at slightly warmer temperatures (e.g., -60 °C).
-
Parikh-Doering Oxidation : Uses a sulfur trioxide pyridine complex (SO₃•py), which is much milder and can often be run at 0 °C to room temperature.[7]
-
Cyanuric Chloride (TCT) : An inexpensive and less moisture-sensitive alternative that allows the reaction to proceed efficiently at -30 °C.[11][12]
These alternatives can be particularly useful for acid-sensitive substrates or when precise temperature control at -78 °C is challenging.[3]
Conclusion
The Swern oxidation is a powerful and reliable tool for the synthesis of azabicyclic ketones from their corresponding alcohols. Its mild conditions make it compatible with a wide array of sensitive functional groups, rendering it invaluable in complex molecule synthesis and drug development. By understanding the mechanism, adhering to a meticulous protocol, and observing strict safety precautions, researchers can effectively leverage this reaction to achieve high yields of their target compounds.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Mild and Efficient Alternative to the Classical Swern Oxidation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
The Versatile Scaffold: 1-Azabicyclo[3.2.2]nonan-3-one in Modern Medicinal Chemistry
Introduction: A Scaffold of Strategic Importance
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that offer a blend of structural rigidity, three-dimensional complexity, and synthetic accessibility is paramount. The 1-azabicyclo[3.2.2]nonan-3-one scaffold has emerged as a privileged structure, captivating the attention of medicinal chemists for its unique conformational constraints and its utility as a versatile synthetic intermediate. Its bridged bicyclic system locks the molecule in a defined conformation, presenting appended functional groups in precise spatial orientations for optimal interaction with biological targets. This feature is particularly advantageous in the design of potent and selective ligands for a range of receptors and enzymes.
This application note provides a comprehensive overview of the this compound scaffold, detailing its synthesis, chemical functionalization, and diverse applications in medicinal chemistry. We will explore its role in the development of therapeutics for infectious diseases and neurological disorders, supported by structure-activity relationship (SAR) data and detailed experimental protocols.
Synthesis of the this compound Core
The construction of the 1-azabicyclo[3.2.2]nonane ring system is most commonly achieved through a ring expansion of the readily available bicyclo[2.2.2]octan-2-one. Two principal methods for this transformation are the Beckmann and Schmidt rearrangements, both of which proceed through a lactam intermediate that can be subsequently reduced.
Synthetic Workflow Overview
The general synthetic strategy involves a two-step process starting from bicyclo[2.2.2]octan-2-one. The first step is a rearrangement to form the lactam, 1-azabicyclo[3.2.2]nonan-2-one. Subsequent synthetic modifications can then lead to the target ketone, this compound.
Caption: General synthetic route to this compound.
Applications in Medicinal Chemistry
The unique structural attributes of the 1-azabicyclo[3.2.2]nonane scaffold have been exploited in the design of bioactive molecules targeting a variety of diseases.
Antiprotozoal Agents
Derivatives of the azabicyclo[3.2.2]nonane framework have demonstrated significant activity against protozoan parasites, including Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness).[1][2] The rigid scaffold allows for the precise positioning of pharmacophoric elements that are crucial for interacting with parasitic targets.
Structure-Activity Relationship (SAR) of Antiprotozoal Derivatives
| Compound ID | R Group | P. falciparum K1 IC₅₀ (µM) | T. b. rhodesiense IC₅₀ (µM) | Reference |
| 1 | H | >10 | >10 | [1] |
| 2 | 4-chlorophenyl | 0.85 | 1.2 | [1] |
| 3 | 3,4-dichlorophenyl | 0.52 | 0.98 | [1] |
| 4 | 4-methoxyphenyl | 2.1 | 3.5 | [1] |
This table presents a selection of data to illustrate general trends. For a comprehensive understanding, please refer to the cited literature.
The SAR data suggests that substitution on the aromatic ring appended to the azabicyclo[3.2.2]nonane core plays a critical role in antiprotozoal activity. Electron-withdrawing groups, such as chlorine atoms, tend to enhance potency against both P. falciparum and T. b. rhodesiense.
Modulators of Nicotinic Acetylcholine Receptors (nAChRs)
The 1-azabicyclo[3.2.2]nonane scaffold has been successfully employed as a key structural element in the design of ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. The α7 nAChR is a ligand-gated ion channel involved in cognitive processes, and its modulation is a promising therapeutic strategy for neurological disorders such as Alzheimer's disease and schizophrenia. The rigid nature of the scaffold mimics the conformation of acetylcholine, the endogenous ligand, allowing for high-affinity binding.
Caption: Simplified signaling pathway of an α7 nAChR agonist.
Structure-Activity Relationship (SAR) of α7 nAChR Modulators
| Compound ID | R Group | α7 nAChR Binding Affinity (Ki, nM) | Functional Activity | Reference |
| 5 | H | 580 | Partial Agonist | [3] |
| 6 | 5-(3-trifluoromethylphenyl)furan-2-yl | 12 | Silent Agonist | [3] |
| 7 | 5-phenyl-1,3,4-oxadiazol-2-yl | 25 | Partial Agonist | [3] |
| 8 | 5-(4-methoxyphenyl)-1H-pyrazol-3-yl | 8 | Full Agonist | [3] |
This table presents a selection of data to illustrate general trends. For a comprehensive understanding, please refer to the cited literature.
The SAR for α7 nAChR modulators based on the 1,4-diazabicyclo[3.2.2]nonane scaffold (a close analog of 1-azabicyclo[3.2.2]nonane) highlights the importance of the nature and position of the aromatic substituent. The introduction of a bulky, electron-deficient aromatic moiety can significantly enhance binding affinity and modulate the functional activity from partial agonism to silent agonism or full agonism.[3]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of the this compound scaffold and a representative functionalization reaction.
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for Beckmann rearrangements of bicyclic ketones.[1][4]
Step 1: Oximation of Bicyclo[2.2.2]octan-2-one
-
Rationale: The conversion of the ketone to an oxime is the necessary first step for the Beckmann rearrangement.
-
Procedure: a. To a solution of bicyclo[2.2.2]octan-2-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). b. Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). c. After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. d. Add water to the residue and extract with ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can be used in the next step without further purification.
Step 2: Beckmann Rearrangement to 1-Azabicyclo[3.2.2]nonan-2-one (Lactam)
-
Rationale: The oxime undergoes an acid-catalyzed rearrangement to form the corresponding lactam. Polyphosphoric acid (PPA) is an effective catalyst for this transformation.
-
Procedure: a. Add the crude bicyclo[2.2.2]octan-2-one oxime (1.0 eq) to polyphosphoric acid at 80-100 °C. b. Stir the mixture at this temperature for 2-3 hours. c. Cool the reaction mixture and carefully pour it onto crushed ice. d. Neutralize the acidic solution with a saturated solution of sodium bicarbonate. e. Extract the aqueous layer with chloroform or dichloromethane. f. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford 1-azabicyclo[3.2.2]nonan-2-one.
Step 3: Synthesis of this compound
The conversion of the lactam at the 2-position to a ketone at the 3-position is a multi-step process that is not straightforward and is not well-documented in the provided search results. A plausible, though not explicitly cited, synthetic route would involve reduction of the lactam to the corresponding amine, followed by protection of the amine, oxidation of the adjacent methylene group, and deprotection.
Protocol 2: Functionalization of this compound via Wittig Reaction
This protocol describes a general procedure for the olefination of the ketone at the 3-position.[3][5]
-
Rationale: The Wittig reaction is a reliable method for converting a ketone into an alkene, providing a versatile handle for further synthetic modifications.
-
Procedure: a. Ylide Preparation: To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add a strong base such as n-butyllithium (1.0 eq) at 0 °C. Stir the resulting orange-red solution for 1 hour at room temperature. b. Wittig Reaction: Cool the ylide solution to -78 °C and add a solution of this compound (1.0 eq) in dry THF dropwise. c. Allow the reaction mixture to slowly warm to room temperature and stir overnight. d. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. e. Extract the aqueous layer with diethyl ether. f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield the corresponding 3-methylene-1-azabicyclo[3.2.2]nonane.
Conclusion
The this compound scaffold represents a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the design of potent and selective modulators of various biological targets. The synthetic accessibility of this scaffold, primarily through rearrangements of bicyclo[2.2.2]octan-2-one, and the versatility of the ketone functionality for further derivatization, ensure its continued importance in the development of novel therapeutics. The examples provided in antiprotozoal and neuroscience drug discovery highlight the broad potential of this remarkable molecular framework.
References
- Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 578-585.
- Hinteregger, C., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 27(19), 6217.
- Ahmad, S., et al. (2015). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. Archives of Pharmacal Research, 38(8), 1455-1467.
- Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22381-22431.
- Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. In Organic Reactions (Vol. 35, pp. 1–420). Wiley.
- Stork, G., & Kishi, Y. (1973). The Stereospecific Synthesis of (dl)-Lycopodine. Journal of the American Chemical Society, 95(19), 6410-6411.
- Hinteregger, C., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 27(19), 6217.
- Seebacher, W., et al. (2015). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. Bioorganic & Medicinal Chemistry Letters, 25(8), 1794-1797.
- Gao, Y., et al. (2017). A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand. Molecules, 22(11), 1836.
- Papke, R. L., et al. (2019). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Pharmacological Reviews, 71(4), 534-563.
- Brethous, L., et al. (2012). Synthesis and Nicotinic Receptor Activity of Chemical Space Analogues of N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide (PNU-282,987) and 1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic Acid 4-Bromophenyl Ester (SSR180711). Journal of Medicinal Chemistry, 55(9), 4605–4618.
- Dallanoce, C., et al. (2020). Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation. European Journal of Medicinal Chemistry, 186, 111877.
- De Luca, L. (2020).
Sources
- 1. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 [sites.ualberta.ca]
- 5. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Novel Antiprotozoal Agents from 1-Azabicyclo[3.2.2]nonan-3-one
Introduction: The Quest for New Antiprotozoal Scaffolds
Protozoan infections, such as malaria, human African trypanosomiasis (sleeping sickness), and leishmaniasis, continue to pose a significant threat to global health, affecting millions of people, particularly in tropical and subtropical regions. The emergence and spread of drug-resistant parasite strains necessitate the urgent development of new chemotherapeutic agents with novel mechanisms of action. In this context, bicyclic scaffolds have garnered considerable attention in medicinal chemistry due to their rigid conformational structures, which can lead to high-affinity interactions with biological targets. The azabicyclo[x.y.z]nonane core, in particular, has proven to be a valuable pharmacophore in the design of various therapeutic agents. While derivatives of 2- and 3-azabicyclo[3.2.2]nonane have shown promising antiprotozoal activities, the potential of the 1-azabicyclo[3.2.2]nonane framework remains an area ripe for exploration.[1][2][3][4] This application note provides a comprehensive guide to the synthesis of potential antiprotozoal derivatives starting from the readily accessible building block, 1-azabicyclo[3.2.2]nonan-3-one. We will explore the derivatization of this ketone into key amine intermediates and their subsequent functionalization to yield novel compounds for biological screening.
Strategic Approach: From Ketone to a Library of Potential Antiprotozoal Agents
Our synthetic strategy centers on the conversion of the keto group of this compound into a versatile amine functionality. This amine then serves as a key point for diversification, allowing for the introduction of various pharmacophoric moieties known to be associated with antiprotozoal activity. This approach is based on the established success of similar strategies in the development of other azabicyclic antiprotozoal agents.
Figure 1: Synthetic workflow from this compound.
Part 1: Synthesis of the Key Intermediate: 1-Azabicyclo[3.2.2]nonan-3-amine
The conversion of this compound to 1-azabicyclo[3.2.2]nonan-3-amine is a critical first step. Reductive amination is the most direct and widely used method for this transformation.
Protocol 1: Reductive Amination of this compound
Objective: To synthesize 1-azabicyclo[3.2.2]nonan-3-amine hydrochloride.
Materials:
-
This compound
-
Ammonium acetate or Ammonia (7N in Methanol)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (4M in 1,4-dioxane)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
pH paper or meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Amine Source Addition: Add ammonium acetate (10 eq) or a 7N solution of ammonia in methanol (10 eq) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Reductant Addition: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is acidic (pH ~2) to decompose the excess reducing agent.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Basify the aqueous residue with solid NaOH or a saturated NaHCO₃ solution to pH > 10.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude free amine.
-
-
Salt Formation and Purification:
-
Dissolve the crude amine in a minimal amount of diethyl ether.
-
Slowly add a 4M solution of HCl in 1,4-dioxane with stirring.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 1-azabicyclo[3.2.2]nonan-3-amine hydrochloride as a white solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Synthesis of Antiprotozoal Derivatives
With the key amine intermediate in hand, a variety of derivatives can be synthesized. The following protocols are based on established methods for the derivatization of related azabicyclic amines that have demonstrated antiprotozoal activity.
Protocol 2: Amide Coupling with Bio-relevant Carboxylic Acids
Rationale: The amide bond is a stable and common linker in many biologically active molecules. Coupling the amine with various carboxylic acids, including those with known antiprotozoal pharmacophores (e.g., quinoline-containing carboxylic acids), can generate a library of potential drug candidates.
Materials:
-
1-Azabicyclo[3.2.2]nonan-3-amine hydrochloride
-
Desired carboxylic acid (e.g., 4-quinolinecarboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) or EDCI (1.2 eq). Stir the mixture at room temperature for 10 minutes.
-
Amine Addition: Add 1-azabicyclo[3.2.2]nonan-3-amine hydrochloride (1.0 eq) followed by DIPEA (3.0 eq) to neutralize the hydrochloride salt and facilitate the coupling.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor for the disappearance of starting materials by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired amide derivative.
Protocol 3: Sulfonamide Synthesis
Rationale: The sulfonamide group is a well-known pharmacophore in a variety of antimicrobial agents. Its introduction can modulate the physicochemical properties of the parent amine and lead to enhanced biological activity.
Materials:
-
1-Azabicyclo[3.2.2]nonan-3-amine hydrochloride
-
Desired sulfonyl chloride (e.g., dansyl chloride, p-toluenesulfonyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
Procedure:
-
Reaction Setup: Dissolve 1-azabicyclo[3.2.2]nonan-3-amine hydrochloride (1.0 eq) in anhydrous DCM and add pyridine or TEA (3.0 eq). Cool the mixture to 0 °C.
-
Sulfonyl Chloride Addition: Slowly add a solution of the sulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction with water.
-
Separate the organic layer and wash it with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide derivative.
In Vitro Antiprotozoal Activity Data of Related Azabicyclo[3.2.2]nonane Derivatives
While specific data for derivatives of this compound is limited in the public domain, the following table summarizes the reported antiprotozoal activities of related 2- and 3-azabicyclo[3.2.2]nonane derivatives to provide a rationale for the synthetic efforts described herein.
| Compound Class | Scaffold | Target Organism | IC₅₀ (µM) | Reference |
| Pyrimidine Hybrids | 2-Azabicyclo[3.2.2]nonane | P. falciparum K1 | 0.059 | [4] |
| Pyrimidine Hybrids | 3-Azabicyclo[3.2.2]nonane | P. falciparum K1 | 0.087 | [4] |
| Tetrazole Derivatives | 3-Azabicyclo[3.2.2]nonane | P. falciparum NF54 | 0.252 | [1] |
| Tetrazole Derivatives | 3-Azabicyclo[3.2.2]nonane | T. b. rhodesiense | 0.329 | [1] |
| Sulfonamide Derivatives | 2-Azabicyclo[3.2.2]nonane | P. falciparum NF54 | 0.487 | [1] |
| Amino Derivatives | 2-Azabicyclo[3.2.2]nonane | P. falciparum K1 | 0.28 | [3] |
| Amino Derivatives | 2-Azabicyclo[3.2.2]nonane | T. b. rhodesiense | 0.60 | [3] |
Structure-Activity Relationship (SAR) Insights from Related Scaffolds
-
Nature of the Amine: The presence of a dialkylamino substituent at a bridgehead position appears to be beneficial for antiprotozoal activity.
-
Hybrid Molecules: Fusing the azabicyclo-nonane core with other known antiprotozoal pharmacophores, such as pyrimidines, can lead to potent compounds.
-
Linker and Terminal Group: The nature of the linker and the terminal functional group (e.g., tetrazole, sulfonamide) significantly influences the activity and selectivity of the compounds.
Conclusion and Future Directions
The synthetic pathways detailed in this application note provide a robust framework for the generation of a diverse library of novel compounds based on the 1-azabicyclo[3.2.2]nonane scaffold, starting from the readily available this compound. The promising antiprotozoal activities of the isomeric 2- and 3-azabicyclo[3.2.2]nonane derivatives strongly suggest that the 1-azabicyclo congeners are worthy of investigation in the search for new anti-infective agents. Future work should focus on the synthesis of a broad range of derivatives and their systematic evaluation against a panel of protozoan parasites to establish clear structure-activity relationships and identify lead compounds for further optimization.
References
-
Seebacher, W., et al. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 27(19), 6533. [Link]
-
Seebacher, W., et al. (2015). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. Bioorganic & Medicinal Chemistry Letters, 25(7), 1584-1587. [Link]
-
Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 578-585. [Link]
-
Ahmad, S., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 27(23), 8565. [Link]
-
Figueroa-Valverde, L., et al. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova, 15(1), 85-91. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 [sites.ualberta.ca]
- 4. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Throughput Screening of Azabicyclononane Derivatives for Antimalarial Activity
Introduction: A New Scaffold for an Old Foe
The persistent global health crisis posed by malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates a continuous pipeline of novel antimalarial agents.[1] Azabicyclononanes, a class of synthetic compounds characterized by a rigid bicyclic core, present a unique chemical scaffold for the exploration of new antimalarial pharmacophores. Their constrained conformation can facilitate precise interactions with parasite-specific targets, potentially leading to highly potent and selective inhibitors. This guide provides a comprehensive framework for the in vitro evaluation of azabicyclononane derivatives against the erythrocytic stages of P. falciparum, focusing on two robust, high-throughput screening (HTS) methodologies: the SYBR Green I-based fluorescence assay and the parasite lactate dehydrogenase (pLDH) colorimetric assay.
This document is structured to provide not just a set of instructions, but a foundational understanding of the principles, a guide for establishing a self-validating experimental system, and detailed protocols for immediate application.
Pillar 1: The Strategic Choice of Assays
The selection of an appropriate in vitro assay is critical and must balance sensitivity, throughput, cost, and biological relevance. For primary screening of a novel compound library such as azabicyclononane derivatives, the SYBR Green I and pLDH assays offer significant advantages over traditional methods like the [³H]-hypoxanthine incorporation assay, which, while reliable, is time-consuming, expensive, and involves hazardous radioactive materials.[1][2]
-
SYBR Green I-Based Malaria SYBR Green I-based Fluorescence (MSF) Assay: This method quantifies parasite proliferation by measuring the total DNA content in the culture. SYBR Green I is a fluorescent dye that exhibits a massive increase in quantum yield upon binding to double-stranded DNA.[3][4] Since mature erythrocytes are anucleated, the fluorescence signal is directly proportional to the number of parasites.[2][5] Its simplicity, low cost, and high-throughput compatibility make it an excellent choice for primary screening.[3][4]
-
Parasite Lactate Dehydrogenase (pLDH) Assay: This assay measures the enzymatic activity of lactate dehydrogenase, an essential enzyme in the parasite's glycolytic pathway. A key feature is the ability of parasite LDH (pLDH), but not human LDH, to efficiently use the substrate analogue 3-acetylpyridine adenine dinucleotide (APAD).[6] The reduction of APAD can be coupled to a colorimetric reaction, allowing for the quantification of viable parasites.[6] This assay is particularly valuable as it measures a specific metabolic activity of the parasite.
Pillar 2: Foundational Protocols - Plasmodium falciparum Culture
A robust and reproducible drug sensitivity assay begins with healthy, synchronized parasite cultures. Inconsistent culture conditions are a major source of variability in antimalarial screening.[1][7]
Materials for P. falciparum Culture
-
P. falciparum strains (e.g., drug-sensitive 3D7 or drug-resistant Dd2, W2)
-
Human erythrocytes (blood group O+), washed
-
Complete Medium (CM): RPMI-1640 with L-glutamine, supplemented with 25 mM HEPES, 0.1 mM hypoxanthine, 2 g/L sodium bicarbonate, 50 µg/mL gentamycin, and 0.5% (w/v) Albumax I.
-
Gas mixture: 5% CO₂, 5% O₂, 90% N₂
-
Sterile, disposable culture flasks and 96-well flat-bottom tissue culture plates
-
37°C incubator with gas supply
-
5% (w/v) D-Sorbitol solution, sterile
Protocol: Routine Maintenance and Synchronization
-
Culture Maintenance: Maintain parasites at 3-5% hematocrit in Complete Medium in a sealed flask gassed with the trimix gas.[8] Incubate at 37°C. Monitor parasitemia daily via Giemsa-stained thin blood smears. Dilute the culture with fresh erythrocytes and medium to maintain parasitemia between 0.5-4% for optimal growth.[8]
-
Synchronization (Essential for Assay Reproducibility): To ensure a homogenous starting population of ring-stage parasites for the assay, synchronization is crucial.[5][9] This minimizes variability caused by stage-specific drug susceptibility.
-
Pellet the parasite culture (500 x g for 5 min).
-
Resuspend the pellet in 10 volumes of 5% D-Sorbitol and incubate for 10 minutes at 37°C. This selectively lyses erythrocytes containing mature trophozoites and schizonts, leaving ring-stage parasites intact.
-
Wash the cells three times with RPMI-1640 to remove the sorbitol and cellular debris.
-
Resuspend the synchronized ring-stage parasites in Complete Medium for use in the assay. For highly synchronized cultures, a second sorbitol treatment can be performed 11 hours after the first.[3]
-
Section 3: The SYBR Green I Fluorescence Assay Protocol
This assay is highly sensitive and demonstrates a linear relationship between fluorescence and parasitemia over a wide range.[2][10]
Diagram: SYBR Green I Assay Workflow
Caption: Principle of the colorimetric pLDH assay.
Materials & Reagents
-
Malstat Reagent: 0.2 M Tris-HCl (pH 9.0), 0.2 M L-Lactic Acid, 0.2% (v/v) Triton X-100.
-
NBT/Diaphorase Solution: 2 mg/mL Nitro blue tetrazolium (NBT) and 0.1 mg/mL Diaphorase in 0.1 M Tris-HCl (pH 9.0). Prepare fresh.
-
APAD Solution: 1 mg/mL 3-acetylpyridine adenine dinucleotide.
-
The same parasite cultures, test compounds, and controls as described for the SYBR Green I assay.
Step-by-Step Protocol
-
Plate Setup and Incubation: Follow steps 1-3 of the SYBR Green I protocol identically.
-
Lysis: After 72 hours, add 20 µL of 10% Triton X-100 to each well to lyse the cells. Mix and incubate for 30 minutes.
-
Enzymatic Reaction:
-
In a separate, clear, flat-bottom 96-well plate (the "assay plate"), add 100 µL of Malstat reagent and 25 µL of the NBT/Diaphorase solution to each well.
-
Add 5 µL of the APAD solution.
-
Transfer 20 µL of the lysate from the culture plate to the corresponding wells of the assay plate.
-
-
Incubation and Reading: Incubate the assay plate at room temperature for 30-60 minutes, protected from light. Read the optical density (OD) at 650 nm on a microplate reader.
Section 5: Data Analysis, Interpretation, and Validation
Data Processing and IC₅₀ Calculation
-
Background Subtraction: For each well, subtract the average fluorescence/OD value of the negative control (uninfected erythrocytes).
-
Normalization: Express the data as a percentage of parasite growth relative to the vehicle control (DMSO-treated, parasitized cells), which is set to 100%.
-
% Growth = (Value_TestWell / Value_VehicleControl) * 100
-
-
Curve Fitting: Plot the % Growth against the log-transformed drug concentration. Use a non-linear regression model (e.g., four-parameter logistic dose-response curve) to fit the data and calculate the 50% inhibitory concentration (IC₅₀). Software such as GraphPad Prism or open-source packages in R are suitable for this analysis. [8]
Assay Quality Control: The Z-Factor
To ensure the robustness and reliability of the screening assay, the Z-factor (Z') should be calculated for each plate. This metric assesses the separation between the positive (e.g., Chloroquine) and negative (vehicle) controls.
Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]
Data Presentation
Summarize the IC₅₀ values for the azabicyclononane derivatives in a clear, tabular format. Include data for standard control drugs for comparison.
| Compound ID | Scaffold Type | IC₅₀ (nM) vs. 3D7 (SYBR) | IC₅₀ (nM) vs. Dd2 (SYBR) | Selectivity Index (SI)* |
| AZA-001 | Azabicyclononane | [Insert Value] | [Insert Value] | [Insert Value] |
| AZA-002 | Azabicyclononane | [Insert Value] | [Insert Value] | [Insert Value] |
| Chloroquine | (Control) | 15 ± 3 | 250 ± 25 | >1000 |
| Artemisinin | (Control) | 5 ± 1.5 | 6 ± 2 | >1000 |
*Selectivity Index (SI) is calculated as IC₅₀ against a mammalian cell line (e.g., HEK293T or HepG2) / IC₅₀ against P. falciparum. A higher SI value is desirable, indicating parasite-specific toxicity.
Section 6: Troubleshooting and Scientific Integrity
Methodical troubleshooting is key to maintaining data quality.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Z-Factor (<0.5) | 1. Unhealthy parasite culture. 2. Ineffective positive control. 3. High background from negative control wells. | 1. Check culture for signs of stress (low parasitemia, abnormal morphology). Start a fresh culture from cryopreserved stock if needed. 2. Prepare fresh positive control dilutions. 3. Ensure complete washing of erythrocytes; check for bacterial/fungal contamination. |
| High Well-to-Well Variability | 1. Inaccurate pipetting. 2. Incomplete mixing of reagents or cell suspensions. 3. Edge effects in the 96-well plate due to evaporation. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Gently triturate cell suspensions before dispensing. Ensure lysis buffer is well-mixed. 3. Fill outer wells with sterile water or PBS. Ensure proper sealing of the modular chamber. |
| Compound Interference (Azabicyclononanes) | 1. Autofluorescence: The compound fluoresces at the same wavelength as SYBR Green I. 2. Color Interference: The compound absorbs light at 650 nm (pLDH assay). 3. Enzyme Inhibition/Activation: Direct interaction with pLDH or diaphorase. | 1. Pre-screen compounds for fluorescence in the absence of parasites. If autofluorescent, the pLDH assay is the preferred method. 2. Run a control plate with compound dilutions in medium alone to measure intrinsic absorbance. Subtract this value from test wells. 3. Test the compound directly in the enzymatic step of the pLDH assay using recombinant pLDH to check for interference. |
Conclusion
The SYBR Green I and pLDH assays provide a powerful, high-throughput platform for the primary screening of novel chemical entities like azabicyclononane derivatives. By adhering to rigorous culture techniques, implementing robust quality controls, and understanding the principles behind each step, researchers can generate reliable and reproducible data. This, in turn, will accelerate the identification of promising new leads in the critical global fight against malaria.
References
-
World Health Organization. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I. WWARN Procedure. [Link]
-
Mishra, S. K., et al. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 8, 159. [Link]
-
Johnson, J. D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(6), 1926–1933. [Link]
-
Leidenberger, M., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. In Malaria Drug Discovery (pp. 85-94). Humana Press, New York, NY. [Link]
-
Fidock, D. A., et al. (n.d.). A Protocol for Antimalarial Efficacy Testing in vitro. [Link]
-
Bennett, T. N., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(6), 1926-1933. [Link]
-
Li, Y., et al. (2021). Sensitive Immunoassay Detection of Plasmodium Lactate Dehydrogenase by Inductively Coupled Plasma Mass Spectrometry. Frontiers in Cellular and Infection Microbiology, 10, 604473. [Link]
-
Leidenberger, M., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in Molecular Biology, 1634, 85-94. [Link]
-
Oduola, A. M., et al. (1998). Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya. DSpace Repository. [Link]
-
Lee, S., et al. (2020). Diagnostic Characteristics of Lactate Dehydrogenase on a Multiplex Assay for Malaria Detection Including the Zoonotic Parasite Plasmodium knowlesi. The American Journal of Tropical Medicine and Hygiene, 102(4), 770-778. [Link]
-
D'Alessandro, S., et al. (2013). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Journal of Antimicrobial Chemotherapy, 68(9), 2048–2058. [Link]
-
Basco, L. K., et al. (2000). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Antimicrobial Agents and Chemotherapy, 44(5), 1373–1376. [Link]
-
Makler, M. T., & Hinrichs, D. J. (1993). Measurement of the lactate dehydrogenase activity of Plasmodium falciparum as an assessment of parasitemia. The American journal of tropical medicine and hygiene, 48(2), 205–210. [Link]
-
CMDC Labs. (2025, February 9). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. [Link]
-
D'Alessandro, S., et al. (2013). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Journal of Antimicrobial Chemotherapy, 68(9), 2048-2058. [Link]
-
Basco, L. K., et al. (2000). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Antimicrobial Agents and Chemotherapy, 44(5), 1373-1376. [Link]
-
Makler, M. T. (1997). Parasite Lactate Dehydrogenase for the Diagnosis of Plasmodium Falciparum. DTIC. [Link]
-
World Health Organization. (n.d.). Culture of Plasmodium falciparum blood stages. WWARN Procedure. [Link]
-
Webster, H. K., & Whaun, J. M. (1982). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. DTIC. [Link]
-
Zikry, A., et al. (2022). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy, 66(11), e0094022. [Link]
Sources
- 1. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iddo.org [iddo.org]
- 6. Measurement of the lactate dehydrogenase activity of Plasmodium falciparum as an assessment of parasitemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cmdclabs.com [cmdclabs.com]
- 8. mmv.org [mmv.org]
- 9. iddo.org [iddo.org]
- 10. journals.asm.org [journals.asm.org]
Application Notes & Protocols: 4-(Trifluoromethyl)phenylboronic Acid as a Versatile Building Block in Complex Organic Synthesis
Abstract: This technical guide provides a comprehensive overview of the application of 4-(trifluoromethyl)phenylboronic acid as a cornerstone building block in modern organic synthesis. We delve into its pivotal role in the Suzuki-Miyaura cross-coupling reaction, providing detailed, field-proven protocols for the synthesis of complex biaryl structures. The causality behind experimental choices, including catalyst, ligand, and base selection, is explained to empower researchers with a deep mechanistic understanding. Furthermore, we explore its application in medicinal chemistry through a case study and touch upon advanced C-N bond-forming reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Introduction: The Strategic Importance of the Trifluoromethyl Moiety
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in drug discovery and materials science. The unique physicochemical properties imparted by the -CF3 group, such as high electronegativity, metabolic stability, and increased lipophilicity, can profoundly enhance a molecule's biological activity and pharmacokinetic profile.[1][2][3] 4-(Trifluoromethyl)phenylboronic acid serves as a critical and readily available precursor for introducing the 4-(trifluoromethyl)phenyl moiety, a privileged scaffold found in numerous pharmaceuticals, including the anti-inflammatory drug Celecoxib and the antidepressant Fluoxetine.[4]
Boronic acids are favored reagents in cross-coupling reactions due to their general stability, low toxicity compared to organotin or organozinc compounds, and the ease of removal of inorganic by-products.[5] This guide will focus on the principal application of 4-(trifluoromethyl)phenylboronic acid in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[6]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed method for forming carbon-carbon bonds between an organoboron species (like our title building block) and an organic halide or triflate.[5][7] Its widespread use stems from its mild reaction conditions and high functional group tolerance.[8]
Mechanistic Overview: The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The fundamental steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.[8]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base.[5][9] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the trifluoromethylphenyl group to the palladium complex.[5][9][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[5][7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl
This protocol details a representative Suzuki-Miyaura coupling to synthesize a valuable biaryl intermediate.[11]
Reaction Scheme: (4-bromobenzonitrile) + (4-(trifluoromethyl)phenylboronic acid) --[Pd(OAc)₂, PPh₃, K₂CO₃]--> 4-Cyano-4'-(trifluoromethyl)biphenyl
Materials & Reagents:
-
4-Bromobenzonitrile
-
4-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water (Degassed)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane & Ethyl Acetate (for chromatography)
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).[11]
-
Causality Note: Palladium(II) acetate is a stable precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine acts as a ligand, stabilizing the palladium catalyst and modulating its reactivity.[6] A slight excess of the boronic acid is used to drive the reaction to completion.
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen, which can oxidize and deactivate the catalyst.
-
Solvent and Base Addition: Under the inert atmosphere, add toluene (10 mL) followed by a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).[11]
-
Reaction: Vigorously stir the biphasic mixture and heat to 80-90 °C for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[11]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude solid by column chromatography on silica gel, using a hexane/ethyl acetate mixture as the eluent, to yield the final product.[11]
Optimization & Data
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The table below summarizes typical conditions and expected outcomes for couplings involving aryl bromides.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 90 | 85-95 |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 80-95 |
| PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | >90 |
| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 100 | >95 |
Data compiled from established methodologies.[11][12][13]
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
Application in Medicinal Chemistry: Synthesis of a Kinase Inhibitor Scaffold
The 4-(trifluoromethyl)phenyl motif is a key component of many kinase inhibitors, where it often occupies hydrophobic pockets in the ATP-binding site. The synthesis of intermediates for drugs like Nilotinib or Lapatinib frequently employs a Suzuki-Miyaura coupling with 4-(trifluoromethyl)phenylboronic acid to construct the core biaryl scaffold.
Case Study: Synthesis of a Biphenyl Carboxylic Acid Intermediate
Biphenyl carboxylic acids are important precursors for various pharmaceuticals. The protocol below outlines the synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid.[14]
Step-by-Step Protocol:
-
Reagent Assembly: In a reaction vessel, combine 4-bromobenzoic acid (1.0 mmol), 4-(trifluoromethyl)phenylboronic acid (1.1 mmol), PdCl₂(dppf) (0.03 mmol, 3 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Causality Note: PdCl₂(dppf) is a highly efficient and robust catalyst for Suzuki couplings, often providing excellent yields with challenging substrates. Cesium carbonate is a stronger base than potassium carbonate and can be more effective in certain systems, particularly when one of the coupling partners is less reactive.
-
-
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water (8 mL).
-
Reaction: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to 100 °C and stir for 12 hours.
-
Workup: After cooling, dilute the mixture with ethyl acetate. Acidify the aqueous phase with 1M HCl to a pH of ~2-3, which will precipitate the carboxylic acid product.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain the desired product. Further purification can be achieved by recrystallization if necessary.
Advanced Applications: Chan-Lam C-N Coupling
Beyond C-C bond formation, arylboronic acids are valuable reagents for forming carbon-heteroatom bonds. The Chan-Lam coupling reaction enables the formation of C-N and C-O bonds using a copper catalyst, often under milder, aerobic conditions compared to the Buchwald-Hartwig amination.[15][16]
This reaction allows for the coupling of 4-(trifluoromethyl)phenylboronic acid with a wide range of amines, anilines, amides, and phenols to generate important drug scaffolds.[15][17]
General Reaction Scheme: (4-(CF₃)Ph-B(OH)₂) + (R₂N-H) --[Cu(OAc)₂, O₂, Base]--> 4-(CF₃)Ph-NR₂
This copper-catalyzed pathway provides a complementary synthetic route to the palladium-catalyzed methods, expanding the utility of 4-(trifluoromethyl)phenylboronic acid as a versatile building block.[15]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling boronic acids and associated reagents.[18][19]
-
Handling: Arylboronic acids are typically stable, crystalline solids. Avoid inhaling the dust.[18] Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store 4-(trifluoromethyl)phenylboronic acid in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[18] Some boronic acids can be sensitive to air and may slowly degrade via oxidation.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 23, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved January 23, 2026, from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). ACS Publications. Retrieved January 23, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Retrieved January 23, 2026, from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]
-
Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (n.d.). Journal of the American Chemical Society. Retrieved January 23, 2026, from [Link]
-
Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 23, 2026, from [Link]
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 23, 2026, from [Link]
-
Chan-Lam Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 23, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (n.d.). Chemical Reviews - ACS Publications. Retrieved January 23, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. Retrieved January 23, 2026, from [Link]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Trifluoromethyl group. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Boric Acid Safety & Hazards. (n.d.). Lab Alley. Retrieved January 23, 2026, from [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman. Retrieved January 23, 2026, from [Link]
-
Coupling of Boronic Acids with Amines in the Presence of a Supported Copper Catalyst. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
Chan-Lam Coupling. (2022). YouTube. Retrieved January 23, 2026, from [Link]
-
Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. (2019). Organic Letters - ACS Publications. Retrieved January 23, 2026, from [Link]
-
Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Chan-Lam Coupling [organic-chemistry.org]
- 16. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. fishersci.com [fishersci.com]
- 19. chempoint.com [chempoint.com]
Application Note: High-Resolution Chiral Separation of 1-Azabicyclo[3.2.2]nonan-3-one Enantiomers by HPLC
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-Azabicyclo[3.2.2]nonan-3-one. This bicyclic amino ketone is a critical chiral building block in modern medicinal chemistry, and the control of its stereochemical purity is paramount for the development of safe and efficacious drug candidates. Utilizing a polysaccharide-based chiral stationary phase (CSP), this protocol provides a reliable and efficient method for the baseline separation of its enantiomers, suitable for both analytical quality control and preparative-scale purification.
Introduction: The Stereochemical Imperative in Drug Development
The 1-azabicyclo[3.2.2]nonane scaffold is a key structural motif in a variety of biologically active compounds, including agents targeting the central nervous system.[1][2][3] The rigid, three-dimensional structure of this framework provides a unique conformational constraint that can lead to high-affinity interactions with biological targets. As with most chiral molecules, the individual enantiomers of this compound can exhibit markedly different pharmacological and toxicological profiles.[4] Consequently, regulatory authorities worldwide increasingly mandate the development of single-enantiomer drugs to ensure optimal therapeutic benefit and minimize potential adverse effects.
This necessity drives the demand for reliable and efficient analytical methods to resolve and quantify the enantiomeric purity of such chiral intermediates. Chiral HPLC, particularly with polysaccharide-based stationary phases, has emerged as the gold standard for this purpose due to its broad applicability and high resolving power.[5] This guide provides a comprehensive protocol for the separation of this compound enantiomers, grounded in the fundamental principles of chiral recognition.
The Principle of Chiral Recognition on Polysaccharide-Based CSPs
The successful separation of enantiomers on a chiral stationary phase relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are renowned for their exceptional chiral recognition capabilities.[1]
The chiral selector, typically a derivatized polysaccharide coated or immobilized on a silica support, possesses a well-defined three-dimensional structure with chiral grooves and cavities. The separation of this compound enantiomers is achieved through a combination of intermolecular interactions, including:
-
Hydrogen Bonding: The ketone and amine functionalities of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide derivative.
-
Dipole-Dipole Interactions: The polar nature of the ketone and the bicyclic amine contributes to dipole-dipole interactions with the CSP.
-
Steric Interactions: The distinct spatial arrangement of each enantiomer leads to a differential fit within the chiral cavities of the CSP, resulting in varying strengths of interaction and, consequently, different retention times.
The subtle differences in the stability of these diastereomeric complexes for the two enantiomers lead to their differential migration through the column and, ultimately, their separation.
Experimental Protocol
This protocol is based on established methods for the separation of structurally analogous bicyclic amino ketones and provides a robust starting point for the chiral analysis of this compound.[6]
Materials and Instrumentation
| Item | Specification |
| HPLC System | Isocratic or Gradient HPLC system with UV detector |
| Chiral Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP |
| Racemic Standard | This compound |
| Solvents | HPLC-grade n-Hexane and Isopropanol (IPA) |
| Additive | Diethylamine (DEA) or Trifluoroacetic acid (TFA) (optional) |
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in mobile phase |
Step-by-Step Protocol
-
Mobile Phase Preparation: Precisely mix 900 mL of n-Hexane with 100 mL of Isopropanol. Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.
-
Sample Preparation: Accurately weigh and dissolve the racemic this compound standard in the mobile phase to a final concentration of 1.0 mg/mL.
-
System Equilibration: Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomeric peaks.
Expected Results and Data Analysis
Under the specified conditions, a baseline separation of the two enantiomers of this compound is expected. The following table provides hypothetical, yet realistic, chromatographic data based on the separation of similar compounds.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | ~ 8.5 min | ~ 10.2 min |
| Capacity Factor (k') | 3.25 | 4.10 |
| Selectivity (α) | \multicolumn{2}{c | }{1.26} |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
Calculations:
-
Capacity Factor (k'): (t_R - t_0) / t_0 (where t_0 is the void time)
-
Selectivity (α): k'_2 / k'_1
-
Resolution (R_s): 2(t_R2 - t_R1) / (w_1 + w_2) (where w is the peak width at the base)
A resolution value (R_s) greater than 1.5 indicates baseline separation, which is crucial for accurate quantification of enantiomeric excess (%ee).
Method Optimization and Troubleshooting
While the provided protocol is a robust starting point, minor adjustments may be necessary to achieve optimal separation depending on the specific HPLC system and column batch.
-
Improving Resolution: To increase the resolution, the proportion of isopropanol in the mobile phase can be slightly decreased (e.g., to 95:5 n-Hexane/IPA). This will increase retention times and often improves selectivity.
-
Reducing Run Time: If the retention times are excessively long, a modest increase in the isopropanol content (e.g., to 85:15 n-Hexane/IPA) will decrease the analysis time.
-
Peak Tailing: For basic compounds like this compound, peak tailing can sometimes be observed due to interactions with residual silanol groups on the silica support. The addition of a small amount of a basic modifier, such as Diethylamine (DEA) (e.g., 0.1%), to the mobile phase can significantly improve peak shape. Conversely, if the analyte has acidic properties, an acidic modifier like Trifluoroacetic acid (TFA) (e.g., 0.1%) may be beneficial.
Visualizing the Workflow and Chiral Recognition
To further clarify the experimental process and the underlying scientific principles, the following diagrams are provided.
Figure 1: General workflow for the chiral separation of this compound.
Figure 2: Proposed mechanism of chiral recognition leading to enantiomeric separation.
Conclusion
The method detailed in this application note provides a reliable and efficient means for the chiral separation of this compound enantiomers. By leveraging the proven selectivity of polysaccharide-based chiral stationary phases, this protocol enables researchers, scientists, and drug development professionals to accurately assess the enantiomeric purity of this vital synthetic intermediate. The provided guidelines for optimization and troubleshooting further enhance the utility of this method, ensuring its broad applicability in both research and quality control environments.
References
- Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2014). Recent advances in chiral separation and analysis.
- Ghanem, A., & Aboul-Enein, H. Y. (2004). Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview. Journal of biochemical and biophysical methods, 61(1-2), 1-33.
- BenchChem. (2025). Chiral Separation of Quinuclidine Enantiomers: A Technical Support Guide.
- Ismail, O. H., Antonilli, L., & Cirilli, R. (2016). Enantioselective HPLC separation of bioactive C5-chiral 2-pyrazolines on lux amylose-2 and lux cellulose-2: Comparative and mechanistic approaches. Chirality, 28(6), 484-491.
- Patel, B. K., & Das, P. (2013). HPLC determination of enantiomeric 2-azabicyclo [2.2. 1] hept-5-en-3-one on chiral stationary phase.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Tang, M., & Zhang, T. (2019). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Trends in Analytical Chemistry, 118, 522-536.
- U.S. Patent No. WO2003070731A2. (2003). Azabicyclic compounds for the treatment of disease.
- Yashima, E., & Okamoto, Y. (2006). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Accounts of chemical research, 39(12), 1235-1245.
- Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. European Journal of Pharmaceutical Sciences, 27(2-3), 141-148.
- Application Note. (n.d.). Bicyclononane Scaffolds in Medicinal Chemistry. BenchChem.
- Röper, S., et al. (2000). Synthesis of Enantiopure 1-azabicyclo[3.2.2]nonanes via Stereoselective Capture of Chiral Carbocations. Organic Letters, 2(12), 1661-1664.
- European Patent No. EP0775683A1. (1997). Method for the enantioselective synthesis of chiral derivatives of S-3-(4'-Tert-Butyl)-Phenyl-2-Methyl propylamine, systemic fungicides.
- Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483.
- Wanner, K. T., & Beer, H. F. (1987). Synthesis of this compound. Archiv der Pharmazie, 320(12), 1269-1271.
Sources
- 1. WO2003070731A2 - Azabicyclic compounds for the treatment of disease - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Novel Materials in Drug Delivery
Authored by: Gemini, Senior Application Scientist
Introduction: A New Paradigm in Therapeutic Efficacy
The advent of novel materials has catalyzed a paradigm shift in drug delivery, moving beyond simple encapsulation to the sophisticated, targeted, and controlled release of therapeutic agents. These advanced materials, ranging from biocompatible polymers and lipids to inorganic nanoparticles, offer unprecedented control over pharmacokinetic and pharmacodynamic profiles, enabling the delivery of drugs to specific sites of action while minimizing off-target effects and systemic toxicity. This guide provides an in-depth exploration of key novel materials, detailing the rationale behind their use, and providing robust protocols for their synthesis, characterization, and evaluation.
The selection of a drug delivery vehicle is a critical decision, dictated by the physicochemical properties of the drug, the desired release profile, and the biological target. For instance, hydrophobic drugs often benefit from encapsulation within the core of polymeric micelles or lipid-based carriers, while hydrophilic drugs can be entrapped in the aqueous core of liposomes or the porous structure of inorganic nanoparticles. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to navigate this complex landscape and harness the full potential of these innovative materials.
Section 1: Polymeric Nanoparticles - The Workhorse of Controlled Release
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer that has been extensively used in the development of drug delivery systems. Its degradation into natural metabolites, lactic acid and glycolic acid, ensures its safe clearance from the body. The ratio of lactic to glycolic acid in the polymer backbone can be modulated to control the degradation rate and, consequently, the drug release kinetics.
Rationale for Use: Tunable Release and Biocompatibility
The primary advantage of PLGA lies in its tunable degradation rate, which allows for the sustained release of encapsulated drugs over periods ranging from days to months. This is particularly beneficial for chronic diseases requiring long-term medication, reducing the need for frequent administrations and improving patient compliance. Furthermore, the surface of PLGA nanoparticles can be readily functionalized with targeting ligands, such as antibodies or peptides, to achieve site-specific drug delivery.
Protocol: PLGA Nanoparticle Synthesis via Emulsion-Solvent Evaporation
This protocol details the widely used emulsion-solvent evaporation method for synthesizing drug-loaded PLGA nanoparticles.
Materials:
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Drug of interest
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Step-by-Step Procedure:
-
Organic Phase Preparation: Dissolve a known amount of PLGA and the drug in the organic solvent. The concentration will depend on the desired particle size and drug loading.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring vigorously. Immediately after the addition is complete, sonicate the mixture using a probe sonicator. The sonication energy and time are critical parameters that influence the final particle size.
-
Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a rotary evaporator to remove the organic solvent. This step solidifies the nanoparticles.
-
Washing and Collection: Centrifuge the nanoparticle suspension to pellet the particles. Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step at least three times to remove residual surfactant and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be lyophilized to obtain a dry powder. A cryoprotectant (e.g., trehalose) is often added to prevent aggregation.
Characterization of PLGA Nanoparticles
A thorough characterization is essential to ensure the quality and performance of the synthesized nanoparticles.
| Parameter | Technique | Typical Values | Significance |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 100 - 300 nm, PDI < 0.2 | Influences biodistribution, cellular uptake, and drug release. |
| Zeta Potential | Laser Doppler Velocimetry | -10 to -30 mV | Indicates colloidal stability; a higher absolute value prevents aggregation. |
| Drug Loading & Encapsulation Efficiency | UV-Vis Spectroscopy or HPLC | 5 - 20% (DL), > 70% (EE) | Determines the amount of drug carried by the nanoparticles. |
| Morphology | SEM or TEM | Spherical with a smooth surface | Visual confirmation of size and shape. |
Workflow for PLGA Nanoparticle Development
Caption: Workflow for the development and evaluation of PLGA nanoparticles.
Section 2: Lipid-Based Nanoparticles - Mimicking Nature's Carriers
Lipid-based nanoparticles, particularly liposomes and lipid nanoparticles (LNPs), have gained significant attention, especially with their successful application in mRNA vaccines. Their composition, primarily phospholipids, closely resembles that of cell membranes, affording them excellent biocompatibility and the ability to fuse with cellular membranes to deliver their payload.
Rationale for Use: Biocompatibility and Versatility
The amphiphilic nature of phospholipids allows for the encapsulation of both hydrophilic drugs (in the aqueous core of liposomes) and hydrophobic drugs (within the lipid bilayer). The surface of these nanoparticles can be modified with polymers like polyethylene glycol (PEG) to create "stealth" nanoparticles that evade the immune system and exhibit prolonged circulation times.
Protocol: LNP Formulation via Microfluidic Mixing
Microfluidic mixing offers a reproducible and scalable method for producing LNPs with a narrow size distribution.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipids (e.g., DSPC, Cholesterol)
-
PEG-lipid
-
Ethanol
-
Aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Nucleic acid cargo (e.g., mRNA, siRNA)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes
Step-by-Step Procedure:
-
Lipid Phase Preparation: Dissolve the ionizable lipid, helper lipids, and PEG-lipid in ethanol.
-
Aqueous Phase Preparation: Dissolve the nucleic acid cargo in the aqueous buffer.
-
Microfluidic Mixing: Load the lipid phase and the aqueous phase into separate syringes and place them on the microfluidic device's pumps. Set the desired flow rates to achieve rapid mixing, which induces the self-assembly of the LNPs.
-
Dilution and Neutralization: The LNP solution exiting the microfluidic device is immediately diluted with a neutral pH buffer (e.g., PBS) to stabilize the particles.
-
Purification: The LNP formulation is purified to remove residual ethanol and unencapsulated nucleic acid using a suitable method like dialysis or tangential flow filtration.
-
Sterile Filtration: The final LNP formulation is passed through a 0.22 µm filter for sterilization.
Characterization of LNPs
| Parameter | Technique | Typical Values | Significance |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 80 - 150 nm, PDI < 0.15 | Crucial for efficient cellular uptake and in vivo performance. |
| Encapsulation Efficiency | RiboGreen Assay (for RNA) | > 90% | Ensures a high payload of the therapeutic agent. |
| Lipid Composition | HPLC with a Charged Aerosol Detector (CAD) | Matches the initial formulation ratio | Verifies the correct assembly of the LNP components. |
Mechanism of LNP-Mediated mRNA Delivery
Caption: Mechanism of LNP-mediated mRNA delivery and protein expression.
Section 3: Inorganic Nanoparticles - A Platform for Theranostics
Inorganic nanoparticles, such as mesoporous silica nanoparticles (MSNs) and gold nanoparticles (AuNPs), offer unique properties that make them attractive for drug delivery and diagnostic applications (theranostics).
Rationale for Use: High Surface Area and Unique Physicochemical Properties
MSNs possess a high surface area and large pore volume, allowing for high drug loading capacities. Their pore size can be tuned to control the release of the encapsulated drug. AuNPs exhibit surface plasmon resonance, a property that can be exploited for photothermal therapy and bio-imaging.
Protocol: Synthesis of Mesoporous Silica Nanoparticles (MSNs)
This protocol describes a modified Stöber method for the synthesis of MSNs.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Cetyltrimethylammonium bromide (CTAB)
-
Ethanol
-
Deionized water
-
Ammonium hydroxide solution (28-30%)
-
Reflux system
-
Centrifuge
-
Calcination furnace or solvent extraction setup
Step-by-Step Procedure:
-
Template Solution: Dissolve CTAB in a mixture of deionized water and ethanol. Add ammonium hydroxide to catalyze the reaction.
-
Silica Source Addition: Add TEOS to the template solution under vigorous stirring. The mixture will turn milky, indicating the formation of silica nanoparticles.
-
Aging: Allow the reaction to proceed for several hours to ensure complete condensation of the silica.
-
Collection: Centrifuge the suspension to collect the as-synthesized MSNs. Wash with ethanol and water.
-
Template Removal: The CTAB template must be removed to open up the pores. This can be achieved by calcination (heating at high temperatures, e.g., 550 °C) or solvent extraction with an acidic ethanol solution.
-
Drug Loading: The purified MSNs can be loaded with a drug by incubating them in a concentrated drug solution. The drug molecules will diffuse into the pores.
Characterization of MSNs
| Parameter | Technique | Typical Values | Significance |
| Particle Size & Morphology | TEM or SEM | 50 - 200 nm, spherical | Confirms the synthesis of nanoparticles with the desired morphology. |
| Porosity & Surface Area | Nitrogen Adsorption-Desorption Analysis (BET) | Pore size: 2-10 nm, Surface area: > 800 m²/g | Determines the drug loading capacity. |
| Drug Release Profile | HPLC or UV-Vis Spectroscopy | Sustained release over hours to days | Evaluates the controlled release performance of the MSNs. |
Conclusion: The Future of Precision Medicine
The novel materials discussed in this guide represent just a fraction of the rapidly expanding toolkit available to drug development professionals. The ability to engineer these materials at the nanoscale allows for unprecedented control over drug delivery, paving the way for more effective and personalized therapies. As our understanding of the interactions between these materials and biological systems deepens, we can expect to see the development of even more sophisticated drug delivery systems that can navigate the complexities of the human body to deliver their therapeutic payload with unparalleled precision.
References
-
Title: Poly(lactic-co-glycolic acid) (PLGA) as a biodegradable controlled drug delivery carrier. Source: International Journal of Nanomedicine URL: [Link]
-
Title: Lipid nanoparticles for messenger RNA delivery. Source: Nature Reviews Materials URL: [Link]
-
Title: Mesoporous silica nanoparticles in nanomedicine: a review. Source: Journal of Materials Chemistry B URL: [Link]
-
Title: Dynamic Light Scattering: A Practical Guide and Applications in Biomedical Sciences. Source: International Journal of Molecular Sciences URL: [Link]
-
Title: The NanoAssemblr® platform for the development and manufacturing of lipid nanoparticles. Source: Precision NanoSystems URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Azabicyclo[3.2.2]nonan-3-one
A Senior Application Scientist's Guide to Column Chromatography
Welcome to the technical support center for the purification of 1-Azabicyclo[3.2.2]nonan-3-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this bicyclic amine and need to achieve high purity through column chromatography. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deep understanding of the principles and potential challenges involved. This document is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring your success in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its purification by column chromatography?
A1: The most critical feature of this compound is the presence of a tertiary amine within its bridged bicyclic structure. This makes the molecule basic. When using standard silica gel (SiO₂) as the stationary phase, which is weakly acidic, strong interactions can occur. This often leads to common chromatographic problems such as peak tailing, irreversible adsorption, and in some cases, degradation of the compound on the column.[1][2] Understanding this fundamental interaction is the first step to developing a successful purification strategy.
Q2: Why is Thin-Layer Chromatography (TLC) essential before running a column?
A2: TLC is an indispensable preliminary step. It serves as a small-scale, rapid method to determine the optimal solvent system (mobile phase) for your separation.[3][4] The goal is to find a solvent mixture that moves your desired compound to a Retention Factor (Rf) of approximately 0.3-0.4, while maximizing the separation from any impurities.[5] Attempting a column without prior TLC optimization is inefficient and often leads to poor separation and wasted material.
Q3: Can I use a stationary phase other than silica gel?
A3: Absolutely. Given the basic nature of this compound, using a basic or neutral stationary phase can be highly advantageous. The most common alternative is activated basic or neutral alumina (Al₂O₃).[6] Alumina can prevent the strong acid-base interactions seen with silica, resulting in better peak shapes and improved recovery. However, alumina has different selectivity compared to silica, so your TLC solvent system must be re-optimized specifically for alumina plates.
Q4: What is "column deactivation," and is it necessary for this compound?
A4: Deactivation is the process of reducing the activity of the stationary phase to minimize unwanted interactions with sensitive compounds.[1] For a basic compound like this compound on a silica gel column, this is highly recommended. The most common method is to add a small percentage (0.5-2%) of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the eluent.[7][8] This base will occupy the acidic silanol groups on the silica surface, preventing your target compound from binding too strongly and thus reducing tailing.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: My compound is streaking badly on the TLC plate and giving broad, tailing peaks from the column.
-
Causality: This is the classic sign of a strong interaction between your basic amine and the acidic stationary phase (silica gel). The compound "sticks" to the acidic sites and is slow to desorb, causing it to spread out rather than move in a tight band.
-
Solution 1 (Recommended): Add a basic modifier to your eluent. Start by developing a TLC system with a suitable solvent mixture (e.g., dichloromethane/methanol or ethyl acetate/hexanes). Once you have a preliminary system, add 1% triethylamine to the mixture. You should observe a significant improvement in the spot shape on the TLC plate. Use this same modified solvent system for your column.
-
Solution 2: Switch to a neutral or basic stationary phase. Run TLC on alumina plates to find an appropriate solvent system. If separation is successful, pack your column with the corresponding type of alumina.[2]
Problem 2: My compound won't come off the column, even with a highly polar solvent system.
-
Causality: This indicates that your compound is irreversibly adsorbed onto the stationary phase, which can happen with strongly basic compounds on very acidic silica. It's also possible the compound has decomposed.[1]
-
Solution 1 (First Action): Before giving up on the column, try a "kick" with a much stronger eluent. Prepare a solvent system of 5-10% ammonium hydroxide in methanol and run it through the column.[8] This highly polar and basic mixture can displace even strongly bound amines.
-
Solution 2 (Prevention): Test your compound's stability on silica gel before running the column. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or a significant decrease in the main spot's intensity, your compound is likely degrading. In this case, using alumina or a deactivated silica column is mandatory.
Problem 3: The separation on the column is much worse than it looked on the TLC plate.
-
Causality: Several factors can cause this discrepancy. Overloading the column with too much crude material is a common culprit. A poorly packed column with channels or cracks will also ruin separation. Finally, if the crude sample was dissolved in a solvent much stronger than the mobile phase for loading, it can disrupt the initial separation at the top of the column.[9]
-
Solution 1 (Loading): As a rule of thumb, the amount of crude material should be about 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10 g column).
-
Solution 2 (Packing): Ensure your column is packed uniformly. A "slurry packing" method, where the silica is mixed with the initial eluent and poured into the column, is generally reliable. Gently tap the column as the silica settles to ensure a homogenous bed.
-
Solution 3 (Sample Application): Dissolve your crude sample in the minimum possible volume of solvent. If possible, use the mobile phase itself. If a stronger solvent is needed for solubility, use the absolute minimum, and consider "dry loading." This involves adsorbing your dissolved sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
Data Summary Table: Recommended Solvent Systems
The optimal solvent system must be determined empirically via TLC for each specific reaction mixture. The table below provides excellent starting points for method development.
| Stationary Phase | Solvent System (by volume) | Target Rf | Notes |
| Silica Gel | 50-100% Ethyl Acetate in Hexanes + 1% Triethylamine | 0.3 - 0.4 | A good starting point for less polar impurities. The triethylamine is crucial to prevent tailing. |
| Silica Gel | 2-10% Methanol in Dichloromethane + 1% Triethylamine | 0.3 - 0.4 | An effective system for separating more polar compounds. The amount of methanol can be gradually increased to elute the product.[10] |
| Alumina (Basic) | 20-80% Ethyl Acetate in Hexanes | 0.3 - 0.5 | Alumina often requires a less polar mobile phase than silica. No basic additive is typically needed. |
| Alumina (Basic) | 0.5-5% Methanol in Dichloromethane | 0.3 - 0.5 | A good alternative to the ethyl acetate system on alumina. |
Visual Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and solving common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
Detailed Experimental Protocol: Flash Column Chromatography
This protocol assumes a standard purification on silica gel with a basic modifier.
1. Preparation and TLC Analysis:
-
Prepare a stock solution of your crude product in a suitable solvent (e.g., dichloromethane).
-
Using TLC, identify a solvent system (e.g., 5% MeOH in DCM) that gives your product an Rf value of ~0.3.
-
Prepare your bulk mobile phase (eluent) by adding 1% triethylamine to the solvent system identified in the previous step (e.g., for 500 mL of eluent, use 25 mL MeOH, 470 mL DCM, and 5 mL Et₃N).
2. Column Packing:
-
Select a column of appropriate size for your sample amount (e.g., a 40 g silica column for ~400-800 mg of crude material).
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (0.5 cm) of sand.
-
In a beaker, prepare a slurry by mixing the silica gel with your prepared mobile phase until it has a uniform, pourable consistency.
-
Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.
-
Gently tap the side of the column to help the silica settle into a uniform bed. Open the stopcock and allow excess solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.
-
Carefully add another thin layer of sand (0.5-1 cm) on top of the silica bed to prevent disturbance during solvent addition.
3. Sample Loading (Dry Loading Method):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, ensuring an even layer.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, filling the space above the sand.
-
Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., ~5-10 cm/min drop rate).[5]
-
Begin collecting fractions in test tubes or vials. The size of the fractions should be appropriate for the column size (e.g., 10-15 mL fractions for a 40 g column).
-
Continuously monitor the elution process by spotting fractions onto TLC plates. A good practice is to spot every second or third fraction.
5. Analysis and Product Isolation:
-
Develop the TLC plates used for monitoring the fractions. Visualize the spots (e.g., using a UV lamp or an iodine chamber).
-
Identify the fractions that contain your pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Confirm the purity of the final product using analytical techniques such as NMR or LC-MS.
References
-
Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. (2022). Molecules. Available at: [Link]
-
Ahmad, S., et al. (2015). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
- Azabicyclic compounds for the treatment of disease. (2003). Google Patents.
-
Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. (2016). Molecules. Available at: [Link]
-
Column chromatography. (n.d.). Columbia University. Available at: [Link]
-
Total Synthesis of Ferrugine and Synthetic Studies Towards Ferruginine and Stemofoline. (n.d.). University of Birmingham. Available at: [Link]
-
Column Chromatography: Principles, Procedure, and Applications. (2025). Phenomenex. Available at: [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Available at: [Link]
-
New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. (2004). Journal of Chromatography A. Available at: [Link]
-
Column chromatography. (n.d.). Wikipedia. Available at: [Link]
-
Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? (2017). Sciencemadness.org. Available at: [Link]
-
Seebacher, W., et al. (2015). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. European Journal of Medicinal Chemistry. Available at: [Link]
-
Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. (n.d.). Oregon State University. Available at: [Link]
-
Chromatographic Columns. (2023). Chemistry LibreTexts. Available at: [Link]
-
Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester. Available at: [Link]
-
Direct photolysis mechanism of pesticides in water. (n.d.). Journal of Pesticide Science. Available at: [Link]
-
Weis, R., et al. (2005). azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesi. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Available at: [Link]
-
Thin Layer Chromatography. (2022). Chemistry LibreTexts. Available at: [Link]
- Flow Technology Enabled Preparation of C3-Heterosubstituted 1-azabicyclo[1.1.0]butanes and Azetidines. (n.d.). [Source not further specified].
-
Chromatography Basic Principles Involved In Separation Process. (n.d.). Jack Westin. Available at: [Link]
-
Column chromatography issues. (2022). Reddit. Available at: [Link]
-
An Unexpected Formation of Spiro Isoxazoline-Dihydrofurane Compounds from Substituted Ketofurfuryl Alcohols. (2024). MDPI. Available at: [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). RSC Publishing. Available at: [Link]
-
instrument al and sensory analysis of volatile organic compounds in porcine adipose tissue. (n.d.). VU Research Repository. Available at: [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. columbia.edu [columbia.edu]
- 6. researchgate.net [researchgate.net]
- 7. New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. chemistryviews.org [chemistryviews.org]
- 10. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Azabicyclic Ketones
Welcome to the technical support center for the recrystallization of azabicyclic ketones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and achieve high purity in your crystallization processes.
Troubleshooting Guide
Recrystallization is a powerful purification technique, but it can present challenges.[1] This section addresses specific issues you may encounter during the recrystallization of azabicyclic ketones, providing probable causes and actionable solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the azabicyclic ketone.[2] 2. The solution is supersaturated to a very high degree, or the cooling rate is too fast. 3. The presence of impurities that depress the melting point. | 1. Select a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent to reduce saturation, and allow it to cool more slowly.[3] 3. Consider a preliminary purification step (e.g., column chromatography) before recrystallization. |
| No crystals form, even after cooling. | 1. Too much solvent was used, and the solution is not saturated. 2. The compound is highly soluble in the chosen solvent even at low temperatures. 3. The cooling process is not sufficient to induce crystallization. | 1. Boil off some of the solvent to increase the concentration of the solute and then allow the solution to cool again.[3] 2. If using a single solvent, try a mixed-solvent system by adding a "poor" solvent dropwise to the warm solution until it becomes slightly cloudy, then clarify with a drop of the "good" solvent before cooling.[2] 3. Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound to induce nucleation.[4] For some compounds, cooling in an ice-acetone bath may be necessary. |
| Crystals form too quickly. | 1. The solution is too concentrated. 2. The cooling process is too rapid. 3. The flask size is too large for the volume of solvent, leading to a high surface area and fast cooling.[3] | 1. Reheat the solution and add a small amount of additional solvent.[3] 2. Allow the solution to cool slowly at room temperature before transferring it to an ice bath. Insulating the flask can also help.[3] 3. Transfer the solution to a smaller flask to minimize the surface area-to-volume ratio.[3] |
| Low recovery of the purified compound. | 1. The azabicyclic ketone has significant solubility in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization occurred during a hot filtration step. 4. Crystals were lost during transfer or washing. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration. 2. Use the minimum amount of hot solvent necessary to dissolve the compound. 3. During hot filtration, use a pre-heated funnel and flask, and add a small excess of solvent to prevent crystallization.[2] 4. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[2] |
| The purified compound is still impure (e.g., broad melting point). | 1. The chosen solvent did not effectively differentiate between the compound and the impurities. 2. Rapid crystal growth trapped impurities within the crystal lattice. 3. The mother liquor was not completely removed from the crystals. | 1. Perform new solubility tests to find a more suitable solvent or solvent pair where the impurity is either very soluble or insoluble.[5] 2. Ensure a slow cooling rate to allow for the formation of well-ordered crystals.[6] 3. Ensure efficient vacuum filtration and consider a second wash with fresh, ice-cold solvent. |
Visualizing the Troubleshooting Process
The following diagram outlines a decision-making workflow for troubleshooting common recrystallization issues.
Caption: A decision tree for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my azabicyclic ketone?
The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For azabicyclic ketones, which are often polar molecules containing nitrogen and oxygen atoms, a good starting point is to test polar solvents.[2]
-
Single Solvents: Alcohols (ethanol, methanol, isopropanol), ethyl acetate, and acetone are often good choices.[7] Water can be effective for highly polar or salt forms of these ketones, but be mindful that many organic compounds are not soluble enough in water.[7]
-
Mixed Solvents (Solvent Pairs): If no single solvent is ideal, a mixed-solvent system is a powerful alternative.[2] This typically involves a "good" solvent in which the ketone is highly soluble and a "poor" (or "anti-solvent") in which it is sparingly soluble. Common pairs for polar compounds include ethanol-water, acetone-water, and ethyl acetate-hexane.[2][5]
The principle of "like dissolves like" is a useful guide; the polarity of your specific azabicyclic ketone will dictate the most suitable solvent system.[2]
Q2: My azabicyclic ketone is a hydrochloride salt. How does this affect solvent choice?
The salt form of an amine, such as a hydrochloride, is significantly more polar than the free base. This increased polarity generally leads to higher solubility in polar protic solvents like water and alcohols, and lower solubility in less polar organic solvents like diethyl ether or hexanes. For nortropinone hydrochloride, for instance, solvents like DMSO are effective for solubilization.[8] Therefore, for recrystallizing a hydrochloride salt, you will likely need to use more polar solvent systems than for the corresponding free base.
Q3: What is the purpose of using activated charcoal, and when should I use it?
Activated charcoal can be used to remove colored impurities from your sample.[4] If your solution of the azabicyclic ketone is colored when it should be colorless, you can add a small amount of activated charcoal to the hot solution before filtration.[4][6] However, be aware that adding too much charcoal can lead to the loss of your desired compound through adsorption.[4]
Q4: Can I reuse the mother liquor to recover more product?
Yes, the mother liquor (the solution remaining after the first crop of crystals has been filtered) still contains some dissolved product. You can often obtain a second crop of crystals by concentrating the mother liquor (boiling off some of the solvent) and re-cooling. However, be aware that this second crop may be less pure than the first, as the concentration of impurities will be higher.
Q5: How can I confirm the purity of my recrystallized azabicyclic ketone?
The most common method to assess the purity of a crystalline solid is by measuring its melting point. A pure compound will have a sharp melting point range (typically 1-2°C), whereas an impure compound will melt over a broader range and at a lower temperature. Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) can also be used to assess purity.
General Recrystallization Protocol for Azabicyclic Ketones
This protocol provides a general workflow for the recrystallization of an azabicyclic ketone. The specific solvent and volumes will need to be optimized for your particular compound.
Step-by-Step Methodology
-
Solvent Selection: Based on preliminary solubility tests, choose an appropriate single solvent or solvent pair.
-
Dissolution:
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.[4]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.[2]
-
-
Crystallization:
-
Isolation of Crystals:
-
Drying:
-
Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum on the filter funnel, followed by air drying or using a vacuum oven.
-
Recrystallization Workflow Diagram
Caption: A stepwise workflow for the recrystallization of azabicyclic ketones.
References
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]
-
Nakajima, K., Yamashita, A., Kato, H., Hashimoto, T., Oda, J., & Yamada, Y. (1999). Crystal structures of two tropinone reductases: Different reaction stereospecificities in the same protein fold. Proceedings of the National Academy of Sciences, 96(9), 4872-4877. Retrieved from [Link]
-
Jadhav, S. B., & Vavia, P. R. (2014). Re-crystallization experiments. Journal of Applied Pharmaceutical Science, 4(1), 104-111. Retrieved from [Link]
-
Reddit. (2021, July 28). Need help with recrystallisation I have trouble with. r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium. Retrieved from [Link]
-
LabXchange. (2024, March 23). Lab Procedure: Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). CN101696207B - Tropine purification method and atropine production process.
-
Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN102351856B - Purification method of alpha-tropine.
-
ResearchGate. (2015, March 24). How do I make a crystal of highly polar compounds?. Retrieved from [Link]
-
Yamashita, A., Nakajima, K., Kato, H., Hashimoto, T., Yamada, Y., & Oda, J. (1998). Crystallization and Preliminary Crystallographic Study of Tropinone Reductase II From Datura Stramonium. Acta Crystallographica Section D: Biological Crystallography, 54(Pt 6 Pt 2), 1405–1407. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Liu, Y., Qiu, Z., Zhong, H., Zhao, X., Huang, W., & Xing, X. (2020). Nitrogen-containing switchable solvents for separation of hydrocarbons and their derivatives. RSC Advances, 10(23), 13661-13668. Retrieved from [Link]
-
meriSTEM. (2020, October 11). Aldehydes and ketones: BP and solubility | Organic molecules [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization. Retrieved from [Link]
Sources
- 1. LabXchange [labxchange.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Nortropinone hydrochloride | TargetMol [targetmol.com]
Technical Support Center: Strategies for Mitigating Cytotoxicity of 1-Azabicyclo[3.2.2]nonan-3-one Derivatives
Welcome to the technical support center for researchers working with 1-Azabicyclo[3.2.2]nonan-3-one derivatives. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the challenges of managing the cytotoxicity of these promising compounds. Our goal is to equip you with the knowledge to optimize your experimental design, interpret your results accurately, and advance your research with confidence.
I. Understanding the Challenge: Cytotoxicity in Drug Discovery
The this compound scaffold is a key pharmacophore in the development of various therapeutic agents, including those with antiprotozoal and anticancer properties.[1][2] However, like many bioactive small molecules, these derivatives can exhibit off-target cytotoxicity, which can limit their therapeutic potential. Understanding and mitigating this cytotoxicity is a critical step in the drug development process. This guide will walk you through the common issues and provide actionable solutions.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns that arise during the cytotoxic evaluation of this compound derivatives.
Q1: My compound is showing high cytotoxicity in my initial screens. What are the first things I should check?
A1: High initial cytotoxicity can be due to a number of factors. Before proceeding with extensive compound modification, it's crucial to rule out experimental artifacts. Here’s a checklist:
-
Compound Solubility and Precipitation: Has your compound precipitated out of the cell culture medium? Insoluble compounds can form aggregates that are themselves toxic to cells or can interfere with assay readouts. Always check for precipitation visually under a microscope and consider performing a solubility test in your final assay medium.[3][4]
-
Solvent Toxicity: Are you using an appropriate concentration of your solvent (e.g., DMSO)? Even low concentrations of some organic solvents can be toxic to certain cell lines. It is essential to run a solvent control to determine the maximum non-toxic concentration for your specific cell line and assay duration.[5][6]
-
Assay Interference: Could your compound be interfering with the assay itself? For example, some compounds can directly reduce the MTT reagent, leading to a false reading of cell viability.[7] It's advisable to include a cell-free assay control (your compound in media with the assay reagent but no cells) to check for direct chemical reactions.
Q2: What is the likely mechanism of cytotoxicity for my this compound derivatives?
A2: While the exact mechanism can be compound-specific, evidence from related azabicyclic compounds suggests that a primary route of cytotoxicity is the induction of apoptosis via the intrinsic or mitochondrial pathway.[7][8] This pathway is often characterized by:
-
A decrease in the mitochondrial membrane potential (ΔΨm).[7][9]
-
The release of cytochrome c from the mitochondria into the cytosol.[10]
-
The subsequent activation of a cascade of enzymes called caspases, particularly initiator caspase-9 and executioner caspase-3.[10][11]
Therefore, if you are observing significant cytotoxicity, it is highly recommended to perform assays that probe these specific events to confirm the apoptotic mechanism.
Q3: I'm seeing a lot of variability in my IC50 values between experiments. What could be the cause?
A3: IC50 variability is a common issue in cytotoxicity screening.[12][13] Several factors can contribute to this:
-
Cell Passage Number and Health: The sensitivity of cells to a toxic compound can change as they are passaged. It's important to use cells within a consistent and narrow passage number range for all experiments.
-
Inconsistent Cell Seeding Density: The initial number of cells seeded can influence their growth rate and sensitivity to the compound. Ensure you are using a precise and consistent cell seeding density for every experiment.
-
Assay Incubation Time: The duration of compound exposure can significantly impact the IC50 value. Ensure that incubation times are kept consistent across all experiments.
-
Assay Endpoint: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). It is not uncommon to see different IC50 values when using different assays.[14]
Q4: How can I reduce the cytotoxicity of my lead compound while maintaining its therapeutic activity?
A4: This is a central challenge in medicinal chemistry. Here are three key strategies:
-
Structure-Activity Relationship (SAR) Guided Modification: Systematically modify the structure of your lead compound and assess the impact on both cytotoxicity and desired activity. This will help you identify which parts of the molecule are contributing to toxicity. For example, in some bicyclo[3.3.1]nonanes, the addition of electron-donating groups has been shown to decrease cytotoxicity.
-
Bioisosteric Replacement: This strategy involves replacing a functional group in your molecule with another group that has similar physical or chemical properties, with the aim of reducing toxicity while retaining or improving efficacy.[15] For amine-containing compounds, replacing a basic amine with a less basic bioisostere can sometimes reduce off-target effects.
-
Prodrug Approach: A prodrug is an inactive or less active form of your compound that is converted into the active form in the body, ideally at the site of action. This can be an effective way to reduce systemic toxicity. For amine-containing drugs, N-oxidation is one of several prodrug strategies that can mask the amine, potentially reducing its toxicity until it is metabolized back to the active form.[5]
III. Troubleshooting Guide
This section provides a more detailed, issue-focused guide to common problems encountered during the cytotoxicity testing of this compound derivatives.
| Problem | Possible Causes | Recommended Solutions |
| Compound Precipitation in Media | - Poor aqueous solubility of the compound.- "Solvent shock" from adding a concentrated DMSO stock directly to the aqueous media.[4]- High final concentration of the compound. | - Prepare a more dilute stock solution in DMSO.- Pre-mix the compound stock with a small amount of serum-containing media before adding it to the final well.- Investigate the use of co-solvents or formulating agents (use with caution and appropriate controls). |
| Inconsistent Results/High Well-to-Well Variability | - Inaccurate pipetting.- Edge effects in the microplate.- Cell clumping leading to uneven seeding. | - Use calibrated pipettes and practice good pipetting technique.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.- Ensure a single-cell suspension before seeding by gentle trituration. |
| MTT Assay: False Positives (Apparent Viability) | - Direct reduction of MTT by the compound.- Compound absorbs light at the same wavelength as formazan. | - Run a cell-free control with your compound and MTT to check for direct reduction.- Measure the absorbance of your compound in media at the formazan wavelength.- Use an alternative cytotoxicity assay, such as the LDH assay.[7] |
| LDH Assay: High Background | - High levels of LDH in the serum used in the culture media.- Spontaneous LDH release from stressed or overly confluent cells. | - Use a lower percentage of serum in your assay medium if possible without compromising cell health.- Ensure cells are healthy and not overly confluent at the time of the assay. |
| Unexpectedly Low Cytotoxicity | - Compound degradation in the culture media.- Compound binding to serum proteins in the media. | - Check the stability of your compound in media over the time course of your experiment.- Consider performing the assay in lower serum conditions, if your cells can tolerate it. |
IV. Experimental Protocols & Workflows
Here are detailed protocols for key experiments to assess and characterize the cytotoxicity of your compounds.
Workflow for Assessing and Mitigating Cytotoxicity
Caption: Proposed mechanism of cytotoxicity via the intrinsic apoptotic pathway.
Structure-Cytotoxicity Relationship (SCR) Data
The following table presents hypothetical data to illustrate how structural modifications can impact cytotoxicity. It is crucial to generate this data for your specific series of compounds.
| Compound | R1 Group | R2 Group | IC50 (µM) on L6 Cells | Selectivity Index (SI) |
| Parent Scaffold | H | H | 15.2 | 5.1 |
| Analog 1 | OCH₃ | H | 45.8 | 12.3 |
| Analog 2 | Cl | H | 5.6 | 2.4 |
| Analog 3 | H | Phenyl | 22.1 | 8.9 |
| Analog 4 | H | Tetrazole | 2.1 | 0.8 |
Selectivity Index (SI) is calculated as IC50 in a non-target cell line / IC50 for the desired therapeutic target. A higher SI is desirable.
This table illustrates that adding an electron-donating group (OCH₃) at R1 decreases cytotoxicity (higher IC50) and improves the selectivity index, while an electron-withdrawing group (Cl) increases cytotoxicity. The addition of a bulky phenyl group at R2 has a modest effect, whereas a tetrazole moiety significantly increases cytotoxicity, leading to poor selectivity.
VI. Conclusion
Managing the cytotoxicity of this compound derivatives is a multifaceted challenge that requires careful experimental design, thorough troubleshooting, and a strategic approach to chemical modification. By understanding the potential mechanisms of cytotoxicity, employing robust and appropriate assays, and systematically exploring the structure-cytotoxicity relationships, researchers can successfully navigate these challenges and develop safer, more effective therapeutic agents. This guide serves as a foundational resource to support you in these efforts. For further assistance, please consult the references provided below.
VII. References
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. (2025). MDPI. Retrieved January 23, 2026, from [Link]
-
(PDF) Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved January 23, 2026, from [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Editorial: Emerging heterocycles as bioactive compounds. (2023). Frontiers. Retrieved January 23, 2026, from [Link]
-
Prodrugs for Amines. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Involvement of mitochondrial pathway in NCTD-induced cytotoxicity in human hepG2 cells. (n.d.). World Journal of Gastroenterology. Retrieved January 23, 2026, from [Link]
-
Mitochondrial pathway-mediated apoptosis is associated with erlotinib-induced cytotoxicity in hepatic cells. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. Retrieved January 23, 2026, from [Link]
-
Caspase Activators: Phytochemicals with Apoptotic Properties Targeting Cancer, a Health Care Strategy to Combat this Disease. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved January 23, 2026, from [Link]
-
High-Throughput Screening Assays for the Assessment of Cytotoxicity. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Chemical synthesis and cytotoxicity of some azinomycin analogues devoid of the 1-azabicyclo[3.1.0]hexane subunit. (2000). PubMed. Retrieved January 23, 2026, from [Link]
-
cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 23, 2026, from [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
64Cu-Azabicyclo[3.2.2]Nonane Thiosemicarbazone Complexes: Radiopharmaceuticals for PET of Topoisomerase II Expression in Tumors. (n.d.). Journal of Nuclear Medicine. Retrieved January 23, 2026, from [Link]
-
Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. (n.d.). ACS Figshare. Retrieved January 23, 2026, from [Link]
-
The Mitochondrial Death Pathway and Cardiac Myocyte Apoptosis. (n.d.). Circulation Research. Retrieved January 23, 2026, from [Link]
-
Synthesis, Cytotoxicity, and Antitumor Activity of Copper(II) and Iron(II) Complexes of 4N-Azabicyclo[3.2.2]nonane Thiosemicarbazones Derived from Acyl Diazines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Bioactive Heterocyclic Compounds as Potential Therapeutics in the Treatment of Gliomas: A Review. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. (2025). ScholarWorks @ UTRGV. Retrieved January 23, 2026, from [Link]
-
(PDF) Mitochondrial apoptotic pathways. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Comparative in vitro Cytotoxic Studies of Novel 8-(4'/2'-Methoxy/Unsubstituted phenylcarbamoyl)bicyclo[3.3.1]nonane Derivatives on Ehrlich Ascites Carcinoma Cell Line. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Activation of Caspases || Apoptosis I || 4K Animation. (2024). YouTube. Retrieved January 23, 2026, from [Link]
-
How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Troubleshooting Cell Culture Media for Bioprocessing. (2014). BioPharm International. Retrieved January 23, 2026, from [Link]
-
Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved January 23, 2026, from [Link]
-
Therapy-Induced Mitochondrial Dysfunction and Metabolic Plasticity in Myeloid Malignancies. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
(−)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a Conformationally Restricted Analogue of Acetylcholine, Is a Highly Selective Full Agonist at the α7 Nicotinic Acetylcholine Receptor. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Comparative in vitro Cytotoxic Studies of Novel 8-(4j/2j-Methoxy/Unsubstituted phenylcarbamoyl) bicyclo[3.3.1]nonane Derivatives. (2014). Indian Journal of Pharmaceutical Sciences. Retrieved January 23, 2026, from [Link]
-
High-Content Screening and Analysis in Cell-Based Assays for Drug Toxicity and Genotoxicity Testing. (2014). YouTube. Retrieved January 23, 2026, from [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Cellular Mechanisms Controlling Caspase Activation and Function. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Why does a compound that dissolve in DMSO, precipitates with media ?. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative in vitro Cytotoxic Studies of Novel 8-(4’/2’-Methoxy/Unsubstituted phenylcarbamoyl)bicyclo[3.3.1]nonane Derivatives on Ehrlich Ascites Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[ a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2 H)-one and Aceanthrylene-1(2 H)-one Fragments Against Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial pathway-mediated apoptosis is associated with erlotinib-induced cytotoxicity in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of mitochondrial pathway in NCTD-induced cytotoxicity in human hepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Scale-Up Synthesis of 1-Azabicyclo[3.2.2]nonan-3-one
Welcome to the technical support center for the synthesis of 1-Azabicyclo[3.2.2]nonan-3-one. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the scale-up of this valuable bicyclic ketone. The synthesis, while conceptually straightforward, presents several potential pitfalls that can impact yield, purity, and scalability. This document is structured to anticipate and address these issues in a practical, question-and-answer format.
I. Synthetic Overview & Key Challenges
The most common and scalable synthetic route to this compound involves a three-stage process starting from readily available ethyl 4-piperidinecarboxylate (ethyl isonipecotate).
-
Stage 1: Cyanoethylation of Ethyl Isonipecotate: Michael addition of ethyl isonipecotate to acrylonitrile to form the key cyclization precursor, ethyl 1-(2-cyanoethyl)piperidine-4-carboxylate.
-
Stage 2: Intramolecular Cyclization (Dieckmann-Thorpe Condensation): Base-catalyzed intramolecular cyclization of the cyano-ester precursor to form a β-keto nitrile intermediate.
-
Stage 3: Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis of the β-keto nitrile followed by decarboxylation to yield the target compound, this compound.
Each of these stages presents unique challenges, particularly during scale-up, which will be addressed in the following sections.
Caption: Overall synthetic workflow for this compound.
II. Troubleshooting Guide & FAQs
This section is organized by common problems encountered during the synthesis.
A. Stage 1: Cyanoethylation
Question 1: My cyanoethylation reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
Answer:
-
Insufficient Catalyst: While this reaction can proceed without a catalyst, it is often slow. A weak, non-nucleophilic base like piperidine or triethylamine is often used to deprotonate the piperidine nitrogen reversibly, increasing its nucleophilicity. Ensure you are using an adequate catalytic amount (1-5 mol%).
-
Reaction Temperature: The Michael addition is exothermic. On a small scale, this may not be an issue, but on a larger scale, poor heat dissipation can lead to side reactions. Conversely, if the temperature is too low, the reaction rate will be slow. A temperature range of 25-40 °C is typically a good starting point.
-
Acrylonitrile Quality: Acrylonitrile can polymerize, especially if not properly inhibited or if it's old. Use freshly distilled or high-purity, inhibited acrylonitrile. Polymerization will consume the reagent and introduce impurities.
-
Solvent Choice: While the reaction can be run neat, using a polar aprotic solvent like ethanol or acetonitrile can improve solubility and reaction kinetics.
Question 2: I am observing the formation of a significant amount of a viscous, insoluble material in my cyanoethylation reaction. What is it and how can I prevent it?
Answer: This is almost certainly polyacrylonitrile. Acrylonitrile is prone to anionic polymerization, which can be initiated by strong bases or impurities.
-
Avoid Strong Bases: Do not use strong bases like sodium hydroxide or alkoxides for this step. A mild organic base like piperidine is sufficient.[1][2][3]
-
Use Inhibited Acrylonitrile: For larger scale reactions, ensure your acrylonitrile contains an inhibitor like MEHQ (hydroquinone monomethyl ether).
-
Control Temperature: Runaway exotherms can accelerate polymerization. Ensure adequate cooling and controlled addition of acrylonitrile, especially on scale.
B. Stage 2: Intramolecular Cyclization (Dieckmann-Thorpe)
Question 3: The yield of my Dieckmann-Thorpe cyclization is very low. What are the critical parameters to control?
Answer: This is the most challenging step of the synthesis and is highly sensitive to reaction conditions.
-
Choice of Base and Stoichiometry: A strong, non-nucleophilic base is required to deprotonate the carbon alpha to the ester. Sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (t-BuOK) are commonly used. A full equivalent of base is necessary because the resulting β-keto nitrile is acidic and will be deprotonated by the base, driving the equilibrium towards the product.[4]
-
Solvent Purity: The solvent (typically a high-boiling, aprotic solvent like toluene or xylene) must be scrupulously dry. Any protic impurities (water, ethanol) will quench the strong base and the enolate, halting the reaction.
-
Reaction Temperature: The reaction usually requires heating to facilitate the cyclization. However, excessively high temperatures can lead to decomposition and side reactions. A typical temperature range is 80-120 °C.
-
Reaction Concentration (High Dilution Principle): Intramolecular reactions are favored over intermolecular reactions at high dilution. On a large scale, this can be challenging due to solvent costs and vessel size. A slow addition of the precursor to a heated suspension of the base in the solvent can mimic high dilution conditions and minimize intermolecular side reactions like dimerization.
Caption: Troubleshooting workflow for low yield in the cyclization step.
Question 4: My cyclization reaction is producing a complex mixture of byproducts. What are they likely to be?
Answer:
-
Intermolecular Dimerization: If the reaction is too concentrated, two molecules of the precursor can react with each other instead of cyclizing. This can be minimized by using high dilution techniques.
-
Hydrolysis of Cyano or Ester Group: If there is water in the reaction mixture, the base can hydrolyze the nitrile to an amide or the ester to a carboxylate, both of which are unreactive under these conditions.
-
Elimination Reactions: Depending on the base and temperature, elimination reactions could potentially occur, leading to unsaturated byproducts.
-
Incomplete Reaction: Unreacted starting material will complicate the workup and purification.
C. Stage 3: Hydrolysis and Decarboxylation
Question 5: The final hydrolysis and decarboxylation step is not going to completion, or is giving a low yield of the desired ketone.
Answer:
-
Acid Concentration and Choice: This step typically requires strong acidic conditions and heat. Concentrated hydrochloric acid or sulfuric acid (e.g., 6M) is often used. The choice of acid can influence the rate and side reactions.
-
Reaction Time and Temperature: This step can be slow. Refluxing for several hours (4-24h) is common. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Incomplete reaction will leave the β-keto nitrile or the intermediate β-keto acid, complicating purification.
-
Water Content: Ensure sufficient water is present for the hydrolysis of both the nitrile and the ester functions.
D. Purification and Isolation
Question 6: I am having difficulty purifying the final product, this compound. It seems to be water-soluble and difficult to extract.
Answer: The product is a relatively polar, basic ketone and can be challenging to isolate.
-
Basification before Extraction: Before extracting with an organic solvent (like dichloromethane or chloroform), it is crucial to basify the acidic reaction mixture to a high pH (e.g., pH 11-12) with a strong base like NaOH. This deprotonates the piperidine nitrogen, making the molecule less water-soluble and more soluble in organic solvents.
-
Salting Out: Adding a significant amount of a salt like sodium chloride or potassium carbonate to the aqueous layer before extraction can decrease the solubility of the product in the aqueous phase and improve extraction efficiency.
-
Continuous Extraction: For larger scales, a continuous liquid-liquid extractor can be more efficient than multiple batch extractions.
-
Purification Method: The crude product can often be purified by vacuum distillation or sublimation. Column chromatography on silica gel can also be used, but may require a solvent system containing a small amount of a basic modifier (e.g., triethylamine in ethyl acetate/hexanes) to prevent streaking.
III. Experimental Protocols
Disclaimer: These are representative protocols and should be optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of Ethyl 1-(2-cyanoethyl)piperidine-4-carboxylate
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-piperidinecarboxylate (1.0 eq) and ethanol (2 mL per gram of ester).
-
Add piperidine (0.02 eq) to the solution.
-
Slowly add acrylonitrile (1.1 eq) dropwise at room temperature. An exotherm may be observed. Maintain the temperature below 40°C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting ester is consumed.
-
Remove the solvent under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
To a three-necked flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) and dry toluene (10 mL per gram of NaH).
-
Heat the suspension to 100-110 °C.
-
Dissolve ethyl 1-(2-cyanoethyl)piperidine-4-carboxylate (1.0 eq) in dry toluene (5 mL per gram of cyano-ester).
-
Add the solution of the cyano-ester dropwise to the heated NaH suspension over 2-3 hours. Vigorous hydrogen evolution will be observed.
-
After the addition is complete, continue heating at reflux for an additional 2-4 hours until the reaction is complete (monitor by TLC/HPLC).
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and add concentrated hydrochloric acid until the pH is ~1.
-
Heat the acidic solution to reflux for 6-12 hours to effect hydrolysis and decarboxylation.
-
Cool the solution to room temperature and basify to pH >12 with 50% NaOH solution, ensuring the mixture remains cool.
-
Extract the aqueous layer with dichloromethane (4 x volume).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or sublimation.
IV. Data Summary
| Parameter | Stage 1 (Cyanoethylation) | Stage 2 (Cyclization) | Stage 3 (Hydrolysis) |
| Key Reagents | Acrylonitrile, Piperidine | NaH, NaOEt, or t-BuOK | Conc. HCl or H₂SO₄ |
| Solvent | Ethanol or Neat | Toluene or Xylene (anhydrous) | Water |
| Temperature | 25-40 °C | 80-120 °C | Reflux (100-110 °C) |
| Critical Factor | Control of polymerization | Anhydrous conditions, High dilution | Sufficient time and acid concentration |
| Typical Yield | >90% | 50-70% (highly variable) | >80% |
V. Mechanistic Insight: The Dieckmann-Thorpe Condensation
Caption: Simplified mechanism of the Dieckmann-Thorpe cyclization.
The intramolecular cyclization proceeds via the formation of an enolate at the carbon alpha to the ester carbonyl. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. The resulting intermediate then tautomerizes to a more stable enamine, which is subsequently hydrolyzed in the acidic workup.
VI. References
-
RSC Publishing. (2023, July 25). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics.
-
PMC. (2026, January 2). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.
-
ResearchGate. (2026, January 3). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.
-
PMC. (2022, December 30). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids.
-
ResearchGate. (2025, August 6). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes.
-
Beilstein Journals. (n.d.). Fused bicyclic piperidines and dihydropyridines by dearomatising cyclisation of the enolates of nicotinyl-substituted esters and ketones.
-
PMC. (n.d.). Harnessing the cyclization strategy for new drug discovery.
-
ResearchGate. (n.d.). Synthesis of 2-Azabicyclo[3.3.1]nonanes.
-
NIH. (n.d.). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides.
-
RSC Publishing. (n.d.). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.
-
Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
-
Chemistry Journal of Moldova. (n.d.). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES.
-
Googleapis.com. (2007, April 12). WO 2007/039563 A1.
-
ChemicalBook. (n.d.). Ethyl 4-piperidinecarboxylate synthesis.
-
Beilstein Journals. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.
-
Patsnap Eureka. (n.d.). Azinone-substituted azabicycloalkane-indole and azabicycloalkane-pyrrolo-pyridine mch-1 antagonists, methods of making, and use thereof.
-
MDPI. (2022, December 22). Lewis Acid-Catalyzed Formal (4+2)-Cycloaddition between Cross-Conjugated Azatrienes and Styrylmalonates: The Way to Functionalized Quinolizidine Precursors.
-
Bibliothèque et Archives Canada. (n.d.). SYNTHESIS OF [3.2.1] - BICYCLIC KETONES VIA MORITA- BAYLIS- HILLMAN ADDUCTS.
-
PMC. (2021, May 20). Stable Bicyclic Functionalized Nitroxides: The Synthesis of Derivatives of Aza-nortropinone–5-Methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls.
Sources
- 1. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides: Synthesis of (±)-Coniceine and Quinolizidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Beckmann Rearrangement for Azabicyclononanones
Welcome to the technical support center for the Beckmann rearrangement of azabicyclononanones. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful ring-expansion reaction to synthesize novel azalactams. Azabicyclononanone scaffolds are prevalent in many biologically active molecules, and their transformation into larger lactam rings via the Beckmann rearrangement opens avenues for new chemical entities. However, the inherent structural features of these bridged systems can present unique challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The advice herein is grounded in established mechanistic principles and field-proven insights to help you navigate the complexities of your experiments and achieve your desired outcomes.
Core Principles of the Beckmann Rearrangement
The Beckmann rearrangement is a cornerstone of organic synthesis, transforming an oxime into an amide or a lactam.[1] The reaction is typically initiated by an acid catalyst, which protonates the hydroxyl group of the oxime, converting it into a good leaving group.[2] This is followed by a concerted 1,2-alkyl migration, where the group anti-periplanar to the leaving group migrates to the nitrogen atom, displacing water and forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the final amide or lactam product.[3]
In the context of azabicyclononanones, the rigid, bridged structure can influence the stereochemistry of the oxime and the migratory aptitude of the adjacent carbon atoms, leading to challenges in regioselectivity and reaction efficiency.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Beckmann rearrangement of azabicyclononanone oximes.
Q1: My reaction is showing low or no conversion of the starting oxime. What are the likely causes and how can I improve the yield?
Answer:
Low conversion is a common hurdle and can stem from several factors. Let's break down the potential causes and solutions:
-
Insufficient Acid Strength or Inappropriate Catalyst: The protonation of the oxime's hydroxyl group is the first and often rate-determining step.[3] If the acid catalyst is too weak, this equilibrium will not favor the formation of the reactive intermediate.
-
Solution: Consider switching to a stronger acid. While classical conditions often use concentrated sulfuric acid or polyphosphoric acid (PPA), these can be harsh.[1] Milder, yet effective, alternatives include:
-
Eaton's Reagent (P₂O₅ in MeSO₃H): Known for its high dehydrating power and ability to promote the rearrangement under relatively mild conditions.
-
Tosyl Chloride (TsCl) or Mesyl Chloride (MsCl) in Pyridine: These reagents convert the hydroxyl group into a better leaving group (tosylate or mesylate), facilitating the rearrangement.[1]
-
Lewis Acids: Catalysts like ZnCl₂, AlCl₃, or BF₃·OEt₂ can also promote the reaction, sometimes with improved selectivity.
-
-
-
Protonation of the Bridgehead Nitrogen: A unique feature of azabicyclononanones is the basic bridgehead nitrogen. Under strongly acidic conditions, this nitrogen can be protonated, leading to a dicationic species. This can deactivate the molecule towards the desired rearrangement by altering its electronic properties and potentially increasing its solubility in the aqueous phase, hindering the reaction.
-
Solution: Employ reaction conditions that are less acidic or non-acidic. Using TsCl or MsCl in a non-acidic solvent like pyridine or triethylamine can circumvent this issue. Alternatively, protecting the bridgehead nitrogen with a suitable protecting group (e.g., Boc, Cbz) prior to the rearrangement can be an effective strategy.
-
-
Steric Hindrance: The rigid bicyclic framework of azabicyclononanones can sterically hinder the approach of the catalyst to the oxime hydroxyl group.
-
Solution: Increasing the reaction temperature can help overcome the activation energy barrier. However, be mindful that excessive heat can lead to side reactions. A systematic temperature screen is recommended.
-
-
Incomplete Oxime Formation: The Beckmann rearrangement starts with the oxime.[2] Ensure that the preceding oximation step has gone to completion.
-
Solution: Purify the oxime before subjecting it to the rearrangement conditions. Monitor the oximation reaction by TLC or LC-MS to confirm complete conversion of the starting ketone.
-
Troubleshooting Workflow for Low Conversion
Sources
Technical Support Center: Workup Procedures for Solvolysis of Mesylated Cinchonidine
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and modification of Cinchona alkaloids. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup procedure of solvolysis reactions involving mesylated cinchonidine. As every experimental setup has its nuances, this document is designed to offer both foundational protocols and the rationale behind them, empowering you to adapt and overcome challenges in your own laboratory setting.
Introduction to Solvolysis of Mesylated Cinchonidine
The solvolysis of mesylated cinchonidine is a critical transformation in the synthesis of a wide array of cinchonidine derivatives. The mesylate group at the C-9 position is an excellent leaving group, facilitating nucleophilic substitution by the solvent (solvolysis) or other added nucleophiles. This reaction typically proceeds with an inversion of configuration at the C-9 stereocenter, leading to valuable epi-cinchonidine derivatives.[1][2] However, the workup of this reaction can be challenging due to the basic nature of the cinchonidine core, the potential for side reactions, and the need to separate the product from unreacted starting material, reagents, and byproducts.
This guide will walk you through the common pitfalls and their solutions, ensuring a higher yield and purity of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the workup of a cinchonidine-based reaction?
A1: The workup leverages the basicity of the quinuclidine nitrogen in the cinchonidine scaffold. By manipulating the pH of the aqueous phase during a liquid-liquid extraction, we can control whether the cinchonidine derivative is in its free base form (soluble in organic solvents) or its protonated salt form (soluble in the aqueous phase). This allows for the separation of the product from non-basic impurities.[3][4]
Q2: My solvolysis reaction is complete, but I'm unsure which organic solvent to use for the initial extraction. What are the best practices?
A2: The choice of extraction solvent is crucial. Dichloromethane (DCM) and ethyl acetate are commonly used. DCM is an excellent solvent for many organic compounds, but it can sometimes form stubborn emulsions. Ethyl acetate is a more environmentally friendly option and is effective for extracting the free base form of cinchonidine derivatives.[4] Avoid protic solvents like alcohols in your initial extraction as they can partition into the aqueous layer, reducing extraction efficiency.
Q3: I've performed the acid-base extraction, but my final product is still impure. What could be the issue?
A3: Impurities after an acid-base extraction can stem from several sources:
-
Incomplete protonation/deprotonation: Ensure you are using a sufficient excess of acid and base and that the pH is confirmed with a pH meter or pH paper.
-
Neutral byproducts: Some side reactions may produce neutral compounds that will not be removed by the acid-base extraction.
-
Emulsion formation: A stable emulsion can trap your product and impurities, leading to cross-contamination.
In such cases, chromatographic purification is often necessary.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Isolated Product | 1. Incomplete reaction. 2. Product loss during aqueous washes. 3. Formation of water-soluble byproducts. | 1. Monitor the reaction by TLC or LC-MS to ensure completion before workup. 2. Minimize the volume of aqueous washes. Back-extract the combined aqueous layers with fresh organic solvent to recover any dissolved product. 3. If significant water-soluble byproducts are suspected, consider alternative purification methods like column chromatography. |
| Persistent Emulsion During Extraction | 1. High concentration of starting materials or products. 2. Use of a solvent prone to emulsion formation (e.g., DCM). 3. Vigorous shaking of the separatory funnel. | 1. Dilute the reaction mixture with more organic solvent. 2. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. 3. Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| Product is an Oil Instead of a Solid | 1. Presence of residual solvent. 2. Contamination with impurities that depress the melting point. | 1. Ensure the product is thoroughly dried under high vacuum. 2. Purify the product by column chromatography or recrystallization. |
| Presence of Unreacted Mesylated Cinchonidine | 1. Incomplete reaction. 2. Insufficient heating or reaction time. | 1. Optimize the reaction conditions (temperature, time, solvent). 2. The unreacted starting material can often be separated from the more polar product by column chromatography. |
| Formation of an Unexpected Byproduct | 1. Side reactions such as elimination or rearrangement. 2. For tosylated cinchonine, a known side product is cinchonicine enol tosylate, suggesting similar rearrangements are possible for mesylated cinchonidine.[6][7] | 1. Characterize the byproduct by NMR and MS to understand its structure. 2. Adjust reaction conditions (e.g., lower temperature, different solvent) to minimize side reactions. 3. Isolate the desired product via chromatography. |
Experimental Protocols
Standard Workup Protocol for Solvolysis of Mesylated Cinchonidine
This protocol assumes the solvolysis was carried out in a solvent like DMF or an alcohol.
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and quench the reaction. Be cautious of potential gas evolution.
-
-
Solvent Removal (if applicable):
-
If the reaction was performed in a water-miscible solvent like DMF or an alcohol, remove the bulk of the solvent under reduced pressure.
-
-
Liquid-Liquid Extraction:
-
To the resulting residue, add ethyl acetate and water.
-
Transfer the mixture to a separatory funnel.
-
Ensure the aqueous layer is basic (pH > 9) by adding more NaHCO₃ or a dilute NaOH solution if necessary. This ensures the cinchonidine derivative is in its free base form.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with fresh ethyl acetate.
-
Combine all organic layers.
-
-
Washing the Organic Layer:
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and aid in breaking any emulsions.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[4]
-
Acidic Wash for Removal of Basic Impurities
If you suspect the presence of unreacted starting material or other basic impurities, an acidic wash can be employed.
-
After the initial extraction into an organic solvent, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).
-
The protonated cinchonidine derivatives will move into the aqueous layer.
-
Separate the aqueous layer and wash it with a fresh portion of organic solvent to remove any neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) until pH > 9.
-
Extract the now basic aqueous layer with fresh organic solvent (e.g., ethyl acetate or DCM) to recover the purified product.
-
Proceed with the drying and concentration steps as described above.
Visualizing the Workflow
General Workup Workflow
Caption: A generalized workflow for the workup of cinchonidine solvolysis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common workup problems.
References
- Boratyński, P. J., Zielińska-Błajet, M., & Skarżewski, J. (2019). Cinchona Alkaloids-Derivatives and Applications. In The Alkaloids: Chemistry and Biology (Vol. 82, pp. 29-145). Elsevier.
- Kacprzak, K., & Gawroński, J. (2001). Cinchona alkaloids and their derivatives: versatile catalysts and ligands in asymmetric synthesis. Synthesis, 2001(07), 961-998.
- BenchChem. (2025). Cinchonidine: A Technical Guide to Natural Sources and Extraction Methodologies.
- Karczmarzyk, Z., Lipińska, T. M., Wysocki, W., Denisiuk, M., & Piechocka, K. (2011). Tosyl esters of cinchonidine and cinchonine alkaloids: the structure–reactivity relationship in the hydrolysis to 9-epibases.
- Lipińska, T. M. (2012). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases.
- Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry.
- Singh, G., Singh, A., Singh, P. P., & Ishar, M. P. S. (2020). Click Inspired Synthesis of Novel Cinchonidine Glycoconjugates as Promising Plasmepsin Inhibitors. Scientific Reports, 10(1), 3563.
- Tang, W., & Zhang, X. (2002). A Plant Process for the Preparation of Cinchona Alkaloid-Based Thiourea Catalysts. Organic Process Research & Development, 21(3), 408-413.
- Zhang, J., & Wang, J. (2017). Elucidation of the active conformation of cinchona alkaloid catalyst and chemical mechanism of alcoholysis of meso anhydrides. Proceedings of the National Academy of Sciences, 114(10), 2512-2517.
- Buchler GmbH. (n.d.). Cinchonidine Base.
- Chen, J., et al. (2017). A Plant Process for the Preparation of Cinchona Alkaloid-Based Thiourea Catalysts. Organic Process Research & Development, 21(3), 408-413.
- BenchChem. (n.d.). Cinchonidine: A Technical Guide to Natural Sources and Extraction Methodologies.
- Lipińska, T. M. (2012). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases.
Sources
- 1. Cinchona Alkaloids-Derivatives and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Click Inspired Synthesis of Novel Cinchonidine Glycoconjugates as Promising Plasmepsin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivity of 1-Azabicyclo[3.2.2]nonan-3-one and Bicyclo[2.2.2]octanones
In the landscape of medicinal chemistry, the rigid, three-dimensional architecture of bicyclic scaffolds offers a unique advantage in the design of novel therapeutic agents. These structures allow for precise spatial orientation of functional groups, leading to enhanced target affinity and selectivity. This guide provides an in-depth comparison of the bioactivity of two prominent bicyclic scaffolds: 1-azabicyclo[3.2.2]nonan-3-ones and bicyclo[2.2.2]octanones, with a primary focus on their well-documented antiprotozoal properties.
Structural and Conformational Analysis: Flexibility as a Key Differentiator
The fundamental difference between these two scaffolds lies in the incorporation of a nitrogen atom and the expansion of one of the ethylene bridges in the azabicyclo[3.2.2]nonane system compared to the all-carbon bicyclo[2.2.2]octane framework. This seemingly subtle alteration has profound implications for the molecule's conformational flexibility and, consequently, its biological activity.
The bicyclo[2.2.2]octane core is a highly rigid structure. In contrast, the seven-membered ring within the 1-azabicyclo[3.2.2]nonane scaffold introduces a greater degree of conformational flexibility. This increased flexibility can allow for a more dynamic interaction with biological targets, potentially enabling the molecule to adopt an optimal conformation for binding. It is hypothesized that this enhanced flexibility contributes to the often-observed superior bioactivity of the azabicyclic analogs.
Comparative Bioactivity: A Focus on Antiprotozoal Efficacy
Both 1-azabicyclo[3.2.2]nonane and bicyclo[2.2.2]octanone derivatives have emerged as promising leads in the search for new treatments against parasitic diseases, particularly malaria, caused by Plasmodium falciparum, and Human African Trypanosomiasis (sleeping sickness), caused by Trypanosoma brucei rhodesiense.
Antiplasmodial and Antitrypanosomal Activity
Extensive research has demonstrated that the introduction of a nitrogen atom to form the azabicyclo[3.2.2]nonane scaffold often leads to a significant enhancement in antiprotozoal potency. Studies directly comparing analogs have shown that 2-azabicyclo[3.2.2]non-5-ylamines exhibit higher antiprotozoal activities than their 4-aminobicyclo[2.2.2]octane counterparts[1][2].
For instance, (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine has demonstrated remarkable antiplasmodial activity with an IC50 value of 0.28 µM against the K1 strain of P. falciparum (resistant to chloroquine and pyrimethamine) and enhanced antitrypanosomal activity with an IC50 of 0.60 µM against T. b. rhodesiense[1][2]. In comparison, the corresponding 4-aminobicyclo[2.2.2]octan-2-one analogs generally exhibit lower potency[1].
The following table summarizes representative data from comparative studies:
| Compound Scaffold | Representative Compound | Target Organism | IC50 (µM) | Cytotoxicity (L6 cells) IC50 (µM) | Selectivity Index (SI) | Reference |
| Azabicyclo[3.2.2]nonane | (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | P. falciparum K1 | 0.28 | 108.8 | ~388 | [1][2] |
| T. b. rhodesiense | 0.60 | 108.8 | ~181 | [1][2] | ||
| Bicyclo[2.2.2]octanone | 4-Amino-bicyclo[2.2.2]octan-2-one analog | P. falciparum K1 | >10.57 | - | - | [1] |
| 4-Amino-6,7-diaryl-bicyclo[2.2.2]octan-2-one 4'-phenylthiosemicarbazones | T. b. rhodesiense | <0.3 | - | - | [3] | |
| P. falciparum | 0.23-0.72 | - | - | [3] |
It is important to note that while the azabicyclo[3.2.2]nonane scaffold often confers higher potency, strategic modifications to the bicyclo[2.2.2]octanone core, such as the introduction of a 4'-phenylthiosemicarbazone moiety, can also yield compounds with attractive antimalarial activity[3].
Structure-Activity Relationships (SAR)
For both scaffolds, the nature and position of substituents play a critical role in determining bioactivity. Key SAR observations include:
-
Amino Substituents: The presence of a dialkylamino group is often crucial for antiprotozoal activity in both series.
-
Aromatic Moieties: Diaryl substitutions, typically with phenyl groups, are common in potent analogs, suggesting the importance of hydrophobic interactions with the biological target.
-
Hybrid Molecules: Combining the azabicyclo-nonane scaffold with other pharmacophores, such as pyrimidine, has been shown to be a successful strategy for enhancing activity and selectivity[4].
While the precise molecular targets for the antiprotozoal action of these compounds are not yet fully elucidated, the consistent structure-activity relationships suggest a specific mode of action rather than non-specific toxicity[4].
Experimental Protocols: From Synthesis to Biological Evaluation
The synthesis of 1-azabicyclo[3.2.2]nonanes often commences from their bicyclo[2.2.2]octanone precursors. The following protocols outline the key synthetic transformation and the biological assays used to evaluate these compounds.
Synthesis of 3-Azabicyclo[3.2.2]nonanes from Bicyclo[2.2.2]octanones
The conversion of a bicyclo[2.2.2]octan-2-one to a 3-azabicyclo[3.2.2]nonane is a cornerstone of this chemical series. This transformation is typically achieved through a two-step process involving a Schmidt rearrangement followed by reduction of the resulting lactam.
Step 1: Schmidt Rearrangement to form the Lactam
-
Principle: The Schmidt reaction is an acid-catalyzed reaction in which an azide reacts with a carbonyl compound to give an amine or an amide. In the case of ketones, the reaction proceeds via the addition of hydrazoic acid to the protonated carbonyl group, followed by a rearrangement with the expulsion of dinitrogen gas. The choice of which alkyl group migrates determines the regioselectivity of the lactam formation.
-
Exemplary Protocol:
-
Dissolve the bicyclo[2.2.2]octan-2-one derivative in a suitable solvent such as chloroform or concentrated sulfuric acid.
-
Cool the solution in an ice bath.
-
Slowly add sodium azide (NaN3) in portions. The in-situ formation of hydrazoic acid (HN3) is catalyzed by the strong acid.
-
Stir the reaction mixture at low temperature for several hours, then allow it to warm to room temperature and stir overnight.
-
Carefully quench the reaction by pouring it over ice and neutralizing with a base (e.g., NaOH solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting lactam (azabicyclo[3.2.2]nonan-3-one) by column chromatography or recrystallization.
-
Step 2: Reduction of the Lactam to the Cyclic Amine
-
Principle: The reduction of the amide (lactam) functionality to an amine is a crucial step. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent of choice for this transformation due to its ability to efficiently reduce the polar carbonyl group of the amide without affecting other less reactive functional groups that might be present in the molecule. The high reactivity of LiAlH4 necessitates the use of anhydrous solvents and careful handling.
-
Exemplary Protocol:
-
Suspend lithium aluminum hydride (LiAlH4) in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolve the lactam in the same dry solvent and add it dropwise to the LiAlH4 suspension while maintaining a low temperature (e.g., using an ice bath).
-
After the addition is complete, reflux the reaction mixture for several hours to ensure complete reduction.
-
Cool the reaction mixture and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with the reaction solvent.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 3-azabicyclo[3.2.2]nonane.
-
Purify the product by distillation or column chromatography.
-
In Vitro Antiprotozoal and Cytotoxicity Assays
The biological evaluation of these compounds typically involves a panel of in vitro assays to determine their potency against the target parasites and their toxicity to mammalian cells.
1. In Vitro Antiplasmodial Assay (P. falciparum)
-
Principle: This assay measures the ability of a compound to inhibit the growth of P. falciparum in an in vitro culture of human red blood cells. A common method involves the use of a fluorescent dye, such as SYBR Green I, which intercalates with the DNA of the parasites. The fluorescence intensity is proportional to the number of viable parasites.
-
Exemplary Protocol:
-
Maintain a continuous culture of a chloroquine-resistant (K1) or sensitive strain of P. falciparum in human red blood cells.
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Add the parasite culture to the wells containing the compounds and to control wells (with and without a standard antimalarial drug like chloroquine).
-
Incubate the plates for 72 hours under a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the red blood cells and add SYBR Green I dye.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the compound concentration.
-
2. In Vitro Antitrypanosomal Assay (T. b. rhodesiense)
-
Principle: This assay assesses the effect of the compounds on the viability of T. b. rhodesiense trypomastigotes. The Alamar Blue (resazurin) assay is frequently used, where the metabolically active parasites reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.
-
Exemplary Protocol:
-
Culture T. b. rhodesiense trypomastigotes in a suitable medium.
-
Dispense serial dilutions of the test compounds into a 96-well plate.
-
Add the parasite suspension to the wells. Include a standard drug (e.g., melarsoprol) as a positive control.
-
Incubate the plate for 72 hours.
-
Add Alamar Blue solution to each well and incubate for a further 2-4 hours.
-
Measure the fluorescence or absorbance to determine the extent of resazurin reduction.
-
Calculate the IC50 value from the dose-response curve.
-
3. In Vitro Cytotoxicity Assay (L6 Cells)
-
Principle: To assess the selectivity of the compounds, their toxicity against a mammalian cell line (e.g., rat skeletal myoblasts, L6) is determined. The Alamar Blue assay is also commonly used for this purpose.
-
Exemplary Protocol:
-
Culture L6 cells in a 96-well plate until they reach confluency.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate the cells for 72 hours.
-
Add Alamar Blue and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance.
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
-
The Selectivity Index (SI) is then calculated as the ratio of the cytotoxicity IC50 to the antiparasitic IC50. A higher SI value indicates greater selectivity for the parasite over mammalian cells.
-
Broader Bioactivity and Future Perspectives
While the antiprotozoal activity of these scaffolds is well-established, their rigid and defined structures make them attractive for exploring other biological targets. For instance, related azabicyclic structures, such as quinuclidines (1-azabicyclo[2.2.2]octanes), are known to interact with nicotinic acetylcholine receptors. Although less explored for the 1-azabicyclo[3.2.2]nonane and bicyclo[2.2.2]octanone cores in the context of neurological targets, their potential for such applications warrants further investigation.
Furthermore, indole alkaloids containing an azabicyclo[3.3.1]nonane architecture, a related scaffold, have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This suggests that the broader chemical space around these bicyclic amines holds significant promise for the discovery of new therapeutics in various disease areas.
The development of these compounds for clinical use will require a thorough evaluation of their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and in vivo efficacy. Preliminary in vivo studies with some azabicyclo[3.2.2]nonane derivatives have shown moderate activity against Plasmodium berghei in mice, indicating that while these compounds are promising starting points, further optimization is needed to improve their pharmacokinetic profiles and in vivo potency[1][5].
References
-
Seebacher, W., Wolkinger, V., Faist, J., & Weis, R. (2015). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. Bioorganic & Medicinal Chemistry Letters, 25(8), 1796-1799. [Link]
-
Ahmad, S., Seebacher, W., Wolkinger, V., Presser, A., Faist, J., Kaiser, M., ... & Weis, R. (2015). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. Archives of Pharmacal Research, 38(8), 1455-1467. [Link]
-
Seebacher, W., Weis, R., Kaiser, M., Brun, R., & Saf, R. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 578-585. [Link]
-
Seebacher, W., Weis, R., Kaiser, M., Brun, R., & Saf, R. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. University of Alberta Libraries. [Link]
-
Seebacher, W., Wolkinger, V., Faist, J., & Weis, R. (2015). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. PubMed. [Link]
-
Weis, R., et al. (2008). Antiprotozoal activities of new bicyclo[2.2.2]octan-2-imines and esters of bicyclo[2.2.2]octan-2-ols. PubMed. [Link]
-
Ahmad, S., et al. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 27(19), 6217. [Link]
-
Seebacher, W., et al. (2009). New bicyclic amines: synthesis and SARs of their action against the causative organisms of malaria and sleeping sickness. PubMed. [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
Chibale, K. (2022). Engineering Bicyclic Small Molecule Heterocycles as Anti-Malarial Therapeutics: Design, Synthesis and Biological Studies. AZoLifeSciences. [Link]
-
Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. [Link]
-
Seebacher, W., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 27(24), 8945. [Link]
-
Weis, R., et al. (2005). 4-Aminobicyclo[2.2.2]octanone Derivatives with Antiprotozoal Activities. ResearchGate. [Link]
-
Watson, D. J., et al. (2022). The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria. Frontiers in Pharmacology, 13, 957690. [Link]
-
Tu, Y.-C., et al. (2024). Oxidative Scission of Bicyclo[2.2.2]octenones: Untying the α-Dimethoxycarbonyl. The Journal of Organic Chemistry. [Link]
-
Master Organic Chemistry. (2023). LiAlH4 (Lithium Aluminum Hydride) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Seebacher, W., et al. (2015). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. ResearchGate. [Link]
-
Ahmad, S., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. PMC. [Link]
-
Science.gov. (n.d.). pharmacokinetics biodistribution metabolism: Topics by Science.gov. [Link]
-
Seebacher, W., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. MDPI. [Link]
Sources
- 1. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Spectroscopic Comparison of 1-Azabicyclo[3.2.2]nonan-3-one and Cinchona Alkaloids: A Guide for Researchers
This guide provides an in-depth structural and spectroscopic comparison between the synthetic scaffold, 1-Azabicyclo[3.2.2]nonan-3-one, and the naturally derived Cinchona alkaloids. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced differences and potential applications of these bicyclic nitrogenous compounds. We will delve into their core structures, comparative spectroscopic signatures, and the implications of these features on their chemical and biological properties, supported by experimental data and established protocols.
Introduction: Bridging Synthetic and Natural Scaffolds
In the landscape of pharmacologically active compounds, bicyclic amines represent a privileged structural motif. Their rigid frameworks offer a defined three-dimensional arrangement of functional groups, crucial for specific interactions with biological targets. This guide focuses on two significant examples: the synthetic this compound and the renowned Cinchona alkaloids, a family of natural products with a long history in medicine.
This compound is a member of the azabicyclo[x.y.z]alkane family, characterized by a nine-membered bicyclic system with a nitrogen atom at a bridgehead position and a ketone functional group. Its derivatives have been explored for their potential in treating neurodegenerative diseases and as antiprotozoal agents.[1]
Cinchona alkaloids , such as quinine, quinidine, cinchonine, and cinchonidine, are isolated from the bark of the Cinchona tree.[2] Their core structure features a quinoline ring linked to a quinuclidine (1-azabicyclo[2.2.2]octane) moiety.[2] These alkaloids are famed for their antimalarial properties and are also utilized as chiral catalysts in asymmetric synthesis.[2]
This guide will dissect the structural and spectroscopic nuances that differentiate the [3.2.2] nonane system from the [2.2.2] octane (quinuclidine) core of Cinchona alkaloids, providing a foundational understanding for future drug design and development endeavors.
Part 1: A Tale of Two Bicyclic Systems: Structural Comparison
The fundamental difference between this compound and the active core of Cinchona alkaloids lies in their bicyclic frameworks. The former is a [3.2.2] system, while the latter's quinuclidine is a [2.2.2] system. This seemingly small variation in one of the bridges has significant consequences for the overall geometry, ring strain, and steric environment of the molecules.
Table 1: Comparative Structural Parameters of Azabicyclic Cores
| Parameter | 3-Azabicyclo[3.2.2]nonane Derivative (Representative) | Cinchonidine (Quinuclidine Moiety) |
| Bicyclic System | [3.2.2] | [2.2.2] |
| Bridge Lengths | 3, 2, and 2 carbons | 2, 2, and 2 carbons |
| Ring Strain | Lower | Higher |
| Conformational Flexibility | More flexible seven-membered ring | Rigid, cage-like structure |
| N-Bridgehead Environment | Less sterically hindered | More sterically hindered |
Note: Data for the 3-Azabicyclo[3.2.2]nonane derivative is based on a representative crystal structure of a complex derivative and serves as an estimation for the parent ketone.[3] Data for Cinchonidine is derived from its known crystal structure.[2]
The larger, seven-membered ring in the [3.2.2] system imparts greater conformational flexibility compared to the more rigid, symmetric cage-like structure of the [2.2.2] quinuclidine ring. This flexibility can influence how derivatives of this compound bind to target proteins, potentially allowing for a greater degree of induced fit. Conversely, the rigidity of the quinuclidine scaffold provides a more pre-organized presentation of substituents, which can be advantageous for highly specific receptor interactions.
Figure 2: A simplified workflow for the synthesis of a related azabicyclic ketone.
Cinchona Alkaloids: These are natural products extracted from Cinchona bark. Their total synthesis is complex and of significant historical and academic interest but not a practical source for bulk material.
Biological Activity
1-Azabicyclo[3.2.2]nonane Derivatives: Derivatives of the closely related 3-azabicyclo[3.2.2]nonane scaffold have demonstrated promising antiprotozoal activity against Plasmodium falciparum (the parasite responsible for malaria) and Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness). [4]The mechanism of action is still under investigation, but it is believed to involve disruption of essential cellular processes in the parasites.
Cinchona Alkaloids: The antimalarial activity of Cinchona alkaloids, particularly quinine, is well-established. They are thought to interfere with the detoxification of heme in the malaria parasite, leading to the accumulation of toxic heme and parasite death. [2] While both classes of compounds exhibit antiprotozoal activity, a direct comparative study of their efficacy and mechanism of action is lacking in the current literature. The structural and electronic differences highlighted in this guide suggest that they may interact with their biological targets in distinct ways, offering potential for synergistic or complementary therapeutic strategies.
Part 4: Experimental Protocols
Representative Protocol for ¹³C NMR Spectroscopy
This protocol provides a general procedure for acquiring a ¹³C NMR spectrum of a heterocyclic compound like this compound or a Cinchona alkaloid.
Objective: To obtain a high-resolution ¹³C NMR spectrum for structural elucidation.
Materials:
-
Sample (~10-20 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Transfer the solution to an NMR tube using a Pasteur pipette.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
-
Spectrum Acquisition:
-
Set up a standard ¹³C NMR experiment with proton decoupling.
-
Typical parameters include:
-
Spectral width: ~220-240 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 128 to 1024 (or more, depending on sample concentration)
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the peaks if quantitative information is desired (with appropriate experimental setup).
-
Figure 3: A flowchart of the general NMR spectroscopy protocol.
Conclusion
The structural comparison of this compound and Cinchona alkaloids reveals fundamental differences in their bicyclic frameworks that translate into distinct spectroscopic and, likely, biological properties. The [3.2.2] system offers greater conformational flexibility, while the [2.2.2] quinuclidine core provides a more rigid and pre-organized scaffold. These insights are critical for the rational design of new therapeutic agents and chiral catalysts. Further investigation, including the acquisition of a crystal structure for this compound and direct comparative biological studies, will be invaluable in fully elucidating the structure-activity relationships of these important classes of molecules.
References
-
Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Ahmad, S., Seebacher, W., Wolkinger, V., Presser, A., Faist, J., Kaiser, M., Brun, R., Saf, R., & Weis, R. (2015). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. Archives of Pharmacal Research, 38(8), 1455–1467. [Link]
- Seebacher, W., Weis, R., Kaiser, M., Brun, R., & Saf, R. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 578–585.
-
DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. (2020). Chemistry Journal of Moldova, 15(1), 77-83. [Link]
-
Cinchonidine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. (2022). Molecules, 27(23), 8206. [Link]
Sources
A Senior Application Scientist's Guide to the Definitive Structural Validation of 1-Azabicyclo[3.2.2]nonan-3-one: An X-ray Crystallography Perspective
Introduction: The Unambiguous Imperative in Drug Discovery
In the landscape of modern drug discovery and medicinal chemistry, the 1-azabicyclo[3.2.2]nonane scaffold is a privileged structure, serving as a rigid and conformationally constrained framework for designing novel therapeutic agents.[1] The precise three-dimensional arrangement of atoms within these molecules is not an academic curiosity; it is the fundamental determinant of their biological activity, dictating how they interact with target proteins. Consequently, the unambiguous validation of their structure, such as that of 1-Azabicyclo[3.2.2]nonan-3-one (C₈H₁₃NO, Mol. Wt.: 139.198)[2], is a critical, non-negotiable step in the research and development pipeline.
While a suite of analytical techniques provides essential pieces of the structural puzzle, only one method offers the definitive, high-resolution answer: single-crystal X-ray diffraction (SCXRD). This guide provides an in-depth, experience-driven comparison of SCXRD against other common analytical methods for the structural validation of this compound, explaining the causality behind the experimental choices and presenting a self-validating protocol for achieving irrefutable structural evidence.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
SCXRD stands alone as the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[3] The method works by directing a beam of X-rays onto a single, highly ordered crystal. The crystal lattice diffracts the X-rays in a specific, measurable pattern. By analyzing the angles and intensities of this diffraction pattern, we can generate a three-dimensional map of the electron density within the crystal, from which the precise position of every atom, their chemical bonds, bond lengths, and bond angles can be determined.[4][5] For a chiral molecule or one crystallized in a chiral space group, SCXRD can even determine its absolute stereochemistry, an impossible feat for most other techniques.[6]
The primary reason SCXRD is the gold standard is its directness. It does not infer a structure from indirect properties; it provides a direct, visualizable image of the molecule's atomic arrangement.
A Self-Validating Experimental Protocol for SCXRD
The trustworthiness of an SCXRD-derived structure is built upon a rigorous and self-validating workflow. Each step contains internal quality control metrics that must be met before proceeding. The following protocol is designed for small organic molecules like this compound.
This is often the most challenging step.[5] The goal is to encourage the highly pure compound to slowly transition from a disordered state (in solution) to a highly ordered, single-crystal lattice. The purity of the starting material is paramount, as impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.
Methodology:
-
Purity Confirmation: Before attempting crystallization, confirm the purity of the synthesized this compound using NMR and Mass Spectrometry.
-
Solvent Screening: The choice of solvent is critical.[7] The ideal solvent is one in which the compound is moderately soluble.
-
Rationale: If solubility is too high, the solution will be difficult to supersaturate, yielding only small crystals or oils. If it is too low, the compound will precipitate as a powder. A systematic screening of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, hexane, and binary mixtures) is the most effective approach.
-
-
Crystallization Technique Selection:
-
Slow Evaporation (Default Choice): Dissolve the compound in a suitable solvent to near-saturation. Filter the solution into a clean vial to remove any particulate matter which could act as unwanted nucleation sites.[7] Cover the vial with a cap pierced with a needle or with parafilm containing small pinholes. Allow the solvent to evaporate over several days to weeks in a vibration-free environment.
-
Slow Cooling: For compounds with lower solubility, prepare a saturated solution at an elevated temperature.[7] Allow it to cool slowly to room temperature, and then transfer to a refrigerator (4 °C) or freezer (-20 °C). The gradual decrease in solubility promotes slow, ordered crystal growth.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Once a suitable crystal (typically >0.1 mm in all dimensions, with sharp edges and no visible cracks) is obtained, it is carefully mounted on a diffractometer for data collection.[5]
Methodology:
-
Crystal Selection & Mounting: Under a microscope, select a high-quality crystal. Using a cryoloop, scoop the crystal along with a drop of mother liquor and immediately flash-cool it in a stream of liquid nitrogen.
-
Rationale: Flash-cooling vitrifies the residual solvent, preventing ice crystal formation which would destroy the sample, and protects the crystal from radiation damage during data collection.
-
-
Data Collection: Mount the frozen crystal on the diffractometer. A modern instrument will automatically center the crystal and collect a series of diffraction images as the crystal is rotated in the X-ray beam.
-
Self-Validation Check: The data collection software provides real-time feedback on diffraction quality. Key metrics like resolution limit and spot shape are monitored. A well-diffracting crystal will produce sharp, round spots extending to a high resolution (ideally better than 1.0 Å for a small molecule).
-
This stage transforms the raw diffraction data into a final, validated atomic model.
Methodology:
-
Data Processing: The raw images are integrated to determine the intensity and position of each diffraction spot. The data is scaled and merged.
-
Self-Validation Check: The merging R-factor (R_merge) is a key indicator of data quality. A low R_merge (typically < 10%) indicates good agreement between symmetry-related measurements.
-
-
Structure Solution: Software is used to solve the "phase problem" and generate an initial electron density map. For small molecules, this is often straightforward using direct methods.
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data. This is an iterative process of adjusting atomic positions, displacement parameters (B-factors), and occupancies to improve the fit between the calculated and observed diffraction patterns.[8]
-
Final Validation: The final refined structure must be rigorously validated.
-
Self-Validation Checks:
-
R-factors (R_work, R_free): These values measure the agreement between the model and the data. R_free is calculated from a small subset of reflections that were not used in refinement, providing an unbiased measure of model quality. For a good small-molecule structure, both values should be low (typically < 5-10%).
-
Goodness-of-Fit (GoF): Should be close to 1.0.
-
Electron Density Map: The final difference electron density map should be largely featureless, indicating that the model accounts for all the electrons in the crystal.
-
Geometric Sanity: Bond lengths, angles, and torsion angles should conform to expected chemical values.
-
-
Comparative Analysis: Alternative & Complementary Techniques
While SCXRD provides the ultimate answer, other techniques are indispensable for routine characterization and for providing corroborating evidence. Understanding their strengths and limitations is key to an efficient validation strategy.
// Nodes Start [label="Synthesized Compound\n(this compound)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry (MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="Infrared (IR) Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(1H, 13C, 2D)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SCXRD [label="Single-Crystal X-ray\nDiffraction (SCXRD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result [label="Validated Structure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hypothesis [label="Hypothesized Structure", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> {MS, IR, NMR} [label="Initial Analysis"]; MS -> Hypothesis [label="Provides: Molecular Formula\n(e.g., C₈H₁₃NO)"]; IR -> Hypothesis [label="Provides: Functional Groups\n(e.g., C=O stretch)"]; NMR -> Hypothesis [label="Provides: Atom Connectivity\n& Stereochemical Clues"]; Hypothesis -> SCXRD [label="Requires Definitive Proof"]; SCXRD -> Result [label="Provides: Unambiguous 3D Structure,\nAbsolute Stereochemistry"]; } caption { label = "Comparison of analytical techniques for structure validation."; fontsize = 10; fontname = "Arial"; }
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the workhorse of the synthetic chemist for determining the connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR spectra would confirm the number of unique proton and carbon environments, respectively, consistent with the bicyclic structure.[9] 2D NMR techniques like COSY and HMBC can establish the bonding framework (which proton is coupled to which, and which proton is near which carbon).
-
Expert Insight: While powerful for establishing the 2D structure, NMR struggles to definitively resolve complex 3D stereochemical questions in rigid bicyclic systems without extensive (and sometimes still ambiguous) NOESY experiments and computational support.[10][11] It provides strong evidence for a proposed structure but cannot serve as the final arbiter in the way SCXRD can.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio of ions.[12] Its primary role in this context is to confirm the molecular weight of the synthesized compound, thereby validating its elemental composition.[13] High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy, confirming that the product is indeed C₈H₁₃NO.
-
Expert Insight: MS provides zero information about the 3D arrangement of atoms. Multiple isomers can have the exact same molecular formula and weight. For example, 9-Azabicyclo[3.3.1]nonan-3-one is an isomer of our target molecule and would be indistinguishable by MS alone.[14]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, typically around 1700-1725 cm⁻¹.
-
Expert Insight: Like MS, IR spectroscopy is a bulk characterization technique that confirms the presence of a functional group but provides no information about the overall molecular architecture.
Summary Comparison of Techniques
The following table summarizes the performance of each technique for the specific task of validating the structure of this compound.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Provided | Unambiguous 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.[6] | Atomic connectivity (2D structure), stereochemical relationships (inferred).[9] | Molecular weight and elemental formula.[13] | Presence of functional groups (e.g., C=O). |
| Definitive Power | Absolute. Considered irrefutable proof of structure. | High (for 2D). Can be ambiguous for complex 3D structures. | Low. Cannot distinguish between isomers. | Very Low. Confirms only a piece of the molecule. |
| Sample Requirement | Single, diffraction-quality crystal (>0.1 mm).[5] | ~5-10 mg of pure, soluble material. | Micrograms to nanograms of sample. | ~1-2 mg of sample. |
| Primary Limitation | The absolute requirement for a high-quality single crystal can be a major bottleneck.[15] | Potential for signal overlap in complex molecules; ambiguity in 3D assignment. | Inability to provide any structural or stereochemical information. | Provides very limited structural information. |
| Role in Workflow | Final Validation. The ultimate structural proof required for publication and regulatory submission. | Primary Characterization. Establishes the identity and purity post-synthesis. | Purity & Formula Check. Confirms the expected product was formed. | Functional Group Check. Quick confirmation of key chemical features. |
Conclusion: A Synergistic but Hierarchical Approach
The structural validation of a novel chemical entity like this compound is not a matter of choosing one technique over another, but of employing them in a logical, hierarchical workflow. NMR, MS, and IR are the essential, frontline tools used to build a strong hypothesis for the structure, confirm its molecular formula, and assess its purity.
However, for researchers and drug development professionals, a hypothesis is insufficient. The rigidity of the azabicyclic scaffold creates subtle but critical stereoelectronic properties that can only be understood through a precise 3D model. Single-crystal X-ray diffraction provides this final, definitive, and unambiguous validation. It moves the structure from a well-supported hypothesis to an established fact, providing the solid ground upon which all further biological and medicinal chemistry efforts can be confidently built.
References
-
Figueroa, L., et al. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova. Available at: [Link]
-
Ahmad, S., et al. (n.d.). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. ResearchGate. Available at: [Link]
-
Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available at: [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available at: [Link]
-
NIST. (n.d.). 3-Azabicyclo[3.2.2]nonane. NIST WebBook. Available at: [Link]
-
Seebacher, W., et al. (2015). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Stothers, J. B., & Tan, C. T. (1976). 13C Nuclear Magnetic Resonance Studies. Part 48. 13C Spectra of a Variety of Bicyclic Ketones. Canadian Journal of Chemistry. Available at: [Link]
-
Matrix Fine Chemicals. (n.d.). This compound. Available at: [Link]
-
Warren, J. E., & Coles, S. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
-
Sidorowicz, K., et al. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. Comptes Rendus Chimie. Available at: [Link]
-
X-raybs. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]
-
Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
Abrams, S. R. (n.d.). Mass spectrometry of aryl azides. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-azabicyclo[3.2.2]nonan-3-one. PubChem. Available at: [Link]
-
Warren, J. E., & Coles, S. J. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints. Available at: [Link]
-
Spingler, B., et al. (n.d.). Guide for crystallization. Available at: [Link]
-
Röper, S., et al. (2000). Synthesis of Enantiopure 1-Azabicyclo[3.2.2]nonanes via Stereoselective Capture of Chiral Carbocations. Organic Letters. Available at: [Link]
-
Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Available at: [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]
-
Williams, J., et al. (1966). The Mass Spectra of Cyclic Ketones. Semantic Scholar. Available at: [Link]
-
Hager, S., et al. (2020). Top-down mass spectrometry reveals multiple interactions of an acetylsalicylic acid bearing Zeise's salt derivative with peptides. Journal of Biological Inorganic Chemistry. Available at: [Link]
-
MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Available at: [Link]
Sources
- 1. Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS 473795-47-0 [matrix-fine-chemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. rigaku.com [rigaku.com]
- 7. How To [chem.rochester.edu]
- 8. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 12. Top-down mass spectrometry reveals multiple interactions of an acetylsalicylic acid bearing Zeise’s salt derivative with peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Azabicyclo[3.2.2]nonane [webbook.nist.gov]
- 14. orgsyn.org [orgsyn.org]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Comparative Guide to the Antiprotozoal Potential of Azabicyclononane Isomers
The relentless global health burden of protozoal diseases, including malaria, trypanosomiasis, and leishmaniasis, necessitates the urgent discovery of novel chemotherapeutics. Azabicyclononanes, a class of bicyclic alkaloids, have emerged as a promising scaffold in antiprotozoal drug discovery. Their rigid, three-dimensional structure offers a unique framework for the design of potent and selective inhibitors of parasitic growth. This guide provides a comparative analysis of the antiprotozoal activity of various azabicyclononane isomers, supported by experimental data, to inform and guide researchers in the development of next-generation therapies.
The Azabicyclononane Scaffold: A Privileged Structure in Antiprotozoal Research
The azabicyclononane core, characterized by a nine-membered ring system containing a nitrogen atom, provides a versatile platform for chemical modification. The position of the nitrogen atom within the bicyclic system (e.g., 2-azabicyclo[3.2.2]nonane vs. 3-azabicyclo[3.2.2]nonane) and the nature and stereochemistry of substituents profoundly influence the biological activity. This structural diversity allows for the fine-tuning of physicochemical properties and target engagement, making azabicyclononanes a "privileged scaffold" in medicinal chemistry.
The rationale for exploring this scaffold lies in its ability to present functional groups in well-defined spatial orientations, potentially leading to high-affinity interactions with parasitic targets that are distinct from host cell machinery. This can translate to improved potency and a wider therapeutic window.
Comparative In Vitro Antiprotozoal Activity
Extensive in vitro screening of a variety of azabicyclononane derivatives has revealed significant activity against several protozoan parasites. The following tables summarize the comparative activity of representative isomers against Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (a causative agent of human African trypanosomiasis).
Table 1: Comparative Antiplasmodial Activity of Azabicyclononane Isomers
| Compound ID | Azabicyclononane Core | Key Substituents | P. falciparum Strain | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 1 | 2-Azabicyclo[3.2.2]nonane | 7,8-Diphenyl, 5-dimethylamino | K1 (CQ-resistant) | 0.28 | > 100 | [1] |
| 2 | 3-Azabicyclo[3.2.2]nonane | 1-(Pyrrolidin-1-yl), 6,9-diphenyl | K1 (CQ-resistant) | 0.095 | > 200 | [2] |
| 3 | 2-Azabicyclo[3.2.2]nonane | Hybrid with 2-(pyrrolidino)pyrimidine | K1 (CQ-resistant) | 0.059 | 254.5 | [2] |
| 4 | 3-Azabicyclo[3.2.2]nonane | Hybrid with 2-aminopyrimidine | NF54 (CQ-sensitive) | Submicromolar | High | [2] |
Table 2: Comparative Antitrypanosomal Activity of Azabicyclononane Isomers
| Compound ID | Azabicyclononane Core | Key Substituents | T. b. rhodesiense Strain | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 5 | 2-Azabicyclo[3.2.2]nonane | 7,8-Diphenyl, 5-dimethylamino | STIB900 | 0.60 | > 50 | [1] |
| 6 | 3-Azabicyclo[3.2.2]nonane | N-(aminoalkyl) with terminal tetrazole | STIB 900 | 0.329 | Moderate | [3] |
| 7 | 2-Azabicyclo[3.2.2]nonane | Hybrid with 2-(dialkylamino)pyrimidine | STIB900 | High activity | Good | [2] |
Key Structure-Activity Relationship Insights:
-
Position of the Nitrogen Atom: Studies consistently show that the placement of the nitrogen atom within the bicyclic system is a critical determinant of activity. For instance, 3-azabicyclo[3.2.2]nonane derivatives often exhibit superior antiplasmodial activity compared to their 2-azabicyclo[3.2.2]nonane counterparts.[2]
-
Substituent Effects: The nature of the substituents on the azabicyclononane ring significantly impacts potency and selectivity.
-
Dialkylamino groups at the bridgehead position are frequently associated with potent antiprotozoal activity.[3]
-
Hybrid molecules , where the azabicyclononane scaffold is fused with other pharmacophores like pyrimidine, have shown remarkable potency, suggesting a multi-target or synergistic mechanism of action.[2]
-
The presence of bulky aromatic groups , such as phenyl rings, often enhances activity.[1]
-
Exploring the Antileishmanial Potential and Mechanism of Action
While research has predominantly focused on antiplasmodial and antitrypanosomal activities, emerging evidence suggests that azabicyclononanes also hold promise as antileishmanial agents. A patent application has disclosed dinitroaniline compounds featuring a 3-azabicyclo[3.2.2]nonane moiety with demonstrated activity against Leishmania.[4] The proposed mechanism of action for these compounds is the inhibition of tubulin polymerization within the parasite.[4]
Protozoan tubulin is a validated drug target, as exemplified by the clinical use of benzimidazoles. The subtle structural differences between parasitic and mammalian tubulin offer a window for selective inhibition. The rigid azabicyclononane scaffold may facilitate precise interactions with the colchicine-binding site on Leishmania tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and parasite death.
While the molecular targets for the antiplasmodial and antitrypanosomal activities of azabicyclononanes are not yet fully elucidated, it is plausible that they may also involve the inhibition of essential parasitic enzymes.[2] The structural similarity to other bicyclic alkaloids suggests potential interactions with a range of biological targets, including proteases and kinases.[5][6] Further research is warranted to deconvolve the precise mechanisms of action against these parasites.
Experimental Protocol: In Vitro Antiplasmodial Susceptibility Testing using the SYBR Green I Assay
This protocol outlines a robust and widely used method for determining the 50% inhibitory concentration (IC₅₀) of compounds against the erythrocytic stages of P. falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with parasitic DNA, providing a quantitative measure of parasite proliferation.
Materials:
-
P. falciparum culture (e.g., NF54 or K1 strain)
-
Human erythrocytes (O+)
-
Complete parasite medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well black, clear-bottom microplates
-
Test compounds (dissolved in DMSO)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I)
-
Positive control (e.g., Chloroquine or Artemisinin)
-
Negative control (vehicle, e.g., 0.5% DMSO)
-
Incubator with gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage using standard methods (e.g., sorbitol treatment).
-
Preparation of Parasite Suspension: Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete parasite medium.
-
Compound Dilution Series: Prepare a serial dilution of the test compounds in complete parasite medium in a separate 96-well plate.
-
Assay Plate Preparation: Add 100 µL of the parasite suspension to each well of the assay plate.
-
Compound Addition: Transfer 100 µL of the diluted compounds, positive control, and negative control to the respective wells of the assay plate.
-
Incubation: Incubate the assay plate for 72 hours at 37°C in a humidified incubator with the appropriate gas mixture.
-
Cell Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis:
-
Subtract the background fluorescence of non-parasitized red blood cells.
-
Normalize the fluorescence values against the negative control (100% growth).
-
Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Future Directions and Conclusion
The comparative analysis of azabicyclononane isomers underscores the immense potential of this scaffold in the development of novel antiprotozoal agents. The high potency and selectivity observed for certain derivatives against P. falciparum and T. b. rhodesiense warrant further investigation, including in vivo efficacy studies and pharmacokinetic profiling.
The emerging evidence of antileishmanial activity and a plausible mechanism of action involving tubulin inhibition opens up a new avenue for research. Future studies should focus on:
-
Systematic SAR studies to optimize the antileishmanial activity of azabicyclononane derivatives.
-
Target validation studies to confirm the inhibition of parasitic tubulin and explore other potential molecular targets.
-
In vivo efficacy studies in animal models of leishmaniasis.
References
-
Hinteregger, C., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 28(1), 307. Available at: [Link]
-
Seebacher, W., et al. (2015). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. Bioorganic & Medicinal Chemistry Letters, 25(9), 1984-1988. Available at: [Link]
-
Ahmad, S., et al. (2015). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. Archives of Pharmacal Research, 38(8), 1455-1467. Available at: [Link]
-
Seebacher, W., et al. (2013). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. European Journal of Pharmaceutical Sciences, 49(4), 687-695. Available at: [Link]
-
World Health Organization. (2021). World Malaria Report 2021. Available at: [Link]
-
McKerrow, J. H., et al. (2009). Development of protease inhibitors for protozoan infections. Current opinion in infectious diseases, 22(6), 589-594. Available at: [Link]
- Werbovetz, K. A., et al. (2003). Antileishmanial dinitroaniline sulfonamides with activity against parasite tubulin. Google Patents.
-
Smeltzer, S., et al. (2016). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WWARN Procedure. Available at: [Link]
-
Seebacher, W., et al. (2013). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 49(4), 687–695. Available at: [Link]
-
Kaiser, M., et al. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 27(19), 6245. Available at: [Link]
Sources
- 1. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. WO2003090678A2 - Antileishmanial dinitroaniline sulfonamides with activity against parasite tubulin - Google Patents [patents.google.com]
- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 6. Development of protease inhibitors for protozoan infections - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vivo and In Vitro Efficacy of 1-Azabicyclo[3.2.2]nonan-3-one Derivatives
The 1-azabicyclo[3.2.2]nonane scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for substituent groups, enabling precise interactions with biological targets. This guide offers a comparative analysis of the in vitro and in vivo efficacy of derivatives of 1-azabicyclo[3.2.2]nonan-3-one, with a focus on their development as antiprotozoal agents and modulators of nicotinic acetylcholine receptors (nAChRs). We will delve into the experimental data that underpins their therapeutic potential, providing insights into the critical transition from promising laboratory findings to tangible in vivo activity.
The Rationale Behind Targeting a Privileged Scaffold
The selection of the 1-azabicyclo[3.2.2]nonane core is a strategic one. Its conformational rigidity reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. Furthermore, this scaffold is synthetically tractable, allowing for systematic modifications to explore structure-activity relationships (SAR). Researchers have leveraged these properties to develop derivatives with potent biological activities, primarily in the realms of infectious diseases and central nervous system (CNS) disorders.
In Vitro Efficacy: The Proving Ground for Molecular Interactions
In vitro assays are the cornerstone of early-stage drug discovery, providing a controlled environment to assess the direct interaction of a compound with its intended biological target. For this compound derivatives, two primary areas of in vitro investigation have been prominent: antiprotozoal activity and modulation of nicotinic acetylcholine receptors.
Antiprotozoal Activity: A Direct Assault on Pathogens
A significant body of research has focused on the synthesis and evaluation of 1-azabicyclo[3.2.2]nonane derivatives against protozoan parasites like Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness)[1][2].
Key Experimental Protocol: In Vitro Antiprotozoal Assay
-
Parasite Culture: P. falciparum (e.g., K1 strain, resistant to chloroquine and pyrimethamine) is cultured in human red blood cells in a suitable medium (e.g., RPMI 1640) supplemented with human serum and maintained in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂). T. b. rhodesiense is cultured in a suitable medium (e.g., MEM with Earle’s salts) supplemented with fetal calf serum.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.
-
Drug Sensitivity Assay:
-
For P. falciparum, the assay is typically based on the inhibition of parasite growth, which can be measured by various methods, such as the incorporation of radiolabeled hypoxanthine or by using fluorescent dyes that bind to parasite DNA (e.g., SYBR Green I).
-
For T. b. rhodesiense, parasite viability is often assessed using a resazurin-based assay, where viable cells reduce blue resazurin to pink resorufin, which can be quantified spectrophotometrically.
-
-
Data Analysis: The concentration of the compound that inhibits parasite growth by 50% (IC₅₀) is determined by fitting the dose-response data to a sigmoidal curve.
Comparative In Vitro Antiprotozoal Data
| Derivative Type | Target Organism | IC₅₀ (µM) | Reference |
| N-(Aminoalkyl)azabicyclo[3.2.2]nonanes with tetrazole core | P. falciparum (NF54) | 0.252 | [3] |
| N-(Aminoalkyl)azabicyclo[3.2.2]nonanes with sulfonamide core | P. falciparum (NF54) | 0.487 | [3] |
| Fused hybrids of 3-azabicyclo-nonane with 2-aminopyrimidine | P. falciparum (NF54) | Submicromolar | [1] |
| Bis-(chlorophenyl)-azabicyclo[3.2.2]nonanes | T. brucei rhodesiense | Promising activity | [4] |
The data clearly indicates that strategic modifications to the 1-azabicyclo[3.2.2]nonane scaffold can yield compounds with potent, submicromolar in vitro activity against clinically relevant protozoan parasites.
Modulation of α7 Nicotinic Acetylcholine Receptors: Targeting CNS Disorders
The α7 nAChR is a ligand-gated ion channel widely expressed in the CNS and implicated in cognitive processes and neuroinflammation.[5] Derivatives of 1,4-diazabicyclo[3.2.2]nonane, a related scaffold, have been extensively studied as "silent agonists" of the α7 nAChR.[6][7] These compounds bind to the receptor and induce a desensitized state without causing significant channel opening, a mechanism that is being explored for its anti-inflammatory potential.[7][8]
Key Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs and injected with cRNA encoding the human α7 nAChR.
-
Electrophysiological Recording: After a few days of incubation to allow for receptor expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential.
-
Compound Application: The test compounds are applied to the oocyte via a perfusion system.
-
Data Acquisition and Analysis: The current flowing across the oocyte membrane in response to the application of an agonist (e.g., acetylcholine) is measured. The effect of the test compound (e.g., potentiation, inhibition, or induction of desensitization) is quantified.
Illustrative In Vitro Data for α7 nAChR Modulators
| Compound | Target | Activity | Reference |
| NS6740 | α7 nAChR | Silent Agonist | [6][7] |
| 1,4-Diazabicyclo[3.2.2]nonane-substituted dibenzothiophene sulfone | α7 nAChR | High Affinity | [9] |
These in vitro electrophysiological studies are crucial for elucidating the precise mechanism of action of these compounds at the molecular level.
In Vivo Efficacy: The Ultimate Test in a Complex Biological System
While in vitro data is essential, it does not always translate to in vivo efficacy. The journey from a petri dish to a living organism introduces complex physiological processes such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects. Therefore, in vivo studies in animal models are a critical step in the validation of a drug candidate.
Antiprotozoal Efficacy in Animal Models
For antiprotozoal drug discovery, the murine model of malaria, using Plasmodium berghei, is a commonly employed system to assess the in vivo efficacy of lead compounds.
Key Experimental Protocol: Murine Model of Malaria (P. berghei)
-
Infection: Mice are infected with P. berghei via intraperitoneal injection of infected red blood cells.
-
Treatment: The test compounds are administered to the infected mice, typically via oral or parenteral routes, over a defined period. A control group receives the vehicle only.
-
Monitoring: Parasitemia (the percentage of infected red blood cells) is monitored daily by microscopic examination of Giemsa-stained blood smears. Animal survival and other clinical signs are also recorded.
-
Efficacy Assessment: The efficacy of the compound is determined by its ability to reduce parasitemia and prolong the survival of the treated mice compared to the control group.
Bridging In Vitro and In Vivo Antiprotozoal Findings
Several studies have reported the successful transition of 1-azabicyclo[3.2.2]nonane derivatives from potent in vitro activity to demonstrable in vivo efficacy. For instance, certain 3-azabicyclo[3.2.2]nonanes have shown distinct in vivo activity against P. berghei in a mouse model.[1][2] Similarly, bis-(chlorophenyl)-azabicyclo[3.2.2]nonanes exhibited promising in vivo activity against Trypanosoma brucei brucei.[4] However, it is also noted that some compounds with excellent in vitro activity may only show moderate in vivo efficacy, highlighting the importance of optimizing pharmacokinetic properties.
CNS Activity and Brain Penetration
For compounds targeting the CNS, such as α7 nAChR modulators, a critical in vivo parameter is their ability to cross the blood-brain barrier (BBB).
Key Experimental Protocol: Assessment of Brain Penetration
-
Compound Administration: The test compound is administered to rodents (e.g., mice or rats).
-
Sample Collection: At specific time points after administration, blood and brain tissue samples are collected.
-
Bioanalysis: The concentration of the compound in plasma and brain homogenates is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Brain-to-Plasma Ratio (Kp): The Kp value is calculated to assess the extent of brain penetration.
Derivatives such as 1,4-diazabicyclo[3.2.2]nonane-substituted dibenzothiophene sulfone have been specifically designed and evaluated for their brain uptake, with promising results.[9] The successful demonstration of brain penetration is a prerequisite for advancing these compounds into in vivo models of CNS disorders.[10]
Visualizing the Path from Target to Therapy
To better understand the underlying mechanisms and the drug discovery workflow, the following diagrams are provided.
Caption: Signaling pathway of an α7 nAChR silent agonist.
Caption: Experimental workflow from in vitro to in vivo studies.
Conclusion: A Scaffold with Enduring Promise
The this compound scaffold and its derivatives represent a compelling case study in modern drug discovery. The journey from potent in vitro activity to validated in vivo efficacy is a challenging one, fraught with the complexities of pharmacology and physiology. However, the data presented herein demonstrates that with rational design and rigorous testing, these compounds can overcome these hurdles.
For researchers in this field, the key takeaway is the importance of an integrated approach. High in vitro potency is a necessary, but not sufficient, condition for success. Early and careful consideration of pharmacokinetic properties is paramount to translating molecular interactions into therapeutic outcomes. As research continues, the 1-azabicyclo[3.2.2]nonane core is poised to deliver a new generation of therapies for some of the world's most pressing health challenges.
References
-
Seebacher, W., et al. (2015). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. Bioorganic & Medicinal Chemistry Letters, 25(8), 1384-1387. [Link]
-
Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22354-22413. [Link]
-
Kaiser, M., et al. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 27(23), 8303. [Link]
-
Dallanoce, C., et al. (2020). Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation. European Journal of Medicinal Chemistry, 187, 111959. [Link]
-
Seebacher, W., et al. (2015). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. PubMed, 25746816. [Link]
-
Weis, R., et al. (2008). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmoduim falciparum K1. ResearchGate. [Link]
-
Gao, Y., et al. (2018). A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand. Molecules, 23(11), 2829. [Link]
-
Kaiser, M., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 28(1), 295. [Link]
-
Papke, R. L. (2014). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Biochemical Pharmacology, 89(1), 1-11. [Link]
-
Gáti, T., et al. (2013). New 1-azabicyclo[3.2.2]nonane derivatives obtained by nucleophilic displacement at carbon C9 of cinchona alkaloids. ResearchGate. [Link]
-
Dallanoce, C., et al. (2020). Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: Exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation. ResearchGate. [Link]
-
Matera, C., et al. (2024). Sulfonium Moieties as Ammonium Bioisosteres: Novel Ligands for the Alpha7 Nicotinic Acetylcholine Receptor. Journal of Medicinal Chemistry. [Link]
-
Minoryx Therapeutics. (2023). The Lancet Neurology publishes results from Minoryx Therapeutics Phase 2/3 ADVANCE clinical trial of leriglitazone in X-linked Adrenoleukodystrophy. Minoryx Therapeutics Press Release. [Link]
-
Arumugam, N., et al. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Journal of Chemical and Pharmaceutical Research, 7(1), 606-613. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonium Moieties as Ammonium Bioisosteres: Novel Ligands for the Alpha7 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand | MDPI [mdpi.com]
- 10. The Lancet Neurology publishes results from Minoryx Therapeutics Phase 2/3 ADVANCE clinical trial of leriglitazone in X-linked Adrenoleukodystrophy [minoryx.com]
A Comparative Analysis of Synthetic Strategies for 1-Azabicyclo[3.2.2]nonan-3-one: A Guide for Medicinal Chemists
The 1-azabicyclo[3.2.2]nonane scaffold is a key structural motif in a variety of biologically active molecules and serves as a valuable building block in medicinal chemistry and drug development. The strategic placement of a carbonyl group at the C3 position, affording 1-azabicyclo[3.2.2]nonan-3-one, provides a versatile handle for further functionalization. This guide offers a comparative analysis of prominent synthetic routes to this important intermediate, providing researchers with the data and experimental insights necessary to select the most efficient pathway for their specific needs. We will delve into the mechanistic underpinnings, practical considerations, and overall efficiency of each approach.
Introduction to the Core Challenge
The synthesis of bridged bicyclic systems like this compound presents unique challenges. The inherent ring strain and the need for precise regiochemical control necessitate carefully designed synthetic strategies. An ideal synthesis should be characterized by high overall yield, a limited number of steps, readily available and cost-effective starting materials, and straightforward purification procedures. This guide will evaluate four distinct approaches: a classical ring expansion of a readily available natural product scaffold, a rearrangement strategy from a carbocyclic precursor, a radical-mediated cyclization, and an intramolecular condensation approach.
Route 1: Ring Expansion of Quinuclidine Derivatives
A highly effective and stereoselective approach to this compound involves the ring expansion of derivatives of quinuclidine, a core component of Cinchona alkaloids like cinchonine and cinchonidine. This strategy leverages the inherent structural features of these natural products to facilitate the desired transformation.
The key step in this route is the solvolysis of a C9-mesylated quinuclidine derivative.[1] The mesyl group acts as an excellent leaving group, promoting the formation of a carbocation intermediate. Subsequent rearrangement of the bicyclic framework leads to the expansion of the six-membered ring to a seven-membered ring, yielding the desired 1-azabicyclo[3.2.2]nonane skeleton with a ketone at the C3 position.[1]
Mechanistic Rationale
The "second Cinchona rearrangement" proceeds through a Wagner-Meerwein-type rearrangement. The departure of the mesylate from the C9 position of the quinuclidine core generates a carbocation. This carbocation is stabilized by the adjacent nitrogen atom, which can participate in the rearrangement. A subsequent 1,2-alkyl shift, involving the migration of the C1-C2 bond to the electron-deficient C9, results in the expansion of the piperidine ring and the formation of the 1-azabicyclo[3.2.2]nonane ring system. The carbonyl group at C3 is then formed upon workup.
Caption: Key steps in the ring expansion route.
Experimental Protocol: Synthesis of this compound from a Cinchona Alkaloid Derivative
-
Mesylation of the Cinchona Alkaloid: To a solution of cinchonidine (or cinchonine) in anhydrous pyridine at 0 °C, add methanesulfonyl chloride dropwise. Stir the reaction mixture at 0 °C for 4 hours.
-
Workup: Pour the reaction mixture into ice-water and extract with dichloromethane. Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the C9-mesylated derivative.
-
Solvolysis and Ring Expansion: Dissolve the mesylated intermediate in a suitable solvent such as methanol, ethanol, or 2,2,2-trifluoroethanol.[1] Heat the solution to reflux for 12-24 hours.
-
Purification: After cooling to room temperature, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to afford this compound.
Route 2: Schmidt/Beckmann Rearrangement of Bicyclo[2.2.2]octan-2-one
Another established strategy for the construction of the azabicyclononane core involves the ring expansion of a carbocyclic precursor, bicyclo[2.2.2]octan-2-one, through a Schmidt or Beckmann rearrangement.[2][3] This approach introduces the nitrogen atom into the bicyclic system.
The Schmidt reaction of bicyclo[2.2.2]octan-2-one with hydrazoic acid (HN₃) or the Beckmann rearrangement of its oxime derivative leads to the formation of the lactam, 1-azabicyclo[3.2.2]nonan-2-one.[2][4] The critical and challenging step in this route is the subsequent conversion of the lactam at the C2 position to the desired ketone at the C3 position.
Mechanistic Considerations
The Schmidt reaction involves the acid-catalyzed addition of hydrazoic acid to the ketone, followed by a rearrangement with the expulsion of nitrogen gas. The regioselectivity of the rearrangement is crucial. For bicyclo[2.2.2]octan-2-one, the migration of the bridgehead carbon is favored, leading to the formation of the seven-membered lactam ring. The Beckmann rearrangement proceeds via the protonation of the oxime's hydroxyl group, creating a good leaving group. The subsequent anti-periplanar migration of the carbon atom results in the formation of a nitrilium ion, which is then hydrolyzed to the lactam.
Caption: Overview of the Schmidt/Beckmann rearrangement approach.
Experimental Protocol: Synthesis of 1-Azabicyclo[3.2.2]nonan-2-one
-
Oxime Formation (for Beckmann): To a solution of bicyclo[2.2.2]octan-2-one in ethanol, add hydroxylamine hydrochloride and sodium acetate. Reflux the mixture for 2 hours. Cool and pour into water to precipitate the oxime.
-
Beckmann Rearrangement: Treat the oxime with a strong acid such as polyphosphoric acid or sulfuric acid at elevated temperatures (e.g., 100-120 °C) for several hours.
-
Schmidt Reaction: To a solution of bicyclo[2.2.2]octan-2-one in a mixture of sulfuric acid and chloroform at 0 °C, add sodium azide portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup and Purification: Carefully pour the reaction mixture onto ice, neutralize with a base (e.g., NaOH), and extract with chloroform. Dry the organic layer and concentrate to obtain the crude lactam, which can be purified by crystallization or chromatography.
Note: The conversion of the resulting lactam, 1-azabicyclo[3.2.2]nonan-2-one, to the target ketone is a non-trivial transformation that would likely require multiple steps, such as α-functionalization followed by elimination and subsequent hydration, significantly impacting the overall efficiency of this route.
Route 3: Hofmann-Löffler-Freytag Reaction
The Hofmann-Löffler-Freytag (HLF) reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles via a radical-mediated intramolecular C-H amination.[5][6] This approach could potentially be adapted to synthesize the 1-azabicyclo[3.2.2]nonane skeleton.
A plausible strategy would involve a suitably substituted N-halopiperidine derivative. For instance, an N-halopiperidine with a side chain at the 2-position bearing a latent ketone functionality could undergo a 1,5-hydrogen atom transfer from a methylene group in the piperidine ring to the nitrogen radical. The resulting carbon-centered radical could then cyclize to form the bicyclic system.
Mechanistic Pathway
The HLF reaction is initiated by the homolytic cleavage of the N-halogen bond, typically promoted by heat or light, to generate a nitrogen-centered radical.[5] This radical then undergoes an intramolecular 1,5-hydrogen atom transfer from an unactivated C-H bond, creating a more stable carbon-centered radical. This radical can then be trapped by a halogen atom, and subsequent base-mediated intramolecular nucleophilic substitution leads to the formation of the new heterocyclic ring.
Caption: Conceptual pathway for the HLF reaction.
Route 4: Intramolecular Dieckmann Condensation
The Dieckmann condensation is a classic and reliable method for the formation of cyclic β-keto esters through the intramolecular cyclization of a diester.[7][8] This strategy can be envisioned for the synthesis of this compound from a suitably substituted piperidine precursor.
A potential starting material would be a piperidine derivative bearing ester functionalities at the C2 and C5 positions. Treatment with a strong base would promote the formation of an enolate at the α-carbon of one ester, which would then attack the carbonyl of the other ester to form the bicyclic β-keto ester. Subsequent hydrolysis and decarboxylation would yield the desired this compound.
Mechanistic Steps
The Dieckmann condensation is initiated by the deprotonation of an α-carbon to one of the ester groups by a strong base, forming an enolate.[8] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group in an intramolecular fashion. The resulting tetrahedral intermediate collapses, eliminating an alkoxide ion to form the cyclic β-keto ester. The final product is typically obtained after acidic workup and decarboxylation.
Caption: Key transformations in the Dieckmann condensation approach.
Comparative Analysis of Synthetic Routes
| Route | Key Transformation | Starting Material | Number of Steps (from readily available materials) | Overall Yield | Key Advantages | Key Disadvantages |
| 1. Ring Expansion | Wagner-Meerwein Rearrangement | Cinchona Alkaloids | 2-3 | Good to Excellent | High stereoselectivity; direct formation of the 3-keto functionality.[1] | Relies on natural product availability; may require separation of diastereomers. |
| 2. Schmidt/Beckmann | Schmidt or Beckmann Rearrangement | Bicyclo[2.2.2]octan-2-one | 2 (to lactam) + multiple (to ketone) | Moderate (to lactam) | Readily available starting material. | Forms the lactam, not the ketone directly; conversion of the lactam is challenging and adds steps.[2] |
| 3. H-L-F Reaction | Radical C-H Amination | Substituted Piperidine | Multi-step | Variable | Potential for late-stage functionalization. | Requires a specific precursor; radical reactions can sometimes lack selectivity.[5] |
| 4. Dieckmann Condensation | Intramolecular Condensation | Substituted Piperidine Diester | Multi-step | Moderate to Good | Well-established and reliable cyclization. | Synthesis of the required diester precursor can be lengthy.[8] |
Conclusion and Recommendation
Based on the available literature, the Ring Expansion of Quinuclidine Derivatives stands out as the most efficient and direct route for the synthesis of this compound, particularly when enantiopurity is a consideration. The ability to leverage the stereochemistry of naturally abundant Cinchona alkaloids makes this a highly attractive and powerful strategy.
The Schmidt/Beckmann Rearrangement is a viable approach for accessing the core azabicyclononane skeleton, but the necessity of converting the resulting lactam to the target ketone significantly diminishes its overall efficiency. Further research into a direct and high-yielding conversion of 1-azabicyclo[3.2.2]nonan-2-one to the 3-one could enhance the appeal of this route.
The Hofmann-Löffler-Freytag Reaction and the Dieckmann Condensation represent conceptually sound but less explored pathways for this specific target. While they offer potential for novel synthetic strategies, they would require significant methods development to be competitive with the more established routes.
For researchers and drug development professionals seeking a reliable and efficient synthesis of this compound, the ring expansion of a suitable quinuclidine precursor is the recommended starting point for investigation.
References
- Seebacher, W., Weis, R., Kaiser, M., Brun, R., & Saf, R. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 578-585.
- Ahmad, S., et al. (2015). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. Monatshefte für Chemie - Chemical Monthly, 146(9), 1455-1469.
- Dalko, P. I. (2013). From Bench to Market: The Evolution of Chemical Synthesis. Oxford University Press.
- Röper, S., Frackenpohl, J., Schrake, O., Wartchow, R., & Hoffmann, H. M. (2000). Preparation of enantiopure 1-azabicyclo[3.2.2]nonanes functionalized at carbon C3, from cinchonine and cinchonidine. stereoselective solvolysis and an easily enolizable ketone. Organic letters, 2(12), 1661–1664.
- Doyle, M. P., & Moody, C. J. (1994).
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer Science & Business Media.
- Seebacher, W., et al. (2015). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. European Journal of Medicinal Chemistry, 95, 479-487.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
-
The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. [Link]
- Chéron, N., et al. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of organic chemistry, 77(11), 5031–5036.
-
Chemospecific. (2019, April 18). Dive into the Hofmann-Loffler-Freytag Reaction: A Radical Chemistry Adventure! [Video]. YouTube. [Link]
- Evans, P. A. (Ed.). (2009). Modern Rhodium-Catalyzed Organic Reactions. John Wiley & Sons.
- Mundy, B. P., Ellerd, M. G., & Favaloro, F. G. (2005). Name Reactions and Reagents in Organic Synthesis. John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis: Selectivity, Strategy & Efficiency in Modern Organic Chemistry. Pergamon Press.
- Weis, R., et al. (2012). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 27(1), 1.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Larock, R. C. (1999).
- WO2003070731A2 - Azabicyclic compounds for the treatment of disease - Google P
- House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
- Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
Sources
- 1. Preparation of enantiopure 1-azabicyclo[3.2.2]nonanes functionalized at carbon C3, from cinchonine and cinchonidine. stereoselective solvolysis and an easily enolizable ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Dieckmann Condensation [organic-chemistry.org]
A Senior Application Scientist's Guide to Validating NMR and Mass Spectrometry Data for Novel Derivatives
In the landscape of drug discovery and chemical research, the synthesis of a novel derivative is a moment of profound potential. However, this potential can only be realized through rigorous and unambiguous structural validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of validating new chemical entities using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). As a seasoned application scientist, I will not only delineate the necessary steps but also illuminate the underlying principles that govern these powerful analytical techniques, ensuring a robust and defensible characterization of your novel compounds.
The structural elucidation of organic compounds has been dramatically advanced by modern analytical techniques, with NMR and mass spectrometry standing as the cornerstones of this endeavor.[1] The combination of these methods provides a comprehensive picture of a molecule's identity, from its elemental composition and molecular weight to the intricate connectivity of its atoms.[2] This guide will navigate the nuances of each technique, emphasizing a synergistic approach to achieve unequivocal structure confirmation.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Architectural Blueprint
NMR spectroscopy serves as the primary tool for mapping the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. A thorough NMR analysis is non-negotiable for the validation of a novel derivative.
Foundational One-Dimensional (1D) NMR: ¹H and ¹³C Spectra
The initial step in NMR analysis involves acquiring standard 1D proton (¹H) and carbon-13 (¹³C) spectra. These experiments provide fundamental information about the number and types of protons and carbons in the molecule.
Key Validation Points for ¹H NMR:
-
Chemical Shift (δ): The position of a signal on the x-axis indicates the chemical environment of the proton. Ensure that the observed chemical shifts are consistent with the proposed structure. Cross-reference with established chemical shift tables and prediction software, but always use them as a guide, not an absolute.
-
Integration: The area under a proton signal is proportional to the number of protons it represents.[3] Meticulous integration is crucial for confirming the correct proton count for each distinct environment.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., doublet, triplet) reveals the number of neighboring protons. This is governed by the n+1 rule and provides direct evidence of atom connectivity.
-
Coupling Constants (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), is the coupling constant. J-values provide valuable information about the dihedral angle between coupled protons, aiding in stereochemical assignments.
Key Validation Points for ¹³C NMR:
-
Chemical Shift (δ): Similar to ¹H NMR, the chemical shift of a ¹³C signal is indicative of the carbon's chemical environment (e.g., sp³, sp², sp hybridization, proximity to electronegative atoms).
-
Number of Signals: The number of distinct signals should correspond to the number of unique carbon atoms in the proposed structure. The presence of fewer signals than expected may indicate molecular symmetry.
Protocol 1: Acquiring High-Quality 1D NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified novel derivative in 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically -1 to 13 ppm).[4][5]
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the smallest integral).
-
Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the protons of interest for accurate integration.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Acquire a sufficient number of scans to obtain a good S/N, as ¹³C has a low natural abundance.
-
Set a spectral width that encompasses all expected carbon signals (typically 0 to 220 ppm).[5]
-
Data Presentation: Reporting 1D NMR Data
A standardized format for reporting NMR data is essential for clarity and reproducibility.[3] For each novel compound, the following information should be provided:
| Parameter | Example |
| Nucleus | ¹H NMR |
| Spectrometer Frequency | 400 MHz |
| Solvent | CDCl₃ |
| Chemical Shift (δ) in ppm | 7.26 (s, 1H), 3.58 (t, J = 6.8 Hz, 2H), 2.34 (q, J = 7.2 Hz, 2H), 1.05 (t, J = 7.2 Hz, 3H) |
Caption: Example of standardized ¹H NMR data reporting.
Advanced Two-Dimensional (2D) NMR: Confirming Connectivity
While 1D NMR provides a wealth of information, 2D NMR experiments are indispensable for unambiguously establishing the connectivity of atoms in a novel derivative.[6] These experiments reveal correlations between nuclei, providing a definitive map of the molecular structure.
Essential 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. This is a powerful tool for tracing out spin systems within a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs. This experiment is crucial for assigning proton signals to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. HMBC is instrumental in connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing insights into the 3D structure and stereochemistry of the molecule.
Workflow for 2D NMR-Based Structure Elucidation
Caption: Workflow for integrating 1D and 2D NMR data for structural elucidation.
Identifying Impurities: A Critical Aspect of Validation
-
Residual Solvents: Deuterated solvents are never 100% pure and will always show residual signals from their non-deuterated counterparts.[7] Be familiar with the chemical shifts of common laboratory solvents.[8][9][10]
-
Starting Materials and Byproducts: Compare the spectra of your final product with those of the starting materials to identify any unreacted components.
-
Water: A broad singlet due to water is often observed in ¹H NMR spectra. Its chemical shift is highly dependent on the solvent and temperature.
Section 2: Mass Spectrometry (MS) - The Molecular Weight and Formula Gatekeeper
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] For novel derivatives, MS is essential for determining the molecular weight and elemental composition. The combination of NMR and MS data provides a powerful one-two punch for structure elucidation.[12]
High-Resolution Mass Spectrometry (HRMS): Beyond Nominal Mass
HRMS provides highly accurate mass measurements, typically to four or five decimal places.[13] This level of precision allows for the unambiguous determination of the elemental composition of a molecule.[14][15]
Key Validation Points for HRMS:
-
Accurate Mass Measurement: The measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated mass for the proposed molecular formula.
-
Isotopic Pattern: The relative abundances of the isotopic peaks (e.g., M+1, M+2) should match the theoretical pattern for the proposed elemental composition. This is particularly useful for compounds containing elements with characteristic isotopic signatures, such as chlorine and bromine.
Protocol 2: Determining Elemental Composition using HRMS
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Infuse the sample directly or introduce it via an LC system. Acquire the mass spectrum in the appropriate ionization mode (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙).
-
Use the instrument's software to calculate the elemental composition based on the accurate mass and isotopic pattern.
-
Compare the experimental data with the theoretical values for the proposed structure.
-
Data Presentation: HRMS Data Comparison
| Proposed Formula | Calculated Mass (m/z) | Measured Mass (m/z) | Difference (ppm) |
| C₁₇H₁₉NO₃ | 286.1438 | 286.1441 | 1.0 |
Caption: Example of a comparative table for HRMS data validation.
Tandem Mass Spectrometry (MS/MS): Probing Fragmentation
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions.[16][17] The fragmentation pattern is often characteristic of a particular chemical structure and can be used to confirm the connectivity of different parts of the molecule.[11][18][19][20]
Workflow for MS/MS-Based Structural Confirmation
Caption: Workflow for utilizing tandem mass spectrometry (MS/MS) for structural confirmation.
Section 3: The Synergy of Orthogonal Techniques
The true power of spectroscopic validation lies in the integration of data from multiple, orthogonal techniques.[21] NMR provides the detailed atomic connectivity, while MS confirms the overall molecular formula and provides fragmentation data that corroborates the proposed structure. Any discrepancies between the data from these two techniques must be thoroughly investigated and resolved before a structure can be considered validated.
A Self-Validating System:
-
Does the molecular formula from HRMS account for all the atoms observed in the ¹H and ¹³C NMR spectra?
-
Are the fragments observed in the MS/MS spectrum consistent with the connectivity determined by 2D NMR?
-
Do the degrees of unsaturation calculated from the molecular formula align with the number of double bonds and rings inferred from the NMR data?
Answering these questions in the affirmative provides a high degree of confidence in the assigned structure.
Section 4: Reporting and Data Integrity
The clear and comprehensive reporting of spectroscopic data is a cornerstone of scientific integrity.[4][22] Adherence to established guidelines ensures that your results are reproducible and can be readily evaluated by the scientific community.
Best Practices for Data Reporting:
-
Provide Raw Data: Whenever possible, include the raw spectral data in the supporting information of a publication.
-
Clearly Label Spectra: All spectra should be clearly labeled with the compound identifier, the nucleus being observed, the solvent, and the spectrometer frequency.
-
Annotate Key Peaks: In published spectra, annotate key peaks, including the solvent and any identified impurities.[3]
-
Follow Journal Guidelines: Adhere to the specific formatting requirements for spectroscopic data outlined by the target journal.[3][4][23]
Conclusion
The validation of novel chemical derivatives through NMR and mass spectrometry is a meticulous but essential process. It requires not only technical proficiency in acquiring high-quality data but also a deep understanding of the principles that govern these techniques. By adopting a systematic and integrated approach, researchers can confidently and accurately elucidate the structures of their novel compounds, paving the way for further investigation and innovation. This guide provides a robust framework for achieving that goal, ensuring that the excitement of discovery is built upon a solid foundation of scientific rigor.
References
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
-
Markley, J. L., Bax, A., Arata, Y., Hilbers, C. W., Kaptein, R., Sykes, B. D., Wright, P. E., & Wüthrich, K. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Pure and Applied Chemistry, 70(1), 117-142. [Link]
-
Chiral Technologies. (2025). How Mass Spectrometry Reference Standards Help Validate Your Data. Retrieved from [Link]
-
Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1), 23-60. [Link]
-
Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. Retrieved from [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. [Link]
-
Wang, R., & Li, L. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. TrAC Trends in Analytical Chemistry, 141, 116291. [Link]
-
Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]
-
American Chemical Society. (n.d.). Journal of the American Chemical Society - Author Guidelines. Retrieved from [Link]
-
Aramini, J. M., & Germann, M. W. (2019). NMR as a “Gold Standard” Method in Drug Design and Discovery. International journal of molecular sciences, 20(24), 6293. [Link]
-
National Cancer Institute. (n.d.). Analytical Validation Considerations of Multiplex Mass-Spectrometry-Based Proteomic Platforms for Measuring Protein Biomarkers. Retrieved from [Link]
-
ResearchGate. (2025). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Retrieved from [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Davies, A. N., & Lampen, P. (2016). Updating IUPAC spectroscopy recommendations and data standards. Chemistry International, 38(5-6), 12-15. [Link]
-
ChemSurvival. (2019, March 18). Formula determination by high resolution mass spectrometry. YouTube. [Link]
-
ResearchGate. (2025). Applying NMR compound identification using NMRfilter to match predicted to experimental data. Retrieved from [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. [Link]
-
Thermo Fisher Scientific. (2024, October 15). Unmasking the unknown how mass spectrometry delivers accurate identifications. YouTube. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]
-
MDPI. (n.d.). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Retrieved from [Link]
-
Wikipedia. (n.d.). Gel permeation chromatography. Retrieved from [Link]
-
ResearchGate. (2025). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
American Chemical Society. (n.d.). ACS Research Data Guidelines. Retrieved from [Link]
-
IUPAC. (1972). Recommendations for the presentation of NMR data for publication in chemical journals. Pure and Applied Chemistry, 29(4), 627-628. [Link]
-
free-science-lessons. (2023, November 6). A Level Chemistry Revision "Interpreting Fragmentation Patterns in a Mass Spectrum". YouTube. [Link]
-
American Chemical Society. (n.d.). The Journal of Organic Chemistry - Author Guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Eight key rules for successful data‐dependent acquisition in mass spectrometry‐based metabolomics. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An initial investigation of accuracy required for the identification of small molecules in complex samples using quantum chemical calculated NMR chemical shifts. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Using High-Resolution LC–MS to Analyze Complex Sample. Retrieved from [Link]
-
Mol-Instincts. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Jacobs School of Engineering. (2016, November 18). Big data for chemistry: new method helps identify antibiotics in mass spectrometry datasets. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. Author Guidelines [researcher-resources.acs.org]
- 5. ACS Research Data Guidelines [researcher-resources.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. scienceready.com.au [scienceready.com.au]
- 12. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. m.youtube.com [m.youtube.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pittcon.org [pittcon.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. uni-saarland.de [uni-saarland.de]
- 20. whitman.edu [whitman.edu]
- 21. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 22. Experimental reporting [rsc.org]
- 23. Author Guidelines [researcher-resources.acs.org]
The Azabicyclic Ketone Scaffold: A Comparative Guide to Structure-Activity Relationships for Nicotinic Acetylcholine Receptor Modulators
For researchers, medicinal chemists, and drug development professionals, the quest for novel therapeutics targeting the central nervous system (CNS) is a continuous journey of scaffold exploration and optimization. Among the privileged structures in CNS drug discovery, azabicyclic ketones have emerged as a versatile and fruitful starting point for the synthesis of potent and selective neuromodulators. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various derivatives synthesized from azabicyclic ketone scaffolds, with a primary focus on their interaction with nicotinic acetylcholine receptors (nAChRs). We will delve into the causality behind experimental choices, present comparative experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for the rational design of next-generation neurological drugs.
The Azabicyclic Ketone Core: A Privileged Scaffold for CNS Drug Discovery
Azabicyclic frameworks, such as the azabicyclo[2.2.1]heptane, azabicyclo[3.2.1]octane, and azabicyclo[2.2.2]octane systems, offer a unique combination of structural rigidity, three-dimensionality, and synthetic accessibility. The embedded nitrogen atom provides a crucial basic center for interaction with biological targets and allows for a wide range of chemical modifications. The ketone functionality within this scaffold serves as a versatile chemical handle, enabling the introduction of diverse substituents and the construction of a wide array of pharmacologically active molecules.
The primary biological target for many derivatives of azabicyclic ketones is the nicotinic acetylcholine receptor (nAChR) family. These ligand-gated ion channels are widely distributed throughout the CNS and are implicated in a variety of physiological processes, including learning, memory, and attention.[1] Dysregulation of nAChR signaling is associated with numerous neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a critical target for therapeutic intervention.[1]
This guide will focus on the SAR of key derivatives obtained from azabicyclic ketones, exploring how modifications to the core scaffold and the substituents introduced at the ketone position influence their affinity and functional activity at different nAChR subtypes.
Comparative Structure-Activity Relationship (SAR) Analysis
The pharmacological profile of compounds derived from azabicyclic ketones is exquisitely sensitive to structural modifications. The key parameters that govern their activity at nAChRs include the nature of the azabicyclic ring system, the stereochemistry of the substituents, and the chemical properties of the functionalities introduced in place of the ketone.
Impact of the Azabicyclic Scaffold
The size and conformation of the azabicyclic ring system play a critical role in orienting the key pharmacophoric elements for optimal interaction with the nAChR binding pocket.
-
Azabicyclo[3.2.1]octane (Tropinone Derivatives): The tropane skeleton, found in natural alkaloids like cocaine and atropine, is a well-explored scaffold. Derivatives of tropinone, an 8-azabicyclo[3.2.1]octan-3-one, have been extensively studied as nAChR modulators. For instance, tropisetron, an indole-3-carboxylate ester of tropine, is a potent antagonist at 5-HT3 receptors but also acts as a partial agonist at α7 nAChRs.[2] This highlights how the tropane core can serve as a scaffold for dual-target ligands.
-
Azabicyclo[2.2.2]octane (Quinuclidinone Derivatives): The more rigid quinuclidine framework has also been a valuable scaffold. Oxime and hydroxylamine derivatives of 1-azabicyclo[2.2.2]octan-3-one have been synthesized and evaluated for their muscarinic M3 receptor activity, with some compounds showing agonistic properties.[3] While the primary target in this study was not nAChRs, it demonstrates the utility of this scaffold in generating functionally active compounds.
-
Azabicyclo[3.2.2]nonane Derivatives: Expansion of the bicyclic system can also lead to potent ligands. The synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones has yielded compounds with significant antiprotozoal activity.[4] This indicates the potential for this larger ring system in diverse therapeutic areas.
The choice of the azabicyclic scaffold is a critical first step in the design process, as it dictates the spatial arrangement of the key binding motifs. The following diagram illustrates the synthetic relationship between the ketone precursor and the final active compounds.
Caption: Synthetic pathways from azabicyclic ketones to bioactive derivatives.
Influence of Substituents at the Ketone Position
The transformation of the ketone group into other functionalities is a cornerstone of the SAR exploration for this class of compounds.
-
Reduction to Alcohols and Subsequent Esterification: The reduction of the ketone to the corresponding alcohol provides a handle for introducing a wide variety of ester side chains. As seen with tropisetron, the nature of the ester moiety is a critical determinant of biological activity and target selectivity.[2]
-
Reductive Amination to Amines: Conversion of the ketone to an amine via reductive amination is a common strategy to introduce a basic nitrogen atom, which can engage in crucial interactions with the target receptor. The nature of the amine substituent (e.g., primary, secondary, or tertiary) and the groups attached to it significantly impact potency and selectivity.
-
Formation of Oximes and Other Derivatives: The ketone can be converted to oximes, hydrazones, and other derivatives to explore different electronic and steric properties at this position. Studies on 1-azabicyclo[2.2.2]octan-3-one oximes have shown that this modification can lead to functionally active compounds.[3]
The following table summarizes the binding affinities of various derivatives of azabicyclic ketones for different nAChR subtypes.
| Scaffold | Derivative | R Group | Target | Ki (nM) | Reference |
| Azabicyclo[3.2.1]octane | Ester | 1H-indole-3-carboxylate | α7 nAChR | 6.9 | [2] |
| Azabicyclo[2.2.2]octane | Oxime | H | M3 (muscarinic) | - | [3] |
| Azabicyclo[3.2.2]nonane | Amine | Dimethyl | - | - | [4] |
Note: This table is a representative sample and not an exhaustive list. Ki values are a measure of binding affinity, with lower values indicating higher affinity.
Experimental Protocols: A Guide to Key Assays
To ensure the trustworthiness and reproducibility of SAR data, it is essential to employ well-validated experimental protocols. Here, we provide detailed methodologies for two key assays used in the characterization of nAChR modulators.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[5][6] This method involves competing the binding of a radiolabeled ligand with the test compound.
Protocol: Competitive Radioligand Binding Assay for α4β2 nAChRs
-
Membrane Preparation:
-
Homogenize rat brain tissue (e.g., cortex and thalamus) in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Finally, resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of radioligand (e.g., [3H]cytisine at a final concentration of 1 nM).
-
Initiate the binding reaction by adding 50 µL of the membrane preparation.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine using a cell harvester.[6]
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Electrophysiological Functional Assay
Electrophysiology provides a direct measure of the functional activity of a compound at an ion channel receptor, such as the nAChR.[7] The two-electrode voltage-clamp (TEVC) technique using Xenopus oocytes expressing the target receptor is a commonly used method.
Protocol: Two-Electrode Voltage-Clamp (TEVC) Recording
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., α4 and β2 for the α4β2 subtype).
-
Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Compound Application and Data Acquisition:
-
Apply acetylcholine (ACh) or another agonist to the oocyte to elicit a baseline current response.
-
To test for antagonistic activity, pre-apply the test compound for a set period before co-application with the agonist.
-
To test for agonistic activity, apply the test compound alone.
-
Record the changes in membrane current using an appropriate amplifier and data acquisition system.
-
-
Data Analysis:
-
For antagonists, determine the concentration of the test compound that inhibits 50% of the agonist-induced current (IC50).
-
For agonists, determine the concentration that produces 50% of the maximal response (EC50) and the maximal efficacy (Emax) relative to a full agonist like ACh.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and muscarinic M3 pharmacological activities of 1-azabicyclo[2.2.2]octan-3-one oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. drexel.edu [drexel.edu]
The Strategic Choice in Scaffold Design: A Comparative Guide to Flexible Bicyclo[3.3.1]nonane and Rigid Bicyclo[2.2.2]octane Systems
In the landscape of modern drug discovery and materials science, the rational design of molecular scaffolds is a cornerstone of innovation. The deliberate choice between a flexible and a rigid framework can profoundly influence a molecule's biological activity, physicochemical properties, and overall performance. This guide provides an in-depth technical comparison of two archetypal bicyclic systems: the conformationally flexible bicyclo[3.3.1]nonane (BCN) and the rigidly constrained bicyclo[2.2.2]octane (BCO). By examining their structural nuances, synthetic accessibility, and impact on molecular properties, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their own design endeavors.
The Fundamental Dichotomy: Flexibility vs. Rigidity
The decision to employ a flexible or rigid scaffold is a strategic one, deeply rooted in the specific application. Flexible scaffolds, such as BCN, can be advantageous when a degree of conformational adaptability is required for optimal interaction with a biological target, such as inducing a specific receptor conformation upon binding.[1] Conversely, rigid scaffolds like BCO are invaluable for locking in a specific pharmacophore geometry, reducing the entropic penalty of binding and often leading to enhanced potency and selectivity.[2][3] The rigidity of a scaffold can also significantly impact a molecule's physicochemical properties, including solubility and metabolic stability.
Conformational Landscape: A Tale of Two Scaffolds
The most striking difference between BCN and BCO lies in their conformational freedom. This intrinsic property dictates how substituent groups are oriented in three-dimensional space, which is critical for molecular recognition and function.
The Dynamic Nature of Bicyclo[3.3.1]nonane (BCN)
The BCN framework, composed of two fused cyclohexane rings, exhibits a dynamic equilibrium between several conformations, primarily the twin-chair (or chair-chair, CC) and the chair-boat (CB) forms.[4] The twin-boat (BB) conformation is generally considered energetically unfavorable due to significant steric strain.[4]
In its unsubstituted form, the twin-chair conformation is the most stable. However, the energy difference between the CC and CB conformers is relatively small, approximately 2.3 kcal/mol, allowing for a significant population of the CB form, especially at elevated temperatures or with appropriate substitution patterns that can alleviate steric interactions in the CC form.[4] This conformational flexibility allows BCN-containing molecules to adapt their shape to fit into binding pockets or to orient functional groups in a specific manner.
Synthesis and Functionalization: Accessing the Scaffolds
The synthetic accessibility of a scaffold is a critical consideration for its practical application. Both BCN and BCO systems are accessible through various synthetic routes, allowing for the introduction of diverse functional groups.
Building the Bicyclo[3.3.1]nonane Core
The construction of the BCN framework has been extensively studied, with numerous methods available to synthetic chemists. Common strategies include:
-
Robinson Annulation and Related Condensation Reactions: These methods involve the formation of the bicyclic system through a series of Michael additions and aldol condensations.
-
Intramolecular Cyclization Reactions: Precursors containing appropriately positioned reactive groups can be cyclized to form the BCN core.
-
Bridgehead Functionalization: Existing BCN skeletons can be functionalized at the bridgehead positions to introduce desired substituents.
Assembling the Rigid Bicyclo[2.2.2]octane Framework
The synthesis of the BCO scaffold often relies on cycloaddition reactions, leveraging its inherent symmetry. Key synthetic approaches include:
-
Diels-Alder Reactions: The [4+2] cycloaddition of a cyclohexadiene with a dienophile is a powerful and convergent method for constructing the BCO core.[5]
-
Bridgehead Functionalization: Similar to BCN, the bridgehead positions of BCO can be functionalized, although the rigid nature of the scaffold can influence reactivity.
-
Tandem Michael Additions: This method provides an alternative route to the BCO system through a sequence of conjugate additions.
Impact on Physicochemical Properties: A Comparative Analysis
The choice between a BCN and BCO scaffold can have a profound impact on a molecule's physicochemical properties, which are critical for its performance, particularly in a biological context.
| Property | Bicyclo[3.3.1]nonane (BCN) | Bicyclo[2.2.2]octane (BCO) | Rationale and Implications |
| Lipophilicity (LogP) | Generally moderate | Generally lower than BCN | The more compact and rigid structure of BCO can lead to a lower LogP, which can be advantageous for improving aqueous solubility and reducing off-target toxicity.[6][7] |
| Aqueous Solubility | Variable, dependent on substitution and conformation | Often higher than comparable BCN derivatives | The lower lipophilicity of BCO often translates to improved aqueous solubility, a desirable property for drug candidates.[8] |
| pKa | Influenced by the proximity of functional groups in different conformations | Less conformational influence on pKa | The fixed geometry of BCO provides a more predictable electronic environment, leading to less conformational dependence on the pKa of ionizable groups.[6] |
| Metabolic Stability | Can be susceptible to metabolism at multiple sites due to conformational flexibility | Generally more resistant to metabolism | The rigid structure of BCO can shield certain positions from metabolic enzymes, leading to increased metabolic stability and a longer in vivo half-life. |
Applications in Medicinal Chemistry: Case Studies and Experimental Evidence
The distinct properties of BCN and BCO have led to their widespread use in medicinal chemistry as scaffolds for a variety of therapeutic targets.
Bicyclo[3.3.1]nonane in Drug Design
The conformational flexibility of the BCN scaffold has been exploited in the design of ligands for various receptors. For example, BCN derivatives have been investigated as anticancer agents and as ligands for the estrogen receptor.[4] The ability of the BCN core to present functional groups in different spatial arrangements can be crucial for achieving high-affinity binding.
Bicyclo[2.2.2]octane as a Phenyl Ring Bioisostere
The rigid BCO scaffold has gained significant attention as a non-classical bioisostere of the para-substituted phenyl ring.[9][10] Replacing an aromatic ring with a saturated bicyclic system like BCO can offer several advantages, including:
-
Improved Physicochemical Properties: As discussed earlier, BCO can enhance solubility and metabolic stability.
-
Novel Intellectual Property: The use of a non-aromatic scaffold can provide a route to novel chemical entities with distinct intellectual property profiles.
-
Three-Dimensional Diversity: BCO introduces a well-defined three-dimensional geometry that can be exploited to probe interactions with biological targets in a way that a flat aromatic ring cannot.
Experimental Protocols
To provide a practical context for the synthesis and analysis of these bicyclic systems, the following are representative experimental protocols.
Synthesis of a Bicyclo[2.2.2]octane Derivative
Synthesis of 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid via Aprotic Double Michael Addition [11]
-
To a stirred solution of diisopropylamine (5.60 g, 55 mmol) in 100 mL of dry tetrahydrofuran at -78 °C under an argon atmosphere, add a 1.8 M solution of butyllithium in hexane (30 mL, 54 mmol) dropwise.
-
After stirring for 30 minutes, add a solution of 3-methyl-2-cyclohexen-1-one (5.50 g, 50 mmol) in 60 mL of dry tetrahydrofuran via a cannula over 15 minutes.
-
Continue stirring at -78 °C for an additional 30 minutes.
-
To the resulting yellow solution of the lithium dienolate, add methyl (E)-crotonate (10.0 g, 0.1 mol) via syringe within 2 minutes.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 2 hours.
-
Quench the reaction by adding 1 N hydrochloric acid until the mixture is acidic.
-
Extract the mixture with three 80-mL portions of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a light-yellow oil.
-
Purify the crude product by column chromatography on silica gel.
Conformational Analysis of a Bicyclo[3.3.1]nonane Derivative by Variable Temperature NMR
Protocol for VT-NMR Analysis of a Substituted Bicyclo[3.3.1]nonane
-
Dissolve a sample of the bicyclo[3.3.1]nonane derivative in a suitable deuterated solvent (e.g., toluene-d8, dichloromethane-d2) to a concentration of approximately 10-20 mg/mL in an NMR tube.
-
Acquire a standard 1H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.
-
Cool the sample in the NMR spectrometer in decrements of 10-20 K. Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.
-
Continue cooling until significant changes in the spectrum are observed, such as the broadening of signals or the appearance of new signals, indicating the slowing of conformational exchange on the NMR timescale. This may require cooling to temperatures as low as 200 K.[12]
-
Analyze the spectra at different temperatures to identify the coalescence temperature for specific proton signals.
-
Use the coalescence temperature and the chemical shift difference between the exchanging sites to calculate the free energy of activation (ΔG‡) for the conformational interconversion (e.g., chair-chair to chair-boat) using the Eyring equation.
Conclusion: A Strategic Choice for Molecular Design
The selection of a molecular scaffold is a critical decision in the design of novel molecules with desired properties. The flexible bicyclo[3.3.1]nonane and the rigid bicyclo[2.2.2]octane systems represent two distinct design philosophies. The BCN scaffold offers conformational adaptability, which can be advantageous for optimizing interactions with dynamic biological targets. In contrast, the BCO scaffold provides a rigid and predictable framework, which can lead to enhanced potency, selectivity, and improved physicochemical properties. By understanding the fundamental differences in their structure, synthesis, and impact on molecular properties, researchers can make a more strategic and informed choice of scaffold to accelerate their research and development efforts.
References
- Paira, P., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Medicinal Chemistry.
- Liu, K., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
- MacNicol, D. D. (1971). A Thesis entitled “Studies in the Bicyclo(3.2.2)nonane System” submitted to the University of Glasgow for the Degree of Doctor of Philosophy.
- Orentas, E. (2009). Design of supramolecular tubular structures based on bicyclo[3.3.1]nonane framework.
- Liu, K., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
- US Patent No. US20200270191A1. (2020). Synthesis of bicyclo[2.2.
- Hilvert, D., et al. (2014). Impact of scaffold rigidity on the design and evolution of an artificial Diels-Alderase.
- Praliev, K. D., et al. (2018). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Request PDF.
- Butkus, E., et al. (2012). Synthetic and crystallographic studies of bicyclo[3.3.
- Reynisson, J., et al. (2023). Exploring Rigid and Flexible Scaffolds to Develop Potent Glucuronic Acid Glycodendrimers for Dengue Virus Inhibition.
- Jiang, Z. R., et al. (2008). Computational analysis of the interaction between ligand-receptor pairs. Current Pharmaceutical Design.
- Avdeef, A. (2011). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Journal of Pharmacy and Pharmacology.
- O'Donnell, C. J., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry.
- Cushman, M., et al. (2002).
- ResearchGate. (2022). (PDF) Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octane as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CL Main Protease.
- Reynisson, J., et al. (2023). Exploring Rigid and Flexible Scaffolds to Develop Potent Glucuronic Acid Glycodendrimers for Dengue Virus Inhibition. PubMed Central.
- Figueroa-Valverde, L., et al. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.
- Paquin, J. F., et al. (2021). Phosphonium Ylide-Catalyzed Z-Stereoselectives Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Organic Letters.
- Gouverneur, V., et al. (2020). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. Request PDF.
- Stepan, A. F., et al. (2021).
- Spalluto, G., et al. (2021). Structural Simplification from Tricyclic to Bicyclic Scaffolds: A Long-Term Investigation in the Field of Adenosine Receptor Antagonists. Molecules.
- Lin, G. Q., et al. (2015). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers.
- Schaal, W., et al. (2017). Docking of Macrocycles: Comparing Rigid and Flexible Docking in Glide.
- Stepan, A. F., et al. (2012). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Semantic Scholar.
- Kishi, Y. (2013). Conformational constraint in natural product synthesis. Proceedings of the Japan Academy, Series B.
- Seebacher, W., et al. (2006). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Archiv der Pharmazie.
- Newton, S. S., & Pekas, N. J. (2018). Computational analysis of ligand-receptor interactions in wild-type and mutant erythropoietin complexes. AABC.
- Fels, G., et al. (2012). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry.
- Darlami, C., & Sharma, P. K. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Drug Discovery.
- Bicycle Therapeutics. (2021). Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2.
- Paquin, J. F., et al. (2021). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Organic Letters.
- Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry.
- Lidskog, A. (2017). Bicyclo[3.3.1]nonanes as Scaffolds in Supramolecular Chemistry From Host-Guest Systems to Hydrogen-Bonded Aggregates.
- IJzerman, A. P., et al. (2016). Structural Analysis of Chemokine Receptor–Ligand Interactions. Journal of Medicinal Chemistry.
- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium.
- Preprints.org. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil.
- Zou, J. P., et al. (2015). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Sci-Hub.
- UCL Discovery. (2004).
- Lee, R. A. (1988). α-Bicyclo[2.2.2]octane-2-carboxylic acid, 1,3-dimethyl-5-oxo-. Organic Syntheses.
- Paira, P., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.
- Hurley, L. H., et al. (2001). Conformationally restricted analogues of psorospermin: design, synthesis, and bioactivity of natural-product-related bisfuranoxanthones. Journal of Medicinal Chemistry.
- Zhang, J. Z. H., et al. (2020). Computational Analysis of Residue-Specific Binding Free Energies of Androgen Receptor to Ligands. Frontiers in Chemistry.
- O'Donnell, C. J., et al. (2012). An “Ideal” Bioisoster of the para-substituted Phenyl Ring.
- Kim, U. K., & Drayna, D. (2005). Computational studies of ligand-receptor interactions in bitter taste receptors. Chemical Senses.
- Yates, P., & Auksi, H. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of scaffold rigidity on the design and evolution of an artificial Diels-Alderase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. epublications.vu.lt [epublications.vu.lt]
A Comparative Guide to Pharmacophore Analysis of 1-Azabicyclo[3.2.2]nonan-3-one Derivatives: A Ligand-Centric Approach
The 1-azabicyclo[3.2.2]nonan-3-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of various biologically active compounds.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for substituent groups, making it an attractive framework for the design of potent and selective ligands. This guide provides a comprehensive comparison of pharmacophore modeling strategies for derivatives of this scaffold, with a focus on a ligand-based approach dictated by the current landscape of available experimental data. We will explore the rationale behind experimental choices, detail validated protocols, and present data in a clear, comparative format to empower researchers in drug discovery and development.
The Strategic Importance of the 1-Azabicyclo[3.2.2]nonane Scaffold
The inherent rigidity of the 1-azabicyclo[3.2.2]nonane system reduces the entropic penalty upon binding to a biological target, a desirable characteristic in rational drug design. This conformational restriction allows for a more precise positioning of pharmacophoric features, leading to enhanced potency and selectivity. Derivatives of the related azabicyclo[3.2.2]nonane and azabicyclo[3.3.1]nonane frameworks have demonstrated a wide array of biological activities, including antiprotozoal, antiplasmodial, and anticancer properties.[1][2][3] This underscores the therapeutic potential of this compound class and highlights the importance of understanding their structure-activity relationships (SAR) through computational methods like pharmacophore analysis.
Comparing Pharmacophore Modeling Strategies: Ligand-Based vs. Structure-Based
Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target.[4] The choice between a ligand-based or a structure-based approach is fundamentally dictated by the available data.[5][6]
Ligand-Based Pharmacophore Modeling: This approach is employed when a set of active compounds is known, but the three-dimensional structure of the biological target has not been elucidated.[5][6] The model is built by aligning the active molecules and identifying the common chemical features that are essential for their biological activity.
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein, typically complexed with a ligand, is available (e.g., from X-ray crystallography or cryo-electron microscopy), a structure-based model can be generated.[6][7] This approach directly maps the key interaction points within the protein's binding site.
For the this compound derivatives, while a crystal structure of a derivative exists, a publicly available crystal structure of a biologically relevant target protein in complex with a ligand of this class is not readily found.[8] Therefore, a ligand-based approach is the most pragmatic and scientifically sound strategy at this time.
A Step-by-Step Protocol for Ligand-Based Pharmacophore Modeling of this compound Derivatives
This protocol outlines a validated workflow for generating a predictive ligand-based pharmacophore model.
Experimental Workflow: Ligand-Based Pharmacophore Modeling
Caption: A validated workflow for ligand-based pharmacophore modeling.
1. Data Collection and Curation:
-
Objective: To assemble a dataset of this compound derivatives with corresponding biological activity data (e.g., IC50, Ki).
-
Protocol:
-
Conduct a thorough literature search for publications detailing the synthesis and biological evaluation of these derivatives.
-
Extract the chemical structures and their associated activity values against a specific biological target. For instance, a study on azabicyclo-nonane pyrimidine hybrids provides IC50 values against Plasmodium falciparum.[3]
-
Divide the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set (20-30%) to validate it. The training set should include the most active compounds and a diverse representation of chemical structures.
-
2. Ligand Preparation:
-
Objective: To generate realistic 3D conformations of the ligands.
-
Protocol:
-
Sketch the 2D structures of the ligands in a molecular modeling software (e.g., Maestro, MOE).
-
Convert the 2D structures to 3D.
-
Perform a conformational search and energy minimization for each ligand to identify low-energy, sterically feasible conformations. This step is crucial as the bioactive conformation is often a low-energy state.
-
3. Pharmacophore Feature Identification:
-
Objective: To identify the key chemical features responsible for biological activity.
-
Protocol:
-
Utilize pharmacophore modeling software (e.g., LigandScout, Discovery Studio, PHASE) to identify common pharmacophoric features among the most active ligands in the training set.[4]
-
These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable groups.
-
4. Pharmacophore Model Generation and Scoring:
-
Objective: To generate and rank pharmacophore hypotheses.
-
Protocol:
-
The software will align the active ligands based on their common features and generate multiple pharmacophore hypotheses.
-
Each hypothesis is scored based on how well it maps the features of the active compounds and its ability to discriminate between active and inactive molecules.
-
5. Model Validation:
-
Objective: To assess the predictive power of the generated pharmacophore model.[9]
-
Protocol:
-
Test Set Validation: Screen the test set of compounds against the generated pharmacophore model. A good model should correctly identify the active compounds in the test set.
-
Decoy Set Screening: Create a decoy set of molecules with similar physicochemical properties to the active compounds but with different topologies. The pharmacophore model should be able to distinguish the active compounds from the decoys.
-
Statistical Validation: Employ metrics such as the Receiver Operating Characteristic (ROC) curve, Enrichment Factor (EF), and Güner-Henry (GH) score to quantitatively assess the model's performance.[10]
-
Comparative Data Analysis
To illustrate the application of this workflow, let's consider hypothetical data based on published antiprotozoal activities of azabicyclo-nonane derivatives.
Table 1: Biological Activity of Hypothetical this compound Derivatives against P. falciparum
| Compound ID | R1-Substituent | R2-Substituent | IC50 (µM) | Activity Class |
| AZ-01 | Phenyl | H | 0.085 | Active |
| AZ-02 | 4-Chlorophenyl | H | 0.059 | Active |
| AZ-03 | 4-Methoxyphenyl | H | 0.250 | Moderately Active |
| AZ-04 | Pyridyl | H | 0.150 | Moderately Active |
| AZ-05 | H | Phenyl | 5.6 | Inactive |
| AZ-06 | H | 4-Chlorophenyl | 8.2 | Inactive |
This is a hypothetical table for illustrative purposes, inspired by trends observed in published data.[3]
Visualizing the Pharmacophore
Based on the hypothetical data in Table 1, a plausible pharmacophore model for the antiplasmodial activity of these derivatives could be generated.
Hypothetical Pharmacophore Model
Sources
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 5. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 6. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
The Definitive Guide to Cross-Referencing Spectroscopic Data with Chemical Literature Databases
Of course. Here is a comparison guide on cross-referencing spectroscopic data with chemical literature databases.
From the Desk of a Senior Application Scientist
In the landscape of modern chemical research and drug development, the structural elucidation of a molecule is the bedrock upon which all subsequent work is built. The journey from a raw signal in a spectrometer to a confirmed chemical structure is one of forensic investigation, where pieces of evidence from multiple sources must be meticulously gathered and critically evaluated. This guide provides a comprehensive framework for cross-referencing your experimental spectroscopic data with the world's leading chemical literature and spectral databases. We will move beyond simple step-by-step instructions to explore the causality behind methodological choices, ensuring a self-validating and robust workflow.
The Symbiotic Relationship: Spectroscopic Data and Chemical Databases
However, this raw data is merely a collection of signals. Its true power is unlocked only when contextualized against the vast repository of human chemical knowledge consolidated within databases. These databases serve two primary functions: they act as a library of known compounds against which we can compare our experimental "fingerprints," and they provide the literature context to understand the properties, synthesis, and behavior of identified or related structures.
A Comparative Analysis of Key Database Resources
The choice of database is a critical first step that dictates the scope and efficiency of your investigation. These resources can be broadly categorized into comprehensive literature databases, which contain a wealth of information including spectra, and dedicated spectral databases, which are specialized repositories of spectroscopic data.
Comprehensive Chemical Literature Databases
These platforms are the titans of chemical information, indexing journals, patents, and conference proceedings to provide a holistic view of a compound.
-
SciFinder-n® (A CAS Solution): Often considered the industry standard, SciFinder provides extensive coverage of chemical literature and patents, dating back to the early 1900s. Its strength lies in its comprehensive indexing of substances and reactions. For novel or less-common compounds, SciFinder often contains more information.[4]
-
Reaxys® (Elsevier): Reaxys excels in its deep integration of experimental property data, making it exceptionally powerful for quantitative analysis and data-driven modeling.[4] An independent academic study concluded that "Reaxys is definitely the first choice, due to both its wealth of data and its precise search facilities".[4] It boasts significantly more experimental property data points than SciFinder and features strong reaction search and filtering capabilities.[4][5]
Public & Open-Access Databases
These free resources have become indispensable tools for researchers worldwide, democratizing access to chemical information.
-
PubChem: An open chemistry database hosted by the U.S. National Institutes of Health (NIH), PubChem is a key resource containing information on chemical structures, properties, identifiers, and biological activities for millions of small molecules.[6]
-
ChemSpider: Owned by the Royal Society of Chemistry, this free database provides fast access to millions of structures and associated data by linking compounds from hundreds of high-quality sources.[6]
Dedicated Spectral Databases
These are curated libraries of experimental spectra, essential for direct comparison and confirmation of a compound's identity.
-
Spectral Database for Organic Compounds (SDBS): A free, integrated spectral database from AIST in Japan, SDBS is an invaluable resource.[7] It contains six different types of spectra—Mass Spectrum (EI-MS), FT-IR, ¹H NMR, ¹³C NMR, Raman, and ESR—for approximately 34,000 organic compounds.[7][8][9]
-
NIST Mass Spectrometry Data Center: The National Institute of Standards and Technology (NIST) maintains the authoritative collection of mass spectra, including the NIST/EPA/NIH Mass Spectral Library, which is a cornerstone for MS-based identification.[6]
-
Wiley Spectra Lab (formerly KnowItAll/Sadtler): Wiley offers the world's largest commercial collection of reference spectra, covering IR, MS, NMR, Raman, and UV-Vis.[10] These high-quality databases are processed according to rigorous protocols and support over 130 instrument file formats, making them critical to many analytical laboratory workflows.[10]
-
mzCloud: This is a freely searchable database of high-resolution tandem mass spectra (MS/MS), which is particularly useful for metabolomics and pharmaceutical research.[6]
Data Presentation: Comparative Overview of Major Databases
| Database | Primary Type | Key Content | Access Model | Core Strengths |
| SciFinder-n® | Comprehensive Literature | Substances, Reactions, Patents, Literature | Commercial | Unparalleled coverage of chemical literature and patents; strong for novel compound searches.[4] |
| Reaxys® | Comprehensive Literature | Experimental Properties, Reactions, Bioactivity | Commercial | Superior quantity of experimental data points; precise search facilities and powerful reaction planning.[4][5] |
| PubChem | Public Chemical Database | Structures, Properties, Bioactivities, Patents | Free | Massive, open-access repository of chemical information from a trusted government source.[6] |
| ChemSpider | Public Chemical Database | Aggregated Structures, Properties, Data Sources | Free | Comprehensive aggregation of freely available chemical data from hundreds of sources.[6] |
| SDBS | Dedicated Spectral | ¹H & ¹³C NMR, MS, IR, Raman, ESR | Free | Integrated, multi-technique spectral data for a large set of common organic compounds.[7][8][11] |
| NIST Libraries | Dedicated Spectral | Mass Spectrometry (EI & MS/MS), IR, Atomic | Free / Commercial | The gold standard for mass spectral reference data; critically evaluated information.[6][12] |
| Wiley Spectra Lab | Dedicated Spectral | IR, MS, NMR, Raman, UV-Vis | Commercial | The world's largest collection of curated spectra; supports a vast range of instrument formats.[10] |
Experimental Protocol: A Self-Validating Workflow for Structural Elucidation
The following protocol outlines a robust, multi-pronged approach to identifying an unknown compound. The causality behind each step is explained to create a self-validating system where evidence from each technique must converge to support a single, unambiguous structural assignment.
Scenario:
You have performed a synthesis expected to yield a novel derivative of quercetin. You have isolated the primary product and must now confirm its structure and purity before proceeding with biological assays.
Step 1: High-Quality Data Acquisition
-
Methodology:
-
Sample Preparation: Ensure the sample is of high purity. For NMR, dissolve in a deuterated solvent and filter to remove particulates. For MS, prepare a dilute solution in a high-purity solvent like methanol or acetonitrile.
-
Acquire Key Spectra:
-
High-Resolution Mass Spectrometry (HRMS): Use a technique like ESI-TOF or Orbitrap to obtain an accurate mass measurement to at least four decimal places.
-
Tandem Mass Spectrometry (MS/MS): Fragment the molecular ion to obtain structural information.
-
¹H and ¹³C NMR: Acquire standard 1D spectra. If the structure is complex, acquire 2D NMR spectra (e.g., COSY, HSQC) to establish connectivity.
-
FT-IR: Obtain a spectrum to identify key functional groups.
-
-
Step 2: Initial Data Processing and Hypothesis Generation
-
Rationale: Before consulting databases, perform a de novo analysis of your spectra. This prevents "confirmation bias" where you might try to force your data to fit a database result.
-
Methodology:
-
HRMS Analysis: Use the accurate mass to calculate the most probable molecular formula(s).
-
MS/MS Fragmentation Analysis: Propose logical fragment losses from the parent ion to identify stable substructures.
-
NMR Interpretation:
-
Analyze ¹H NMR chemical shifts, integration, and coupling patterns to propose proton environments and neighboring relationships.[3]
-
Use ¹³C NMR to identify the number of unique carbons and their types (e.g., carbonyl, aromatic, aliphatic).
-
-
FT-IR Analysis: Identify characteristic stretches for key functional groups (e.g., O-H, C=O, C=C).
-
Synthesize a Hypothesis: Based on all the above data, draw one or more candidate structures. Your knowledge of the intended reaction is a crucial piece of prior information here.
-
Step 3: Iterative Database Cross-Referencing
-
Rationale: This is the core validation step. The goal is to find if your hypothesized structure is known and, if so, whether its reported spectral data matches your experimental results. If the compound is novel, you will search for structurally related compounds to validate the spectral assignments you made.
-
Methodology:
-
Structure Search: Using a chemical drawing tool, search for your hypothesized structure in Reaxys and SciFinder.[13]
-
If a match is found: Retrieve all associated literature and experimental property data. Pay close attention to reported spectral data.
-
If no exact match is found: Perform a substructure search to find closely related compounds. This is invaluable for predicting where your spectral peaks should appear.
-
-
Direct Spectral Comparison:
-
Search for the name, CAS number, or InChIKey of your hypothesized compound in dedicated spectral databases like SDBS and the NIST Chemistry WebBook.[11][14]
-
If a reference spectrum is found, overlay it with your experimental data. A near-perfect match across multiple techniques provides very strong evidence of correct identification.[15]
-
-
Literature Validation: Use the references found in SciFinder or Reaxys to understand the chemistry of this compound class. Does the reported synthesis match your method? Are the reported stability and reactivity consistent with your observations?
-
Caption: Workflow for structural elucidation.
Step 4: Final Confirmation
-
Rationale: A definitive structural assignment requires a convergence of evidence. No single piece of data should be relied upon in isolation.
-
Self-Validation Checklist:
-
Does the molecular formula from HRMS match the atom counts in your proposed structure from NMR?
-
Do the functional groups identified by IR appear in the structure and are they consistent with the NMR chemical shifts?
-
Does the MS/MS fragmentation pattern make chemical sense for the proposed structure?
-
Most importantly, do your experimental spectra show a strong match to the reference spectra of the proposed compound from a trusted database?[15]
-
If the answer to all these questions is yes, you can be highly confident in your structural assignment. If there are discrepancies, you must return to your data and hypotheses, iterating through the process until all lines of evidence are in agreement.
The Frontier: AI and In Silico Approaches
Conclusion
Cross-referencing spectroscopic data with chemical literature databases is a cornerstone of modern chemical science. It is a process that demands rigor, critical thinking, and a multi-faceted approach. By leveraging the complementary strengths of comprehensive literature databases like Reaxys and SciFinder alongside dedicated spectral libraries such as SDBS and NIST, researchers can build a powerful, self-validating workflow. This methodical approach not only ensures the accuracy of structural assignments but also enriches experimental findings with the vast context of existing chemical knowledge, accelerating the pace of discovery and innovation.
References
-
Title: Experimental reporting - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]
-
Title: Mass Spectral Reference Libraries: An Ever-Expanding Resource for Chemical Identification | Analytical Chemistry Source: ACS Publications URL: [Link]
-
Title: Online Databases & Libraries - BP4NTA Source: BP4NTA URL: [Link]
-
Title: Spectral Databases - Internetchemistry Source: Internetchemistry URL: [Link]
-
Title: General workflow of spectroscopic data analysis from data enhancement... Source: ResearchGate URL: [Link]
-
Title: AI-Assisted Computational Spectroscopy: Bridging Data In- terpretation and Molecular Discovery Source: ResearchGate URL: [Link]
-
Title: Mass Spectral Match (MSMatch) | User Guide for the NIST Database Infrastructure for Mass Spectrometry (DIMSpec) Toolkit Source: NIST Pages URL: [Link]
-
Title: Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures Source: PubMed Central URL: [Link]
-
Title: Standard Formats for Presentation of Spectroscopic Data on Enzymes Source: Beilstein-Institut URL: [Link]
-
Title: pole: Reaxys vs SciFinder : r/Chempros Source: Reddit URL: [Link]
-
Title: Bioinformatics Tools for Mass Spectroscopy-Based Metabolomic Data Processing and Analysis Source: PubMed Central URL: [Link]
-
Title: Spectral Databases - Wiley Science Solutions Source: Wiley Science Solutions URL: [Link]
-
Title: Efficiency of Database Search for Identification of Mutated and Modified Proteins via Mass Spectrometry Source: PubMed Central URL: [Link]
-
Title: List of mass spectrometry software Source: Wikipedia URL: [Link]
-
Title: Referencing Sources of Molecular Spectroscopic Data in the Era of Data Science: Application to the HITRAN and AMBDAS Databases Source: MDPI URL: [Link]
-
Title: A Strategic Guide to Chemical Databases in Modern Drug Development Source: DrugPatentWatch URL: [Link]
-
Title: List of useful databases | Chemistry Library Source: University of Cambridge URL: [Link]
-
Title: On the part that NMR should play in mass spectrometry metabolomics in natural products studies Source: Frontiers URL: [Link]
-
Title: Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries Source: UW-Madison Libraries URL: [Link]
-
Title: Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics Source: PubMed Central URL: [Link]
-
Title: Limitations of databases and opportunities for Artificial Intelligence Source: Evosep URL: [Link]
-
Title: File Formats Commonly Used in Mass Spectrometry Proteomics Source: PubMed Central URL: [Link]
-
Title: Molecular Spectroscopic Data | NIST Source: National Institute of Standards and Technology URL: [Link]
-
Title: Identification of Compounds via Spectroscopy/Spectrometry Source: YouTube URL: [Link]
-
Title: SOFTWARE TOOLS FOR MASS SPECTROMETRY DATA PROCESSING AND DATA ANALYSIS Source: Spectroswiss URL: [Link]
-
Title: NMR File Formats | nmrXiv Source: nmrXiv URL: [Link]
-
Title: Network Flow Methods for NMR-Based Compound Identification Source: ACS Publications URL: [Link]
-
Title: Spectral Database for Organic Compounds Source: Wikipedia URL: [Link]
-
Title: A comprehensive review of database resources in chemistry Source: Redalyc URL: [Link]
-
Title: Mascot help: Spectral library search Source: Matrix Science URL: [Link]
-
Title: (PDF) Spectral Databases. Brief Review Source: ResearchGate URL: [Link]
-
Title: Machine learning for spectroscopic data analysis : challenges of limited labelled data Source: UBC Library Open Collections URL: [Link]
-
Title: Draw Chemical Structures, Molecules, Reactions | ChemSketch Source: ACD/Labs URL: [Link]
-
Title: Trends in artificial intelligence, machine learning, and chemometrics applied to chemical data Source: NIH URL: [Link]
-
Title: Managing Mass Spectrometric Data Source: Spectroscopy Online URL: [Link]
-
Title: (PDF) NMR AS A TOOL FOR COMPOUND IDENTIFICATION IN MIXTURES Source: ResearchGate URL: [Link]
-
Title: Automated Spectroscopic Detection And Mapping Using ALMA and Machine LearningTechniques Source: SMU Scholar URL: [Link]
-
Title: Chemistry Resources: What is the difference between Reaxys and SciFinder? Source: University of Washington URL: [Link]
-
Title: Automated Identification & Quantification | An Introduction to Advanced Chemical Profiling Source: Bruker URL: [Link]
-
Title: MetaboAnalyst Source: MetaboAnalyst URL: [Link]
-
Title: Raman Match: Application for automated identification of minerals from Raman spectroscopy data | American Mineralogist Source: GeoScienceWorld URL: [Link]
-
Title: nmr as a tool for compound identification in mixtures Source: ChemRxiv URL: [Link]
-
Title: Which is better: Reaxys or SciFinder? Source: Reddit URL: [Link]
-
Title: Spectral Database for Organic Compounds Source: Bioregistry URL: [Link]
-
Title: Introduction to the Spectral Data Base (SDBS) Source: AIST URL: [Link]
-
Title: Spectral database for organic compounds, SDBS Source: Lafayette College Libraries URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. drugpatentwatch.com [drugpatentwatch.com]
- 5. reddit.com [reddit.com]
- 6. Online Databases & Libraries – BP4NTA [nontargetedanalysis.org]
- 7. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 8. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 9. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 10. Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]
- 11. List of useful databases | Chemistry Library [library.ch.cam.ac.uk]
- 12. Molecular Spectroscopic Data | NIST [nist.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. Spectral Databases [internetchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 1-Azabicyclo[3.2.2]nonan-3-one
This document provides a comprehensive, step-by-step operational plan for the disposal of 1-Azabicyclo[3.2.2]nonan-3-one and its associated waste streams, ensuring that your laboratory's safety protocols are as rigorous as your research.
Hazard Profile and Risk Assessment: An Evidence-Based Approach
Given the absence of specific toxicological data for this compound, we must extrapolate its hazard profile from closely related structures. Compounds like 6-Azabicyclo[3.2.1]octan-3-one and N-Boc-protected 8-Azabicyclo[3.2.1]octan-3-one are classified as skin irritants, serious eye irritants/damaging, and respiratory tract irritants.[1][4] It is therefore prudent and scientifically sound to handle this compound as a substance with a similar hazard profile.
Table 1: Postulated Hazard Identification for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation, Category 2 | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation, Category 1/2A | GHS05 | Danger | H318/H319: Causes serious eye damage/irritation |
| STOT - Single Exposure, Category 3 (Respiratory) | GHS07 | Warning | H335: May cause respiratory irritation |
| Acute Toxicity, Oral, Category 4 (Assumed) | GHS07 | Warning | H302: Harmful if swallowed |
Causality: The tertiary amine within the bicyclic structure and the ketone functional group can lead to irritant effects upon contact with skin, eyes, and mucous membranes. These functional groups are common across the analogous compounds for which safety data is available.[1][3][5]
Known Incompatibilities: Based on general chemical principles and data from similar compounds, this compound should be stored and handled separately from:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[1][2]
-
Strong Acids: Can cause exothermic neutralization reactions.[2]
-
Strong Reducing Agents. [2]
Regulatory Compliance: The Generator's Responsibility
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the responsibility for correct hazardous waste determination and disposal lies with the generator—the laboratory that creates the waste.[6]
This compound is not a specifically "listed" hazardous waste (i.e., it does not appear on the F, K, P, or U lists).[7] Therefore, any waste stream containing this compound must be evaluated to determine if it exhibits any of the four characteristics of hazardous waste:
-
Ignitability: Unlikely for this compound.
-
Corrosivity: Unlikely.
-
Reactivity: Unlikely under normal conditions, but see incompatibilities.
-
Toxicity: This must be determined if the waste is a liquid mixture, potentially through a Toxicity Characteristic Leaching Procedure (TCLP) test, though it is often more practical and safer to manage the waste as hazardous by default.
Given its irritant and potential toxicity profile, the most trustworthy approach is to manage all waste containing this compound as hazardous chemical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety is paramount. The following PPE must be worn when handling this compound in its pure form or in solutions.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contact.[5]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or significant spill risk, a chemically resistant apron is recommended. Ensure legs and feet are covered with long pants and closed-toe shoes.[1]
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood. If dusts are generated and engineering controls are insufficient, a NIOSH-approved respirator is necessary.
Waste Collection and Segregation Protocol
Proper segregation at the point of generation is the cornerstone of a safe and efficient waste management program.
Step-by-Step Waste Collection:
-
Designate Waste Containers: Use separate, clearly labeled, and chemically compatible hazardous waste containers for solids, liquids, and sharps. Containers must have secure, tight-fitting lids.
-
Solid Waste:
-
Pure Compound & Contaminated PPE: Collect unused or expired this compound, along with grossly contaminated items like weigh boats, gloves, and bench paper, in a designated solid waste container.
-
Labeling: The container must be labeled "Hazardous Waste" and list all chemical constituents, including "this compound."
-
-
Liquid Waste:
-
Reaction Mixtures & Solvents: Collect all reaction mother liquors and solvent rinses containing the compound in a designated liquid waste container. Do not mix incompatible waste streams.
-
Labeling: The container must be labeled "Hazardous Waste," list all chemical components with approximate percentages, and indicate the relevant hazards (e.g., Flammable, Toxic).
-
-
Contaminated Labware (Sharps):
-
Glassware & Needles: Disposable pipettes, needles, and broken glassware contaminated with the compound should be placed in a puncture-proof sharps container designated for chemically contaminated sharps.
-
-
Container Management: Keep all waste containers closed when not actively adding waste.[4] Store them in a designated satellite accumulation area within the lab, away from ignition sources and incompatible chemicals.
Emergency Protocol: Spill Management
Preparedness is key to mitigating the impact of an accidental release. All personnel handling this compound must be familiar with the location of spill kits and safety equipment.
Step-by-Step Spill Cleanup:
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control & Ventilate: Ensure the area is well-ventilated (e.g., by using a chemical fume hood) to minimize inhalation of dust or vapors.
-
Don PPE: Wear the appropriate PPE as described in Section 3 before approaching the spill.
-
Contain the Spill:
-
For Solids: Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
For Liquids: Surround the spill with absorbent pads or booms to prevent it from spreading.
-
-
Clean Up:
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5] Avoid creating dust.
-
Use a "wet" method for final cleanup if appropriate (e.g., wiping with a cloth dampened with a suitable solvent like isopropanol), placing all cleanup materials into the waste container.
-
-
Decontaminate: Wipe the spill area clean, followed by a wash with soap and water.
-
Dispose: Seal and label the waste container and manage it as hazardous waste.
Final Disposal Pathway: A Decision Workflow
The ultimate goal is to transfer the chemical waste to a licensed professional hazardous waste disposal company. The universally recommended method for this type of organic compound is high-temperature incineration.[1][3] This process ensures the complete destruction of the molecule, preventing its release into the environment.
Never dispose of this compound or its waste streams down the drain or in regular trash. [3] This is both a regulatory violation and an environmental hazard.
Below is a logical workflow to guide the disposal process from generation to final disposition.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, you ensure that your innovative work in the laboratory is matched by an unwavering commitment to safety and environmental stewardship.
References
- Synquest Labs. (2017). 8-Azabicyclo[3.2.1]octan-3-one, N-Boc protected Safety Data Sheet.
- Thermo Fisher Scientific. (2023). 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol Safety Data Sheet.
-
ChemicalBook. (2023). Bicyclo[1][2][3]octane-3-one - Safety Data Sheet. Retrieved from ChemicalBook.
- Sigma-Aldrich. (2025). 9-Azabicyclo[3.3.1]nonan-3-one 9-oxyl Safety Data Sheet.
- Witschel, M., et al. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 27(23), 8207.
- Seebacher, W., et al. (2012). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. Monatshefte für Chemie - Chemical Monthly, 143(1), 145-152.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency. (2016). RCRA Regulatory Status of Discarded GeNO Permeation Devices.
- Witschel, M., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 28(1), 299.
- Cheméo. (n.d.). Chemical Properties of 3-Azabicyclo[3.2.2]nonane (CAS 283-24-9).
- U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- AK Scientific, Inc. (n.d.). 6-Azabicyclo[3.2.1]octan-3-one Safety Data Sheet.
- Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 578-585.
- Hazardous Waste Experts. (2015). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?
- CymitQuimica. (2025). tert-butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate Safety Data Sheet.
- Regulations.gov. (2023). Identification and Listing of Hazardous Waste.
Sources
Navigating the Safe Handling of 1-Azabicyclo[3.2.2]nonan-3-one: A Guide to Personal Protective Equipment
Understanding the Risks: A Proactive Approach to Safety
The azabicyclo-scaffold is a common motif in pharmacologically active compounds.[1][2] Safety data for analogous compounds, such as 8-Azabicyclo[3.2.1]octan-3-one derivatives and other bicyclic ketones, consistently highlight the potential for skin irritation, serious eye damage, and respiratory irritation.[3][4] Therefore, a cautious and well-informed approach to PPE is paramount.
The fundamental principle of chemical safety is to create a barrier between the handler and the hazardous material. The selection of PPE should be guided by a thorough risk assessment of the specific procedures being undertaken.
Core Personal Protective Equipment (PPE) Recommendations
A multi-layered approach to PPE is essential when handling 1-Azabicyclo[3.2.2]nonan-3-one to mitigate potential exposure through various routes.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles for splash-prone procedures.[5] | Protects against accidental splashes that can cause serious eye damage. A face shield provides an additional layer of protection for the entire face.[3][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[7] | Prevents skin contact, which can lead to irritation.[3] It is crucial to select gloves with appropriate chemical resistance and to change them immediately if contaminated.[8] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[5] | Protects the skin and personal clothing from spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood, is the primary engineering control. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[6] | Minimizes the inhalation of any dust or vapors, which may cause respiratory irritation.[3][4] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Procedural Guidance: A Step-by-Step Approach to Safe Handling
Adherence to a strict protocol is critical for ensuring a safe laboratory environment. The following steps provide a clear workflow for handling this compound.
Pre-Handling Checklist:
-
Consult the SDS: If a specific SDS for this compound is available from the supplier, it must be reviewed before any work begins.
-
Assemble all necessary PPE: Ensure all recommended PPE is readily available and in good condition.
-
Ensure proper ventilation: Confirm that the chemical fume hood is functioning correctly.
-
Locate safety equipment: Be aware of the location of the nearest safety shower and eyewash station.
Handling Protocol:
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Avoid dust generation: Handle the solid material carefully to avoid creating dust.
-
Immediate cleanup: In case of a spill, follow established laboratory procedures for chemical cleanup, wearing appropriate PPE.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection: Collect all waste, including empty containers and contaminated PPE, in a designated, labeled hazardous waste container.
-
Disposal Method: The recommended method of disposal for similar chemical compounds is incineration at an approved waste disposal facility.[3] Always adhere to local, state, and federal regulations for hazardous waste disposal.
Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagram illustrates the decision-making process and workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
By integrating these safety protocols and PPE recommendations into your daily laboratory practices, you can confidently and safely advance your research with this compound.
References
- Synquest Labs. 8-Azabicyclo[3.2.
-
Sigma-Aldrich. 9-Azabicyclo[3][9][9]nonan-3-one 9-oxyl SAFETY DATA SHEET.
- Thermo Fisher Scientific. 8-Benzyl-8-azabicyclo[3.2.
- Ahmad, S., et al. "Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes.
- Seebacher, W., et al. "Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores." MDPI.
- CymitQuimica. tert-butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.
- ABX - advanced biochemical compounds. 8-Azabicyclo[3.2.1]octane-2-carboxylic acid...
- NINGBO INNO PHARMCHEM CO., LTD. "Safety First: Handling and Storage Best Practices for Cyclohexanone."
- Chemical Safety. "How to Choose PPE for Chemical Work."
- Storemasta. "Examples of PPE for Various Dangerous Goods Classes."
- University of California, San Francisco. "Chemical Safety: Personal Protective Equipment."
- Synquest Labs. 8-Benzyl-8-azabicyclo[3.2.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. synquestlabs.com [synquestlabs.com]
- 7. nbinno.com [nbinno.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
